molecular formula C5H7N3O B126999 (4-Aminopyrimidin-5-yl)methanol CAS No. 7730-23-6

(4-Aminopyrimidin-5-yl)methanol

Cat. No.: B126999
CAS No.: 7730-23-6
M. Wt: 125.13 g/mol
InChI Key: QDTXMVZKZLJQRY-UHFFFAOYSA-N
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Description

(4-Aminopyrimidin-5-yl)methanol is a valuable pyrimidine derivative for research and development in medicinal chemistry. The 5-hydroxymethylpyrimidine scaffold is a structure of significant scientific interest as it is found in naturally occurring bioactive compounds and modified nucleobases . This core structure is present in bacimethrin, a natural antibiotic isolated from Bacillus megaterium , and is also a key mimic of the pyrimidine moiety in toxopyrimidine, which is part of the vitamin B1 (thiamine) structure . Researchers are exploring analogs containing this scaffold for their potential antibacterial and anticancer properties . In drug discovery, 4-aminopyrimidine derivatives are frequently investigated as key structural components in various therapeutic areas. For instance, 4-aminopyrimidine serves as a crucial building block in the synthesis of more complex molecules and has been used in the preparation of compounds like 1:4-dihydro-4-imino-1-methylpyrimidine hydriodide . Furthermore, the 4-aminopyrimidine motif is a recognized pharmacophore in the design of protein kinase inhibitors, which are relevant in oncology research for targeting mechanisms of cell proliferation and survival . This compound provides researchers with a versatile intermediate for further chemical functionalization and biological evaluation. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopyrimidin-5-yl)methanol
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InChI

InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTXMVZKZLJQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228022
Record name 4-Amino-5-hydroxymethylpyrimidine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7730-23-6
Record name 4-Amino-5-hydroxymethylpyrimidine
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Record name 4-Amino-5-hydroxymethylpyrimidine
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Record name (4-aminopyrimidin-5-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aminopyrimidine Scaffold

The 4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for engaging with a variety of biological targets. Within this class of compounds, (4-Aminopyrimidin-5-yl)methanol emerges as a particularly valuable synthetic intermediate. Its primary alcohol functionality provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures designed to modulate the activity of key proteins implicated in disease. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis and burgeoning role in the landscape of drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 7730-23-6, is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 5-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for intermolecular interactions, which are critical for its utility as a synthetic precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7730-23-6[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
IUPAC Name This compound
Synonyms 4-Amino-5-(hydroxymethyl)pyrimidine
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents such as methanol and DMSO (predicted)

Synthesis of this compound: A Strategic Reduction

A robust and scalable synthesis of this compound is crucial for its application in research and development. A common and effective strategy involves the reduction of the corresponding aldehyde, 4-aminopyrimidine-5-carbaldehyde. This precursor can be synthesized from readily available starting materials.[2] The subsequent reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and effective choice for this transformation.

Experimental Protocol: Reduction of 4-Aminopyrimidine-5-carbaldehyde

This protocol is adapted from established procedures for the reduction of similar pyrimidine derivatives and is presented as a reliable method for the synthesis of this compound.[3]

Materials:

  • 4-Aminopyrimidine-5-carbaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

  • Addition of Aldehyde: Dissolve 4-aminopyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water. This should be done with extreme caution as the reaction of LiAlH₄ with water is highly exothermic and generates hydrogen gas.

  • Workup: Filter the resulting suspension through a pad of Celite® or anhydrous sodium sulfate to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a successful reduction.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Slow Addition at Low Temperature: The reduction of carbonyl compounds with LiAlH₄ is highly exothermic. Slow addition of the aldehyde at 0 °C helps to control the reaction temperature, preventing side reactions and ensuring safety.

  • Careful Quenching: The quenching procedure is critical for safely neutralizing the excess LiAlH₄ and hydrolyzing the aluminum alkoxide intermediate to the desired alcohol. The sequential addition of water, aqueous base, and water (Fieser workup) is a standard and effective method for this purpose.

Synthesis_Workflow Start 4-Aminopyrimidine-5-carbaldehyde Reagents LiAlH4, Anhydrous THF Reaction Reduction at 0°C to RT Reagents->Reaction 2. React Quench Quenching (H2O, NaOH(aq)) Workup Filtration & Solvent Removal Quench->Workup 4. Process Purification Silica Gel Chromatography Workup->Purification 5. Purify Product This compound Purification->Product Final Product

Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

  • δ ~8.2-8.4 ppm (s, 1H): Pyrimidine ring proton (H2).

  • δ ~7.8-8.0 ppm (s, 1H): Pyrimidine ring proton (H6).

  • δ ~6.5-7.0 ppm (br s, 2H): Amino group protons (-NH₂).

  • δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (-OH).

  • δ ~4.4-4.6 ppm (d, 2H): Methylene protons (-CH₂OH).

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

  • δ ~160-165 ppm: Pyrimidine ring carbon (C4-NH₂).

  • δ ~155-160 ppm: Pyrimidine ring carbon (C2).

  • δ ~150-155 ppm: Pyrimidine ring carbon (C6).

  • δ ~110-115 ppm: Pyrimidine ring carbon (C5-CH₂OH).

  • δ ~55-60 ppm: Methylene carbon (-CH₂OH).

Expected Infrared (IR) Spectral Data (ATR):

  • ~3400-3200 cm⁻¹: N-H and O-H stretching vibrations.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1650-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring, and N-H bending vibrations.

  • ~1050-1000 cm⁻¹: C-O stretching vibration of the primary alcohol.

Expected Mass Spectrometry (MS) Data (ESI+):

  • m/z: 126.06 [M+H]⁺

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Workflow for the spectroscopic characterization.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is not extensively published, its significance lies in its role as a versatile building block for the synthesis of more complex and potent molecules. The 4-aminopyrimidine moiety is a common feature in a wide range of kinase inhibitors and other therapeutic agents.

The hydroxymethyl group at the 5-position serves as a key point for diversification. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophoric groups. This strategic positioning of a reactive handle on the 4-aminopyrimidine scaffold makes this compound a valuable starting material for the generation of compound libraries in lead discovery and optimization campaigns.

For instance, derivatives of 4-aminopyrimidine have shown potent inhibitory activity against key cancer targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met.[4] The synthesis of analogs based on the this compound core could lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available precursors and the presence of a versatile hydroxymethyl group make it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective treatments for a wide range of diseases continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase. This guide provides a foundational understanding of the chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • CP Lab Safety. This compound, 95% Purity, C5H7N3O, 100 mg. Available at: [Link]

  • Bell, T. W., et al. (2002). AN IMPROVED PREPARATION OF 4-AMINOPYRIMIDINES-5-CARBOXALDEHYDE.
  • ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH 4. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. (2016). PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of (4-Aminopyrimidin-5-yl)methanol, a critical heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and pivotal role as a synthetic intermediate in the creation of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted pyrimidine characterized by an amino group at the C4 position and a hydroxymethyl group at the C5 position. These functional groups provide versatile handles for further chemical modifications, making it a valuable scaffold in medicinal chemistry.

Identifier Value Source
CAS Number 7730-23-6Pharmaffiliates[1]
Molecular Formula C₅H₇N₃OPharmaffiliates[1]
Molecular Weight 125.13 g/mol Pharmaffiliates[1]
IUPAC Name This compoundGoogle Patents[2]
Synonyms 4-Amino-5-pyrimidinemethanol-

Physicochemical and Safety Data

While comprehensive experimental data is limited, the following table summarizes key known and predicted properties, along with safety information.

Property Value Source
Appearance Off-white to white solidNot specified
Storage Keep in dark place, Inert atmosphere, Store at room temperatureNot specified
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)Not specified
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501Not specified

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several strategic routes, typically involving the construction of the pyrimidine ring followed by functional group manipulations. A common and effective method involves the reduction of a corresponding aldehyde or carboxylic acid ester.

A plausible synthetic pathway begins with the formation of the pyrimidine core. One established method for creating substituted 4-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of related 4-aminopyrimidine-5-carbonitrile derivatives has been achieved through the reaction of an enamine with an amidine hydrochloride. Subsequent reduction of the nitrile or a related functional group at the 5-position would yield the desired hydroxymethyl group.

Experimental Protocol: Reduction of 4-Aminopyrimidine-5-carboxaldehyde

This protocol describes a representative procedure for the final step in the synthesis of this compound, the reduction of the corresponding aldehyde.

Materials:

  • 4-Aminopyrimidine-5-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4-aminopyrimidine-5-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to quench the excess sodium borohydride.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthetic Workflow start 4-Aminopyrimidine-5-carboxaldehyde in MeOH reductant Add NaBH4 at 0°C start->reductant 1. stir Stir at 0°C for 1-2h (Monitor by TLC) reductant->stir 2. quench Quench with sat. NaHCO3 (aq) stir->quench 3. extract Extract with CH2Cl2 quench->extract 4. dry Dry organic layers (MgSO4) and concentrate extract->dry 5. purify Purify by column chromatography dry->purify 6. product This compound purify->product 7.

A representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Derivatives of 4-aminopyrimidines have demonstrated a wide range of biological activities, including kinase inhibition, making them valuable for the development of targeted therapies, particularly in oncology.

For instance, 4-aminopyrimidine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3] The core structure of this compound provides an excellent starting point for the design and synthesis of libraries of compounds to screen against various therapeutic targets.

G cluster_application Role in Drug Discovery building_block This compound (Scaffold) synthesis Chemical Synthesis (Derivatization) building_block->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

The logical flow from a core building block to a drug candidate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it a key resource for medicinal chemists and researchers in the field of drug discovery. Further exploration of its utility in the synthesis of novel kinase inhibitors and other targeted therapies is warranted.

References

  • Pharmaffiliates. This compound. [Link]

  • Google P

Sources

A Technical Guide to the Synthesis of (4-Aminopyrimidin-5-yl)methanol: A Key Thiamine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Aminopyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1), an essential nutrient for human health.[1] Its structure, featuring a functionalized pyrimidine core, serves as a critical building block that is ultimately coupled with a thiazole moiety to complete the thiamine molecule.[2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the principal synthetic routes to this compound. We will dissect two robust and scalable chemical synthesis strategies, moving from the foundational construction of the pyrimidine ring to the critical functional group transformations at the C5 position. Causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of HMP

Thiamine, a member of the B vitamin complex, is indispensable for cellular metabolism. In its biologically active form, thiamine pyrophosphate (TPP), it functions as an essential coenzyme for key metabolic enzymes.[3] While microorganisms, fungi, and plants can synthesize thiamine de novo, humans must obtain it from their diet.[4] Consequently, the chemical synthesis of thiamine is a significant focus for the pharmaceutical and nutritional industries.

The overall industrial synthesis of thiamine hinges on the efficient and separate preparation of its two heterocyclic components: the pyrimidine precursor, this compound (HMP), and a substituted thiazole, typically 4-methyl-5-(2-hydroxyethyl)thiazole. These two fragments are then covalently linked to form the thiamine backbone.

Thiamine_Synthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis HMP This compound (HMP) Coupling Coupling Reaction HMP->Coupling Thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole Thiazole->Coupling Thiamine Thiamine (Vitamin B1) Coupling->Thiamine

Figure 1: Overall strategy for the chemical synthesis of Thiamine (Vitamin B1).

This guide will focus exclusively on the synthesis of the pyrimidine component, HMP, exploring the most scientifically sound and industrially relevant methodologies.

Key Synthetic Strategies

The construction of HMP can be broadly categorized into two primary strategies, differentiated by the nature of the functional group at the C5 position of the pyrimidine ring during the key synthetic steps. We will explore a route proceeding through a C5-carboxylate ester intermediate and a second, widely used industrial method, that utilizes a C5-nitrile intermediate.

Synthetic_Routes cluster_routeA Route A: C5-Carboxylate Pathway cluster_routeB Route B: C5-Nitrile Pathway Start Simple Precursors (e.g., Amidines, Malononitrile, etc.) Ester Intermediate: 4-Amino-2-methyl- pyrimidine-5-carboxylate Start->Ester Step 1 (Cyclization) Nitrile Intermediate: 4-Amino-2-methyl- pyrimidine-5-carbonitrile Start->Nitrile Step 1 (Cyclization) HMP This compound (HMP) Reduction Ester Reduction (e.g., LiAlH4) Ester->Reduction Step 2 Reduction->HMP Hydrogenation Nitrile Reduction (Hydrogenation) Nitrile->Hydrogenation Step 2a Grewe Intermediate: Grewe Diamine Hydrogenation->Grewe Diazotization Diazotization & Hydrolysis (NaNO2, H+) Grewe->Diazotization Step 2b Diazotization->HMP

Figure 2: Two primary synthetic pathways to this compound (HMP).

Route A: Synthesis via C5-Carboxylate Ester Reduction

This pathway represents a classical and direct approach where a pyrimidine ring bearing a C5-ester group is first synthesized and then reduced to the target primary alcohol. The choice of reducing agent is critical to the success of this transformation.

Rationale and Mechanistic Considerations

The core of this route is the reduction of a carboxylate ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3] It is a potent source of hydride ions (H⁻) capable of reducing electron-rich carbonyls like esters, which are resistant to milder agents such as sodium borohydride (NaBH₄).[2][5]

The mechanism involves two successive additions of a hydride ion.[6] The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling an alkoxide leaving group to form a transient aldehyde. The aldehyde, being more reactive than the starting ester, is immediately reduced by a second equivalent of LiAlH₄ to form an alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.[2]

While LiAlH₄ can sometimes reduce the pyrimidine ring itself, the presence of the electron-donating 4-amino group helps to stabilize the aromatic ring against reduction, favoring the desired reaction at the C5-ester substituent.[7]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-Amino-2-methylpyrimidine-5-carboxylate

This procedure is adapted from established methods for pyrimidine synthesis. The key reaction is the condensation of acetamidine with an appropriately substituted three-carbon component, in this case, ethyl (ethoxymethylene)cyanoacetate.

  • Materials: Acetamidine hydrochloride, sodium ethoxide, ethanol, ethyl (ethoxymethylene)cyanoacetate.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., N₂ or Ar).

    • To this solution, add acetamidine hydrochloride and stir until a solution of free acetamidine base is formed and sodium chloride precipitates.

    • Cool the mixture and add a stoichiometric equivalent of ethyl (ethoxymethylene)cyanoacetate dropwise, maintaining the temperature below 30 °C.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Reduce the solvent volume under vacuum. The precipitated product can be isolated by filtration, washed with cold water and a small amount of cold ethanol, and then dried. Further purification can be achieved by recrystallization from ethanol.

Step 2: Reduction to this compound

  • Materials: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium sulfate solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (approx. 2.0 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Dissolve the ethyl 4-amino-2-methylpyrimidine-5-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄. This is a highly exothermic process and must be done with extreme caution. Sequentially and slowly add ethyl acetate, followed by the dropwise addition of water, and finally a 15% aqueous NaOH solution.

    • Allow the mixture to warm to room temperature and stir until a granular precipitate of aluminum salts forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate or an ethanol/ether mixture) to obtain a white to off-white solid.[8]

Route B: Synthesis via C5-Nitrile Intermediate

This pathway is a cornerstone of industrial thiamine synthesis. It involves the initial construction of a pyrimidine ring with a C5-carbonitrile group. This versatile nitrile can then be converted to the target hydroxymethyl group via a two-step sequence involving the well-known intermediate, Grewe diamine.[9]

Rationale and Mechanistic Considerations

This route leverages inexpensive and readily available starting materials like malononitrile and acetamidine, making it economically favorable for large-scale production.[9] The key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, is highly stable and can be produced in high yield.

The conversion to the final product proceeds in two distinct, high-yielding steps:

  • Hydrogenation: The carbonitrile group is selectively reduced to a primary amine (an aminomethyl group) using catalytic hydrogenation. This reaction is typically clean and efficient, yielding 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine).

  • Diazotization: The resulting primary aliphatic amine is converted into the corresponding primary alcohol. This is achieved via diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable aliphatic diazonium salt.[10] This salt rapidly decomposes, losing N₂ gas to form a primary carbocation, which is then trapped by water in the reaction medium to yield the desired alcohol.[11] Careful temperature control (0-5 °C) is essential to manage the reactivity of the diazonium intermediate.[1]

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

This scalable process is adapted from the work of Chen et al.[9]

  • Materials: Malononitrile, Dimethylformamide (DMF), Dimethyl sulfate, Acetamidine hydrochloride, Sodium hydroxide.

  • Procedure:

    • Prepare an ionic salt in situ by slowly adding dimethyl sulfate to cooled DMF.

    • To this mixture, add malononitrile to form an enamine intermediate.

    • In a separate vessel, react the enamine intermediate with acetamidine hydrochloride in the presence of a base (e.g., NaOH) in a suitable solvent like ethanol.

    • Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

    • After cooling, the product typically precipitates from the solution. It can be isolated by filtration, washed with water, and dried to give the nitrile intermediate with high purity and yield (typically >70% overall).[9]

Step 2a: Hydrogenation to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

  • Materials: 4-Amino-2-methylpyrimidine-5-carbonitrile, Raney Nickel (catalyst), Methanolic ammonia solution, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, charge the 4-amino-2-methylpyrimidine-5-carbonitrile, a catalytic amount of wet Raney Nickel, and a saturated solution of ammonia in methanol. The methanolic ammonia helps to prevent side reactions.

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 4 MPa).

    • Heat the mixture to approximately 100 °C and stir for 5-6 hours, maintaining the hydrogen pressure.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Grewe diamine as a solid, typically in near-quantitative yield.[9]

Step 2b: Diazotization to this compound

  • Materials: Grewe diamine, Sodium nitrite (NaNO₂), Sulfuric acid (or Hydrochloric acid), Ice, Water.

  • Procedure:

    • Prepare a solution of Grewe diamine in dilute sulfuric acid (e.g., 1 M) and cool it to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, prepare a solution of sodium nitrite (approx. 1.1 equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the acidic solution of Grewe diamine. Maintain the temperature strictly between 0-5 °C throughout the addition. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the complete decomposition of the diazonium intermediate. The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

    • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a base, such as sodium bicarbonate, until the pH is ~7-8.

    • The product can be extracted from the aqueous solution using a suitable organic solvent (e.g., multiple extractions with ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization as described in Route A, Step 2.

Comparative Analysis and Data Presentation

Choosing a synthetic route depends on factors such as scale, cost of starting materials, available equipment, and safety considerations.

FeatureRoute A (C5-Carboxylate)Route B (C5-Nitrile)
Starting Materials Acetamidine, C5-diester precursorsAcetamidine, Malononitrile
Key Reagents LiAlH₄ (moisture-sensitive, pyrophoric)H₂/Raney Ni, NaNO₂ (toxic)
Number of Steps 23
Typical Overall Yield Moderate to Good (60-80%)Good to Excellent (65-85%)[9]
Scalability Moderate; limited by safe handling of LiAlH₄Excellent; well-established industrial process
Key Advantages More direct functional group conversion.Lower cost of starting materials; highly optimized.
Key Challenges Handling of LiAlH₄; potential for ring reduction.Use of high-pressure hydrogenation; careful control of diazotization.

Conclusion

The synthesis of this compound is a well-established process critical to the production of Vitamin B1. Both the C5-carboxylate and C5-nitrile pathways offer viable and robust methods for obtaining this key precursor. Route B , proceeding through the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate, is generally favored for industrial-scale synthesis due to its high overall yield, cost-effective starting materials, and proven scalability.[9] Route A provides a more direct laboratory-scale alternative, relying on the powerful and selective reduction of a C5-ester, though it requires careful handling of pyrophoric reagents like LiAlH₄. The choice between these routes will ultimately be guided by the specific objectives of the research or production team, balancing considerations of cost, scale, safety, and equipment availability.

References

Click to expand
  • Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research. Available at: [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol | CAS No: 73-67-6. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Kashima, C., Katoh, A., Yokota, Y., & Omote, Y. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0342482A2 - Process for the preparation of pyrimidine derivatives.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Available at: [Link]

  • Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57-60. Available at: [Link]

  • Gunda, G. (n.d.). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Available at: [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • He, H.-Y., & Kang, B.-S. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available at: [Link]

  • ResearchGate. (n.d.). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Aminopyrimidin-5-yl)methanol is a vital heterocyclic compound, serving as a key building block in the synthesis of numerous biologically active molecules and pharmaceutical agents. Its structure, featuring a substituted pyrimidine core, is analogous to components of nucleic acids, making it a molecule of significant interest in medicinal chemistry.[1] Accurate structural elucidation is the bedrock of drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the principles behind the data, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a pyrimidine ring substituted with an amino group at position 4 and a hydroxymethyl group at position 5. This arrangement of functional groups gives rise to a unique spectral fingerprint.

The analytical workflow for structural confirmation involves a multi-technique approach to gather orthogonal data, ensuring a self-validating and unambiguous characterization.[2]

G cluster_mol Molecular Structure cluster_workflow Analytical Workflow mol_img NMR NMR Spectroscopy (¹H & ¹³C) Structure Structural Elucidation NMR->Structure Carbon-Proton Framework IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation

Caption: Molecular Structure and Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing precise information about the atomic framework.[1][2]

Proton (¹H) NMR Spectroscopy

¹H NMR provides data on the number, environment, and connectivity of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H2 (Pyrimidine)~ 8.5 - 8.7Singlet (s)1HN/ADeshielded due to adjacent electronegative nitrogen atoms in the aromatic ring.
H6 (Pyrimidine)~ 8.0 - 8.2Singlet (s)1HN/AAromatic proton adjacent to a nitrogen atom.
-NH₂ (Amino)~ 6.5 - 7.5Broad Singlet (br s)2HN/AExchangeable protons; chemical shift can vary with concentration and temperature.
-OH (Hydroxyl)~ 5.0 - 5.5Triplet (t)1H~ 5-6 HzExchangeable proton coupled to the adjacent -CH₂- group.
-CH₂- (Methylene)~ 4.5 - 4.7Doublet (d)2H~ 5-6 HzProtons are coupled to the adjacent -OH proton.

Causality Behind Assignments: The chemical shifts of the pyrimidine protons (H2 and H6) are in the downfield region characteristic of aromatic systems, with their exact positions influenced by the electronic effects of the amino and hydroxymethyl substituents.[1] The broadness of the -NH₂ signal is a classic indicator of exchangeable protons undergoing quadropolar broadening from the adjacent ¹⁴N nucleus. The coupling observed between the -OH and -CH₂- protons (a triplet and a doublet, respectively) is typical in a solvent like DMSO-d₆, which slows down proton exchange. In a solvent like D₂O, these exchangeable proton signals would disappear, and the -CH₂- signal would collapse into a singlet, a key validation step.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[2] Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition.

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Signal AssignmentChemical Shift (δ, ppm)Rationale
C4 (Pyrimidine)~ 160 - 165Carbon atom directly bonded to the electron-donating amino group.
C2 (Pyrimidine)~ 155 - 160Aromatic carbon situated between two nitrogen atoms.
C6 (Pyrimidine)~ 150 - 155Aromatic carbon adjacent to a nitrogen atom.
C5 (Pyrimidine)~ 115 - 120Carbon atom bearing the hydroxymethyl substituent. Its shift is upfield relative to other ring carbons due to substitution.
-CH₂- (Methylene)~ 55 - 60Aliphatic carbon bonded to an oxygen atom.

Expertise in Interpretation: The assignment of quaternary carbons (C4 and C5) versus protonated carbons (C2 and C6) is definitively confirmed using a Distortionless Enhancement by Polarization Transfer (DEPT) or an Attached Proton Test (APT) experiment. These advanced NMR techniques are standard practice for unambiguous structural assignment in drug development.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3200N-H Stretch (asymmetric & symmetric)Strong, BroadPrimary Amine (-NH₂)
3400 - 3100O-H StretchStrong, BroadHydroxyl (-OH)
3100 - 3000C-H Stretch (Aromatic)MediumPyrimidine Ring
2950 - 2850C-H Stretch (Aliphatic)MediumMethylene (-CH₂-)
~ 1650N-H Scissoring (Bend)StrongPrimary Amine (-NH₂)
1600 - 1450C=C and C=N Ring StretchingMedium-StrongPyrimidine Ring
~ 1050C-O StretchStrongPrimary Alcohol (-CH₂OH)

Trustworthiness Through Correlation: The IR spectrum provides a self-validating system. The presence of strong, broad bands in the 3450-3100 cm⁻¹ region is definitive evidence for both -NH₂ and -OH groups.[4] This observation must correlate directly with the presence of exchangeable protons in the ¹H NMR spectrum and the molecular weight determined by mass spectrometry. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the integrity of the alcohol functionality and the absence of oxidation.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns.[2] For a molecule like this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

  • Molecular Formula: C₅H₇N₃O

  • Monoisotopic Mass: 125.0589 g/mol

  • Protonated Molecule [M+H]⁺: m/z ≈ 126.0667

Plausible Fragmentation Pathway

The protonated molecule is expected to undergo fragmentation primarily through the loss of small, stable neutral molecules. The hydroxymethyl group is a likely site for initial fragmentation.

G M [M+H]⁺ m/z = 126.07 F1 m/z = 109.06 M->F1 - NH₃ (17.01) F2 m/z = 98.06 M->F2 - H₂O (18.01) F3 m/z = 81.04 F2->F3 - HCN (27.01)

Caption: Predicted ESI+ Fragmentation Pathway.

Authoritative Grounding: The fragmentation logic is grounded in established principles of mass spectrometry. The loss of water (-H₂O) from an alcohol and ammonia (-NH₃) from an amino-substituted aromatic ring are common and energetically favorable fragmentation pathways. Subsequent fragmentation of the pyrimidine ring, such as the loss of hydrogen cyanide (-HCN), is also a well-documented process for this heterocyclic system.[5] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of each fragment ion, providing the highest level of confidence in the assignments.

Experimental Protocols

The following are detailed, field-proven protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans (NS): 16-32 scans.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: -2 to 12 ppm.[2]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR software. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7][8]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:methanol with 0.1% formic acid.

  • LC-MS System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).[5]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3.5 kV.[5]

    • Scan Range: m/z 50-300.

    • MS/MS (Fragmentation): Select the precursor ion (m/z 126.07) for collision-induced dissociation (CID) with an appropriate collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.[5]

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides insight into substructural components through fragmentation. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical step in the scientific process.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • BenchChem. (2025).
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • N. R. Babij, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

Sources

Biological role of (4-Aminopyrimidin-5-yl)methanol in metabolic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Role of (4-Aminopyrimidin-5-yl)methanol in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a pivotal molecule known by several names including 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and toxopyrimidine, stands as a cornerstone in the biosynthesis of thiamine (Vitamin B1). This guide provides a comprehensive technical overview of HMP's journey through metabolic pathways, from its synthesis to its ultimate incorporation into the essential cofactor, thiamine pyrophosphate (TPP). We will explore the enzymatic machinery, the regulatory networks that govern its flux, and the analytical methodologies crucial for its study. Furthermore, this document will illuminate the potential of the thiamine biosynthetic pathway, with HMP at its heart, as a fertile ground for the development of novel antimicrobial agents.

Introduction: The Centrality of this compound (HMP)

This compound (HMP) is a pyrimidine derivative that serves as the direct precursor to the pyrimidine moiety of thiamine.[1][2] Thiamine, in its active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for a suite of enzymes central to carbohydrate and amino acid metabolism.[3] Organisms like bacteria, fungi, and plants can synthesize thiamine de novo, making the pathway for HMP synthesis and utilization essential for their survival.[3] In contrast, animals lack this capability and must obtain thiamine from their diet, highlighting the metabolic divergence and the potential for targeting this pathway in pathogens.[4]

Chemical Properties of this compound:

PropertyValue
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS Number 73-67-6
Appearance White to Off-White Solid
SMILES Cc1ncc(CO)c(N)n1
InChI Key VUTBELPREDJDDH-UHFFFAOYSA-N

Table 1: Physicochemical properties of this compound.[4][5]

The Metabolic Crossroads: De Novo Biosynthesis and Salvage of the Pyrimidine Moiety

The pyrimidine component of thiamine, derived from HMP, is synthesized through two primary routes: the de novo pathway and the salvage pathway. These pathways ensure a steady supply of this essential precursor for thiamine production.

De Novo Biosynthesis of HMP-Phosphate (HMP-P)

In most prokaryotes and plants, the pyrimidine ring of thiamine is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine biosynthetic pathway.[6][7] This remarkable molecular rearrangement is catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC) , a member of the radical S-adenosylmethionine (SAM) superfamily.[4]

The ThiC-catalyzed reaction is a complex radical-mediated cascade that transforms the imidazole ring of AIR into the pyrimidine ring of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[4] This intricate reaction underscores the metabolic economy of cellular processes, repurposing a common metabolite for a distinct biosynthetic purpose.

de_novo_pyrimidine_synthesis AIR 5-Aminoimidazole Ribotide (AIR) HMPP 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P) AIR->HMPP Radical Rearrangement ThiC ThiC (Phosphomethylpyrimidine Synthase) ThiC->HMPP SAM S-adenosylmethionine (SAM) SAM->ThiC salvage_pathway cluster_salvage HMP Salvage and Activation cluster_degradation Thiamine Degradation HMP This compound (HMP) HMPP HMP-Phosphate (HMP-P) HMP->HMPP ThiD (HMP Kinase) + ATP HMPPP HMP-Pyrophosphate (HMP-PP) HMPP->HMPPP ThiD (HMP-P Kinase) + ATP Thiamine_degraded Thiamine Degradation Products Thiamine_degraded->HMP Hydrolysis ThiaminaseII Thiaminase II ThiaminaseII->HMP

Caption: Salvage and activation pathway of HMP.

The Final Steps: Assembly of Thiamine Monophosphate (ThMP)

Once HMP-PP is synthesized, it converges with the thiazole moiety pathway. The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is synthesized via a separate complex pathway. [6][7] The coupling of the pyrimidine and thiazole moieties is catalyzed by thiamine phosphate synthase (ThiE) , which condenses HMP-PP and THZ-P to form thiamine monophosphate (ThMP). [6]ThMP is then phosphorylated to the active cofactor, thiamine pyrophosphate (TPP), by the action of thiamine phosphate kinase (ThiL). [6]

thiamine_synthesis_pathway HMPPP HMP-PP ThiE ThiE (Thiamine Phosphate Synthase) HMPPP->ThiE THZP THZ-P THZP->ThiE ThMP Thiamine Monophosphate (ThMP) TPP Thiamine Pyrophosphate (TPP) ThMP->TPP Phosphorylation + ATP ThiL ThiE->ThMP Condensation ThiL ThiL (Thiamine Phosphate Kinase)

Caption: Final assembly of thiamine pyrophosphate.

Regulation of the Pathway: The Role of Riboswitches

The biosynthesis of thiamine is a metabolically expensive process, and thus, it is tightly regulated. In many bacteria and plants, this regulation occurs at the level of gene expression through riboswitches . [8]Riboswitches are structured non-coding RNA elements typically found in the 5' untranslated regions of mRNAs that can directly bind to small molecule metabolites. This binding event induces a conformational change in the RNA, leading to either transcriptional termination or inhibition of translation initiation.

The thiamine biosynthesis pathway is often regulated by TPP-responsive riboswitches. [9]When TPP levels are high, it binds to the riboswitch, leading to the downregulation of the biosynthetic genes, including thiC. [8]This feedback inhibition mechanism ensures that the cell does not expend energy and resources on synthesizing thiamine when it is already abundant.

Experimental Protocols for Studying HMP Metabolism

A thorough understanding of the role of HMP in metabolic pathways requires robust experimental methodologies. Below are outlines of key experimental protocols.

Enzymatic Assay for Hydroxymethylpyrimidine Kinase (ThiD)

This assay measures the activity of HMP kinase by monitoring the consumption of ATP or the formation of ADP. A coupled spectrophotometric assay is a common approach.

Principle: The ADP produced from the phosphorylation of HMP is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl2

    • KCl

    • Phosphoenolpyruvate

    • NADH

    • Lactate dehydrogenase

    • Pyruvate kinase

    • ATP

  • Initiation of Reaction: Add a purified preparation of ThiD enzyme to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate, this compound (HMP).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of HMP and its Phosphorylated Derivatives by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of HMP and its phosphorylated forms in biological samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Homogenize biological samples (e.g., bacterial cell pellets, plant tissues) in an appropriate extraction buffer.

    • Centrifuge to pellet cellular debris.

    • Perform a protein precipitation step, for example, with trichloroacetic acid (TCA) or a zinc sulfate/methanol solution. [10] * Centrifuge and collect the supernatant.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). [11] * Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile). [10]3. Mass Spectrometric Detection:

    • Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [11] * Use multiple reaction monitoring (MRM) to detect and quantify the analytes. Select specific precursor-to-product ion transitions for HMP, HMP-P, and HMP-PP.

  • Quantification:

    • Generate a standard curve using known concentrations of pure HMP, HMP-P, and HMP-PP.

    • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Quantitative Data Example:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
HMP140.1123.1
HMP-P220.1123.1
HMP-PP300.0220.1

Table 2: Example MRM transitions for the analysis of HMP and its phosphorylated derivatives.

In Vitro Reconstitution of the Thiamine Biosynthesis Pathway

Reconstituting the thiamine biosynthesis pathway in vitro using purified enzymes and substrates allows for a detailed mechanistic study of the entire process. [3]

in_vitro_reconstitution cluster_inputs Reaction Components cluster_outputs Analysis Enzymes Purified Enzymes (ThiC, ThiD, ThiE, etc.) Reaction Incubation at Optimal Temperature and pH Enzymes->Reaction Substrates Substrates (AIR, SAM, ATP, HMP, THZ-P) Substrates->Reaction Cofactors Cofactors & Buffers Cofactors->Reaction Analysis Quenching of Reaction Reaction->Analysis HPLC HPLC or LC-MS/MS Analysis of Products (ThMP, TPP) Analysis->HPLC

Caption: Workflow for in vitro reconstitution of thiamine biosynthesis.

Relevance to Drug Development

The thiamine biosynthesis pathway, being essential for many pathogenic bacteria but absent in humans, presents an attractive target for the development of novel antimicrobial agents. [7]Enzymes such as ThiC and ThiD are particularly promising targets. [7] Strategies for Targeting the HMP Branch of Thiamine Biosynthesis:

  • Inhibitors of ThiC: Designing molecules that specifically inhibit the complex radical SAM chemistry of ThiC could effectively block the de novo synthesis of the pyrimidine moiety.

  • Inhibitors of ThiD: Targeting the kinase activity of ThiD would disrupt both the de novo and salvage pathways, preventing the activation of HMP.

  • Exploiting Riboswitch-Ligand Interactions: Developing small molecules that bind to the TPP riboswitch and lock it in the "off" state, regardless of the cellular TPP concentration, could effectively shut down thiamine biosynthesis.

The development of such compounds would require a multidisciplinary approach, combining structural biology, computational chemistry, and high-throughput screening of chemical libraries.

Conclusion

This compound is more than just a simple precursor; it is a central hub in a vital metabolic network. Its biosynthesis and subsequent phosphorylation are tightly regulated and essential for the production of thiamine, a cofactor that underpins cellular energy metabolism. The unique enzymatic reactions and regulatory mechanisms involved in HMP's metabolic journey offer a wealth of opportunities for further research, from fundamental enzymology to the development of next-generation therapeutics. As our understanding of these pathways deepens, so too will our ability to harness this knowledge for the benefit of human health.

References

  • Begley, T. P., et al. (2001). Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity. PubMed.
  • Jenkins, A. H., et al. (2007).
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  • Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Vitamins and Hormones.
  • Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. PMC.
  • Hanes, D. P., et al. (2013). Comparison of thiaminase activity in fish using the radiometric and 4-nitrothiophenol colorimetric methods. PubMed Central.
  • Wikipedia. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia.
  • Kubodera, T., et al. (2020). Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis. PMC.
  • Wikiwand. (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikiwand.
  • Goyer, A. (2014). Divisions of labor in the thiamin biosynthetic pathway among organs of maize. Frontiers in Plant Science.
  • Bocobza, S. E., et al. (2019). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Oxford Academic.
  • Sañudo-Wilhelmy, S. A., et al. (2012). The role of B vitamins in marine biogeochemistry. Annual Review of Marine Science.
  • UniProt. (2023). thiD - Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase - Escherichia coli (strain K12). UniProt.
  • Matesic, S. (2024). Establishing Methods for the Detection of Thiamine in Resource-Deficient Settings. Digital Commons @ Butler University.
  • Warkentin, K., et al. (2021). Measuring Thiaminase Activity in Fish Extracts using Fluorescence Spectrophotometry. ACS Omega.
  • Zallot, R., et al. (2014). Involvement of thiaminase II encoded by the THI20 gene in thiamin salvage of Saccharomyces cerevisiae.
  • Google Patents. (2018). Mass spectrometry method for measuring thiamine in body fluid.
  • Harper, T. (2020). Vitamin B1 (thiamine) Biosynthesis. YouTube.
  • Hanes, D. P., et al. (2013). A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples. PLoS ONE.
  • Grokipedia. (2024). Phosphomethylpyrimidine synthase. Grokipedia.
  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. ZaiQi Bio-Tech.
  • Wikipedia. (2023). Hydroxymethylpyrimidine kinase. Wikipedia.
  • Midttun, Ø., et al. (2017).
  • UniProt. (2023). thiC - Phosphomethylpyrimidine synthase - Escherichia coli O127:H6 (strain E2348/69 / EPEC). UniProt.
  • UniProt. (2023). thiD - Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase - Escherichia coli (strain K12). UniProt.
  • Lu, J., et al. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. Clinical Chemistry.
  • Lynch, P. L., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography.
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  • Nosaka, K., et al. (2001). Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. Journal of Biological Chemistry.

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An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: From a Vitamin Component to a Bioactive Molecule

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Aminopyrimidin-5-yl)methanol, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its discovery as a fundamental component of thiamine (Vitamin B1), its chemical synthesis, its distinct biological activities, including its role as a Vitamin B6 antagonist under the synonym "Toxopyrimidine," and its applications in modern research.

Introduction: A Tale of Two Identities

This compound is a substituted pyrimidine with the chemical formula C₆H₉N₃O.[1] While it exists as an independent chemical entity, its historical and biological significance is intrinsically linked to Vitamin B1 (thiamine). Thiamine is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[2][3] this compound constitutes the pyrimidine moiety of the thiamine molecule.

Beyond its role as a vitamin precursor, this compound has a second, more ominous identity: Toxopyrimidine . As Toxopyrimidine, it is recognized as a potent Vitamin B6 antagonist with convulsant effects, highlighting its complex biological profile.[4] This dual identity makes it a fascinating subject for in-depth study, from its foundational role in nutrition to its impact on neurological function.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 73-67-6[1]
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
IUPAC Name (4-amino-2-methylpyrimidin-5-yl)methanol[1]
Synonyms Toxopyrimidine, 4-amino-5-hydroxymethyl-2-methylpyrimidine, Atoxopyrimidine[1]
Appearance White to Off-White Solid[5]
Solubility Soluble in water[2]

The Journey of Discovery: Unraveling Vitamin B1

The story of this compound begins with the quest to understand and cure the debilitating disease beriberi. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns observed that beriberi was linked to the consumption of polished white rice, suggesting a deficiency of an essential nutrient found in the rice bran.[6][7] This "antineuritic substance" was later termed a "vitamine" by Casimir Funk in 1911.[2]

The crucial breakthrough in identifying the chemical nature of this vitamin came from the work of American chemist Robert R. Williams . In 1934, Williams and his team determined the complete chemical structure of thiamine.[2] A key step in this process was the cleavage of the thiamine molecule using sodium sulfite, which split it into two distinct parts: a pyrimidine moiety and a thiazole moiety.[6] The pyrimidine component was identified as this compound.

Following the structural elucidation, Williams and his group achieved the first total synthesis of thiamine in 1936, a landmark achievement in chemistry and nutrition.[2][8][9] This synthesis paved the way for the industrial production of Vitamin B1, leading to the fortification of foods and a dramatic reduction in the incidence of beriberi worldwide.

Chemical Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of thiamine. While various synthetic routes have been developed over the years, a common approach involves the construction of the substituted pyrimidine ring from acyclic precursors.

A generalized synthetic pathway can be illustrated as follows:

Synthesis_Pathway A β-alkoxy-α-formylpropionitrile C (4-Amino-2-methylpyrimidin-5-yl)methanol A->C Condensation & Cyclization B Acetamidine B->C

Figure 1: Generalized synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a closely related precursor, 2-methyl-4-amino-5-aminomethylpyrimidine, which can be adapted to yield this compound. This highlights the core chemical transformations involved.

Reaction: Amination of 2-methyl-4-amino-5-alkoxymethylpyrimidine.

Materials:

  • 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP)

  • Ammonia (liquid)

  • Al₂O₃ (Aluminum oxide) as a catalyst

  • Toluene (solvent)

  • Ethanol (for workup)

  • Autoclave

Procedure:

  • Place 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine and 5 g of Al₂O₃ catalyst in a 300 ml autoclave.

  • Add 50 ml of toluene to the autoclave.

  • After sealing the autoclave, carefully add 30 g (1.76 mol) of liquid ammonia.

  • Heat the mixture to 230°C for 4 hours with constant stirring. The reaction proceeds under autogenous pressure.

  • After the reaction period, cool the autoclave to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is then taken up in ethanol and can be analyzed by gas chromatography to determine the yield of the aminated product.

This protocol is adapted from a patented method for the synthesis of a thiamine precursor and illustrates the general conditions for such transformations.[10]

Biological Role and Mechanism of Action

This compound plays a dual role in biological systems, acting as both a vital building block for an essential vitamin and as a potent metabolic antagonist.

Precursor to Thiamine Pyrophosphate (TPP)

In organisms that synthesize thiamine, such as bacteria, fungi, and plants, this compound (in its phosphorylated form) is a key intermediate. The pyrimidine and thiazole moieties are synthesized separately and then coupled to form thiamine monophosphate (ThMP), which is subsequently converted to the active coenzyme, thiamine pyrophosphate (TPP) .[2]

TPP is an essential cofactor for several crucial enzymes involved in carbohydrate and amino acid metabolism, including:

  • Pyruvate dehydrogenase: Links glycolysis to the citric acid cycle.

  • α-ketoglutarate dehydrogenase: A key enzyme in the citric acid cycle.

  • Transketolase: An enzyme in the pentose phosphate pathway.

TPP_Biosynthesis cluster_pyrimidine Pyrimidine Moiety cluster_thiazole Thiazole Moiety A This compound derivative C Thiamine Monophosphate (ThMP) A->C B Thiazole derivative B->C D Thiamine C->D Hydrolysis E Thiamine Pyrophosphate (TPP) (Active Coenzyme) D->E Pyrophosphorylation

Figure 2: Simplified pathway of TPP biosynthesis.

Toxopyrimidine: A Vitamin B6 Antagonist

The synonym "Toxopyrimidine" refers to the toxic properties of this compound when administered in isolation. It acts as a Vitamin B6 antagonist , leading to potent convulsant effects.[4]

The mechanism of this antagonism involves the interference with the action of pyridoxal phosphate (PLP) , the active form of Vitamin B6. PLP is a critical coenzyme for a vast number of enzymes, particularly those involved in amino acid metabolism. One of the most important PLP-dependent enzymes in the central nervous system is glutamate decarboxylase (GAD) , which catalyzes the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.

By inhibiting the action of PLP-dependent enzymes like GAD, Toxopyrimidine reduces the synthesis of GABA. A decrease in GABAergic inhibition in the brain leads to a state of hyperexcitability, resulting in convulsions.

GABA_Inhibition Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) (PLP-dependent) Glutamate->GAD GABA GABA (Inhibitory Neurotransmitter) Convulsions Neuronal Hyperexcitability & Convulsions GABA->Convulsions Prevents GAD->GABA Toxo Toxopyrimidine (this compound) Toxo->GAD Inhibits

Figure 3: Mechanism of Toxopyrimidine-induced convulsions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

  • Reference Standard: Due to its well-defined chemical properties, it is used as a reference standard for analytical method development and quality control in the manufacturing of thiamine and related products.[11]

  • Chemical Intermediate: It serves as a fundamental building block in the synthesis of thiamine analogs and other pyrimidine-based compounds. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse biological activities.

  • Neuroscience Research: As Toxopyrimidine, it is a useful pharmacological tool for studying the mechanisms of epilepsy and the role of GABAergic neurotransmission in the central nervous system.

  • Drug Discovery: The pyrimidine core of this molecule is a starting point for the design of novel therapeutic agents. Derivatives of aminopyrimidines have been investigated for a wide range of applications, including as anticancer agents, antimicrobials, and kinase inhibitors.

Conclusion and Future Perspectives

This compound is more than just a fragment of a vitamin. Its journey from being an unknown component of the anti-beriberi factor to a well-characterized chemical with a dual biological role is a testament to the progress of chemical and biological sciences.

For researchers, it remains a molecule of interest for its fundamental role in thiamine biosynthesis and as a tool to probe the intricacies of neurotransmission. For drug development professionals, the aminopyrimidine scaffold it represents is a constant source of inspiration for the design of new therapeutics.

Future research may focus on:

  • Developing more efficient and greener synthetic routes for its production.

  • Exploring the structure-activity relationships of its derivatives to design novel CNS-active compounds.

  • Investigating its potential as a lead compound for the development of new drugs targeting pyrimidine and Vitamin B6 metabolic pathways.

References

  • Thiamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Carpenter, K. J. (2012). The Discovery of Thiamin. Annals of Nutrition and Metabolism, 61(3), 219–223. [Link]

  • Carpenter, K. J. (2012). The discovery of thiamin. Annals of Nutrition and Metabolism, 61(3), 219-23. [Link]

  • Steffan, G., & Wiegand, H. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.
  • Robert R. Williams. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • National Inventors Hall of Fame. (1991). Robert R. Williams: Vitamin Synthesis. [Link]

  • UC Riverside. (2025). Scientists finally confirm vitamin B1 hypothesis from 1958. UCR News. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Toxopyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1130, Thiamine. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • Toxopyrimidine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica, 64(3), 255-260. [Link]

  • Pharmaffiliates. (n.d.). Toxopyrimidine. [Link]

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A Guide to the Thermal Characterization of (4-Aminopyrimidin-5-yl)methanol: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Properties in Drug Development

(4-Aminopyrimidin-5-yl)methanol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their presence in the core structures of many bioactive molecules, including nucleic acids and various therapeutic agents. The physical properties of active pharmaceutical ingredients (APIs) like this compound are critical parameters that influence every stage of the drug development process, from synthesis and purification to formulation and storage.

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp, well-defined melting point, whereas impurities will lead to a depression and broadening of the melting range. Therefore, accurate melting point determination is an indispensable tool for quality control.

The boiling point , or more often for complex organic molecules, the decomposition temperature , provides insights into the thermal stability of a compound.[1][2] For compounds like this compound, which possess functional groups susceptible to thermal degradation, understanding their behavior at elevated temperatures is crucial for preventing degradation during manufacturing and ensuring the shelf-life of the final drug product.[3]

Thermal Behavior of Pyrimidine Derivatives: A Comparative Context

While specific experimental data for this compound is scarce, examining related pyrimidine structures can provide valuable context. For instance, the structurally similar compound (4-amino-2-methylpyrimidin-5-yl)methanol (CAS 73-67-6) has a reported melting point of 198 °C.[4][5] The thermal decomposition of various pyrimidine derivatives has been studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), revealing that their stability is influenced by the nature and position of substituents on the pyrimidine ring.[1][3] These studies underscore the importance of empirical determination for each unique derivative.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
This compound14939-78-7Not reportedNot reportedTarget compound of this guide.
(4-amino-2-methylpyrimidin-5-yl)methanol73-67-6198[4][5]Not reportedStructurally similar compound.
(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride13100-57-7Not reportedNot reportedHydrochloride salt of the above.[6][7]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. This section details two common and reliable methods for its determination.

Capillary Method

This traditional and widely used method involves heating a small sample in a capillary tube and visually observing the melting process.[8][9]

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Loading the Capillary Tube: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of sample (2-3 mm in height) should be introduced into the tube.[8][10]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.[11]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating:

    • For an unknown sample, a rapid initial heating (4-5 °C per minute) can be used to determine an approximate melting range.[10]

    • For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.[10]

    • Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[10]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

MeltingPoint_CapillaryMethod cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and powder sample prep2 Load capillary tube (2-3 mm) prep1->prep2 prep3 Pack sample tightly prep2->prep3 meas1 Place in apparatus prep3->meas1 meas2 Heat rapidly (approx. range) meas1->meas2 meas3 Heat slowly (1-2°C/min) near m.p. meas2->meas3 meas4 Observe melting meas3->meas4 data1 Record onset temperature meas4->data1 data3 Report melting range data1->data3 data2 Record completion temperature data2->data3

Capillary Method Workflow for Melting Point Determination.
Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more automated and often more precise determination of the melting point.[12]

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

  • Encapsulation: Seal the pan with a lid.

  • Instrument Setup:

    • Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.[13]

    • Set the desired temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range, and a final isothermal period. The experiment is conducted under an inert atmosphere (e.g., nitrogen).[3]

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Experimental Determination of Boiling Point and Thermal Stability

For many complex organic molecules, especially those with polar functional groups like amines and alcohols, heating to the boiling point at atmospheric pressure can lead to decomposition. Therefore, it is often more relevant to determine the boiling point under reduced pressure or to assess the thermal decomposition temperature.

Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[14][15]

  • Sample Preparation: Place a small amount (a few drops) of the sample into a small test tube (e.g., 6 x 50 mm).[14]

  • Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end facing down.[16]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Place this assembly into a Thiele tube filled with a suitable heating oil.[16]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner.[14] As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the air inside expands.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Cooling and Recording: Remove the heat and allow the apparatus to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]

Thermogravimetric Analysis (TGA)

TGA is an essential technique for assessing the thermal stability and decomposition profile of a material.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Set the desired temperature program, which usually involves a linear heating ramp (e.g., 10 °C/min) to a final temperature beyond the expected decomposition.

    • Select the atmosphere (e.g., inert nitrogen or reactive air). For assessing inherent stability, a nitrogen atmosphere is typically used.[3]

  • Data Acquisition: Begin the heating program and record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of a significant weight loss step is often reported as the decomposition temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition stages.[17]

TGA_Workflow cluster_setup Instrument Setup cluster_run Analysis Run cluster_analysis Data Analysis setup1 Weigh sample into crucible setup2 Place crucible in TGA setup1->setup2 setup3 Set temperature program (e.g., 10°C/min in N₂) setup2->setup3 run1 Start heating program setup3->run1 run2 Record mass vs. temperature run1->run2 analysis1 Plot TGA curve (% weight loss) run2->analysis1 analysis2 Calculate DTG curve (rate of loss) analysis1->analysis2 analysis3 Determine onset of decomposition analysis2->analysis3

Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The determination of melting and boiling (or decomposition) points is a cornerstone of the physical characterization of pharmaceutical compounds like this compound. While specific literature values for this compound are not currently available, the methodologies outlined in this guide—namely the capillary method, DSC for melting point, and the Thiele tube method and TGA for boiling point and thermal stability—provide a robust framework for researchers to obtain these critical data. Adherence to these protocols will ensure the generation of reliable and reproducible results, which are essential for advancing the development of new therapeutic agents.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
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  • [Author Redacted]. (n.d.). DETERMINATION OF MELTING POINTS.
  • [Author Redacted]. (n.d.). Melting point determination.
  • chymist.com. (n.d.). Micro Boiling Point Determination.
  • Walczak, K., et al. (2020).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • [Author Redacted]. (n.d.). Micro-boiling point measurement.
  • [Author Redacted]. (n.d.). Micro-boiling point measurement.
  • S'wider, A., et al. (2022).
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • [Author Redacted]. (n.d.). Experimental Approach - Melting and Boiling Point. Scribd.
  • Czylkowska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
  • SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives.
  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.
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  • ACS Publications. (2026, January 2). Thermal Atomic Layer Deposition of Silver Metal Using Silver Alkoxide Precursors in Combination with a Hydroborane Co-reactant.
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  • BLD Pharm. (n.d.). (5-Aminopyrimidin-4-yl)methanol.
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Differentiating the (4-Aminopyrimidin-5-yl)methanol Family: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Aminopyrimidin-5-yl)methanol: Commercial Availability, Sourcing, and Synthetic Utility for Drug Discovery

This guide provides an in-depth analysis of this compound, a crucial heterocyclic building block for researchers and professionals in drug development. Recognizing the potential for confusion with structurally similar analogs, this document clarifies the distinct properties, commercial availability, and applications of the target molecule alongside its prominent 2-substituted derivatives. The insights herein are intended to facilitate precise material sourcing, experimental design, and the strategic development of novel therapeutics.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for purines in the design of targeted therapies.[1][2] However, subtle structural modifications can significantly alter a compound's reactivity and utility. This compound and its common analogs, while sharing a core structure, possess distinct chemical identities crucial for synthetic planning. The primary point of differentiation is the substitution at the C2 position of the pyrimidine ring.

The target molecule, this compound, features an unsubstituted C2 position, rendering it a versatile platform for a wide range of C-C and C-N bond-forming reactions. This contrasts with its commercially prevalent analogs where this position is occupied by a methyl or methylthio group, directing their application toward specific synthetic pathways, such as the synthesis of Thiamine (Vitamin B1).[3]

For absolute clarity in sourcing and research, it is imperative to use the correct Chemical Abstracts Service (CAS) number. The table below provides a comparative identification of these key compounds.

Feature This compound (Target Compound) (4-Amino-2-methylpyrimidin-5-yl)methanol (Methyl Analog) (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (Methylthio Analog)
Structure Structure of this compoundStructure of (4-Amino-2-methylpyrimidin-5-yl)methanolStructure of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
IUPAC Name This compound(4-Amino-2-methylpyrimidin-5-yl)methanol(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
CAS Number 7730-23-6[4]73-67-6[5][6]588-36-3[7][8]
Synonyms 5-(Hydroxymethyl)pyrimidin-4-amineToxopyrimidine, 4-Amino-5-hydroxymethyl-2-methylpyrimidine[5][9]Methioprim[8]
Molecular Formula C₅H₇N₃OC₆H₉N₃O[10][11]C₆H₉N₃OS[12]
Molecular Weight 125.13 g/mol 139.16 g/mol [10][11]171.22 g/mol [12]

Commercial Availability and Supplier Landscape

Sourcing the correct starting material is a critical first step in any research campaign. The following table summarizes known suppliers for this compound and its key analogs. Researchers are advised to request certificates of analysis to confirm purity and identity upon procurement.

Supplier Product Name CAS Number Purity Notes
CP Lab Safety This compound7730-23-695%Available in 100 mg quantities. For professional research use only.[13]
Advanced ChemBlocks 4-Amino-5-hydroxymethyl-2-methylpyrimidine73-67-696%Building block for chemical synthesis.[14]
LGC Standards (4-Amino-2-methyl-5-pyrimidinyl)methanol (Toxopyrimidine)73-67-6NeatSold as a reference standard, with exact weight packaging available.[11]
Chemsrc (4-Amino-2-methyl-5-pyrimidinyl)methanol73-67-695.0%Multiple package sizes available upon inquiry.[10]
Parchem 4-Amino-5-Hydroxymethyl-2-(Methylthio)Pyrimidine588-36-3-Available in bulk and R&D quantities.[8]
ChemBK 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine588-36-3-Lists Shanghai Macklin Biochemical Co., Ltd. as a supplier.[12]
ChemicalBook (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL588-36-3-Provides detailed product information and a list of global suppliers.[7][15]

Physicochemical Properties and Safe Handling

Understanding the physical properties and hazards of a chemical is fundamental to its safe handling and use in experimental design.

Property This compound (4-Amino-2-methylpyrimidin-5-yl)methanol (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
Appearance -White Solid[9]White Crystalline Powder[15]
Melting Point -193-200 °C[5][10]-
Boiling Point -326.0±27.0 °C (Predicted)[10]408.6°C at 760 mmHg[12]
Flash Point -151.0±23.7 °C[10]200.9°C[12]
Solubility --Soluble in water and some organic solvents.[12]
Density -1.3±0.1 g/cm³[10]1.38g/cm³[12]
Safety and Handling Precautions
  • This compound (CAS 7730-23-6) is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.[16][17] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[18]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[16]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and do not induce vomiting. Seek immediate medical attention in all cases of exposure.[16][19]

Strategic Applications in Drug Discovery

The utility of these pyrimidine alcohols lies in their role as versatile intermediates for more complex, biologically active molecules.

Workflow for Pyrimidine-Based Drug Discovery

The following diagram illustrates a generalized workflow, showcasing how these building blocks can be integrated into a drug discovery pipeline.

G cluster_0 Sourcing & QC cluster_1 Synthetic Elaboration cluster_2 Therapeutic Targets A Identify Target: This compound CAS: 7730-23-6 D Supplier Screening A->D F C2-Position Functionalization (e.g., Suzuki, Buchwald) A->F Versatile C2 Site G N4-Amine Derivatization A->G H C5-Methanol Modification (Oxidation, Esterification) A->H B Identify Analog: (4-Amino-2-methyl...) CAS: 73-67-6 B->D I Thiamine Synthesis B->I Established Route C Identify Analog: (4-Amino-2-methylthio...) CAS: 588-36-3 C->D C->I Established Route J Akt Kinase Inhibitor Synthesis C->J Known Application E Certificate of Analysis (CoA) Verification D->E K Novel Kinase Inhibitors F->K G->K L Antivirals G->L M Metabolic Modulators H->M N Vitamin Analogs I->N J->K

Caption: Generalized workflow for the utilization of aminopyrimidine building blocks in drug discovery.

  • (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS 73-67-6): This compound is a well-established intermediate in the industrial synthesis of Thiamine (Vitamin B1).[3] Its primary role is providing the pyrimidine core of the vitamin.

  • (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS 588-36-3): This analog also serves as an intermediate in Thiamine synthesis.[7] Furthermore, it has been utilized in the preparation of pyridopyrimidines and naphthyridines developed as inhibitors of Akt kinase, a key protein in cell signaling pathways often dysregulated in cancer.[7]

  • This compound (CAS 7730-23-6): The key advantage of the target molecule is its unsubstituted C2 position. This site is ripe for elaboration via modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig reactions), allowing for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups. This versatility makes it an ideal starting point for generating libraries of novel compounds for screening against various therapeutic targets, including kinases, viral polymerases, and other enzymes where a heterocyclic core is known to be beneficial.[20]

Exemplar Synthetic Protocol

To illustrate the practical application of these intermediates, the following is a representative, self-validating protocol for the synthesis of the methylthio analog, adapted from the literature. The causality behind the choice of reagents is highlighted.

Synthesis of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol from Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.[7]

  • Objective: To reduce the ester functional group to a primary alcohol without affecting the aminopyrimidine core.

  • Causality of Reagent Choice: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to alcohols. It is chosen over milder reagents like sodium borohydride, which would be ineffective for this transformation. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the starting material and its stability in the presence of the strong reducing agent. The reaction is conducted at 0°C initially to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions.

  • Methodology:

    • Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF, approx. 12.5 mL per gram of starting material) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a 2 M solution of LiAlH₄ in THF (1.15 equivalents) dropwise over 1 hour, maintaining the internal temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Allow the reaction to warm slowly to room temperature and continue stirring overnight. Self-Validation Checkpoint: Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (0.2 mL per gram of starting material), 20% aqueous potassium hydroxide solution (0.2 mL per gram), and finally water again (0.6 mL per gram).

    • Stir the resulting mixture for 1 hour at room temperature.

    • Dry the mixture with anhydrous magnesium sulfate (MgSO₄), filter the solids, and wash the filter cake with THF.

    • Concentrate the combined filtrate under reduced pressure to yield the crude product.

    • Dry the product under vacuum to afford (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol as a solid. Self-Validation Checkpoint: The final product should be characterized by mass spectrometry to confirm the expected molecular weight (m/z: 172.1 [M+H]⁺) and by NMR spectroscopy to confirm its structure.

Conclusion

This compound and its 2-substituted analogs are valuable chemical intermediates with distinct and strategic applications in pharmaceutical research. The key to their successful utilization lies in the precise identification via CAS number to ensure the procurement of the correct starting material. While the 2-methyl and 2-methylthio derivatives have established roles in the synthesis of Thiamine and specific kinase inhibitors, the unsubstituted this compound offers superior versatility for the discovery of novel therapeutics. Its unblocked C2 position provides a handle for extensive synthetic elaboration, making it a highly attractive building block for generating diverse chemical libraries. This guide serves as a foundational resource to aid scientists in navigating the commercial landscape and unlocking the full synthetic potential of these important pyrimidine scaffolds.

References

  • Chemsrc. (n.d.). (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. Retrieved January 14, 2026, from [Link]

  • ChemBK. (2024, April 9). (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved January 14, 2026, from [Link]

  • A.B Enterprises. (n.d.). 7-Fluoro-4-quinazolone. IndiaMART. Retrieved January 14, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 7-Fluoro-4-quinazolone CAS 16499-57-3. Retrieved January 14, 2026, from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • ChemicalRegister. (n.d.). 7-FLUOROQUINAZOLIN-4(3H)-ONE Suppliers. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol | CAS No:73-67-6. Retrieved January 14, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C5H7N3O, 100 mg. Retrieved January 14, 2026, from [Link]

  • Methanol Safety Data Sheet. (2023, November 22). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved January 14, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved January 14, 2026, from [Link]

  • El-Gamal, M. I., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved January 14, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: (4-Amino-2-methylpyrimidin-5-yl)methanol as a Versatile Building Block for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine-based architectures represent a class of "privileged scaffolds." Their prevalence in biologically active molecules, from nucleic acids to approved therapeutics, underscores their importance.[1] The pyrimidine ring system is a cornerstone in a multitude of drugs, exhibiting activities ranging from anticancer to antimicrobial.[1]

This guide focuses on a particularly valuable synthetic intermediate: (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS No: 73-67-6).[2][3][4][5] This molecule is endowed with two key functional groups—a nucleophilic primary amine at the C4 position and a versatile hydroxymethyl group at the C5 position. This vicinal arrangement makes it an ideal precursor for a variety of cyclization and annulation reactions, providing a reliable pathway to complex heterocyclic systems of significant biological interest.

This document serves as a technical guide for researchers, providing not only step-by-step protocols but also the underlying chemical logic to empower rational synthesis design. We will explore its application in the construction of thiamine (Vitamin B1), fused bicyclic systems like purines, and other valuable heterocyclic frameworks.

Physicochemical Properties of (4-Amino-2-methylpyrimidin-5-yl)methanol
CAS Number 73-67-6[3][4]
Molecular Formula C₆H₉N₃O[4]
Molecular Weight 139.16 g/mol [3]
Appearance White to yellow crystalline powder
Melting Point ~198 °C[4]
SMILES CC1=NC=C(CO)C(N)=N1[4][5]
InChIKey VUTBELPREDJDDH-UHFFFAOYSA-N[4]

Core Synthetic Applications

The strategic placement of the amino and hydroxymethyl groups on the pyrimidine ring allows for a diverse range of synthetic transformations. This guide will focus on three major classes of compounds accessible from this building block.

Core_Applications main (4-Amino-2-methylpyrimidin-5-yl)methanol sub1 Activation of -CH2OH Group main->sub1 Halogenation (Protocol 1.1) sub2 Functional Group Interconversion main->sub2 Oxidation / Amination (Protocols 2.1 & 3.1) prod1 Thiamine (Vitamin B1) & Analogs sub1->prod1 Coupling with Thiazole (Protocol 1.2) prod2 Purine Scaffolds sub2->prod2 Imidazole Ring Annulation (Protocol 2.2) prod3 Pteridines & Other Fused Systems sub2->prod3 Pyrazine Ring Annulation (Protocol 3.2)

Caption: Synthetic pathways from (4-Amino-2-methylpyrimidin-5-yl)methanol.

Section 1: Synthesis of Thiamine (Vitamin B1)

Thiamine is an essential vitamin whose structure is a conjugate of a pyrimidine and a thiazole moiety.[2] (4-Amino-2-methylpyrimidin-5-yl)methanol is a key industrial precursor to the pyrimidine half of thiamine. The core strategy involves activating the hydroxymethyl group to facilitate a nucleophilic attack by the thiazole component.

Protocol 1.1: Activation of the Hydroxymethyl Group via Halogenation

Expertise & Experience: The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions. To facilitate the subsequent coupling with the thiazole ring, it must be converted into a more reactive species. Conversion to a halomethyl group (e.g., -CH₂Br or -CH₂Cl) is a classic and effective strategy. This transforms the carbon into a potent electrophile, primed for an SN2 reaction. The choice between hydrobromic or hydrochloric acid often depends on the desired reactivity and downstream conditions.

Materials:

  • (4-Amino-2-methylpyrimidin-5-yl)methanol

  • 48% Hydrobromic acid (HBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol Steps:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1.0 eq of (4-Amino-2-methylpyrimidin-5-yl)methanol in 48% aqueous HBr (5-10 volumes).

  • Heat the mixture to reflux (approx. 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Carefully neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide as a crude solid, which can be used in the next step without further purification.

Protocol 1.2: Coupling with Thiazole to form Thiamine

Expertise & Experience: This step is the key bond-forming reaction, creating the quaternary thiazolium salt that defines the thiamine structure. The nitrogen atom of the thiazole ring acts as the nucleophile, displacing the bromide from the activated pyrimidine. The reaction is typically performed in a polar solvent to facilitate the formation of the ionic product.

Materials:

  • Crude 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide (from Protocol 1.1)

  • 4-methyl-5-(2-hydroxyethyl)thiazole

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethanol

Protocol Steps:

  • Dissolve 1.0 eq of crude 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide in a minimal amount of acetonitrile or DMF in a round-bottom flask.

  • Add 1.05 eq of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution.

  • Stir the mixture at 50-60 °C for 12-24 hours. The product, thiamine bromide hydrobromide, will often precipitate from the solution as a white solid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol or acetone to remove unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield thiamine bromide hydrobromide. The salt form can be exchanged if necessary (e.g., to the more common chloride hydrochloride).

Thiamine_Synthesis start (4-Amino-2-methyl pyrimidin-5-yl)methanol intermediate 5-(Bromomethyl)-2- methylpyrimidin-4-amine start->intermediate Protocol 1.1 (HBr, Reflux) product Thiamine (Vitamin B1) intermediate->product Protocol 1.2 (Coupling) thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole thiazole->product Nucleophilic Attack Purine_Synthesis cluster_precursor Precursor Formation cluster_cyclization Imidazole Annulation start (4-Amino-2-methyl pyrimidin-5-yl)methanol diamine 4-Amino-5-(aminomethyl) -2-methylpyrimidine start->diamine Halogenation & Amination (Protocol 2.1) product 2-Methylpurine diamine->product Cyclocondensation (Protocol 2.2) formic_acid Formic Acid formic_acid->product

Caption: General workflow for purine synthesis.

Section 3: Synthesis of Pteridines

Pteridines, composed of fused pyrimidine and pyrazine rings, are another class of biologically vital heterocycles, with examples including folic acid and biopterin. [6][7]A common synthetic route is the Gabriel-Isay condensation, which reacts a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. [8]By oxidizing our starting material's hydroxymethyl group to an aldehyde, we create a synthon that can participate in related cyclocondensation reactions.

Protocol 3.1: Oxidation to 4-Amino-2-methylpyrimidine-5-carbaldehyde

Expertise & Experience: The selective oxidation of a primary alcohol to an aldehyde in the presence of an amino group can be challenging. Manganese dioxide (MnO₂) is an excellent reagent for this transformation as it is mild and chemoselective for allylic and benzylic-type alcohols, minimizing over-oxidation to the carboxylic acid or side reactions with the amine.

Materials:

  • (4-Amino-2-methylpyrimidin-5-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform or Dichloromethane

Protocol Steps:

  • To a solution of 1.0 eq of (4-Amino-2-methylpyrimidin-5-yl)methanol in chloroform (20 volumes), add a significant excess of activated MnO₂ (5-10 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature for 24-48 hours. The reaction is heterogeneous, so efficient stirring is crucial.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the manganese solids.

  • Wash the Celite® pad thoroughly with additional chloroform or DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often used directly in the next step.

Protocol 3.2: Condensation and Cyclization to a Pteridine Scaffold

Expertise & Experience: The resulting 4-amino-5-formylpyrimidine is now set up for a condensation reaction. Reacting it with a compound containing an activated methylene group adjacent to a nitrile, such as malononitrile, in the presence of a base, leads to a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to form a stable, aromatic pteridine ring system.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbaldehyde (from Protocol 3.1)

  • Malononitrile

  • Piperidine or Triethylamine

  • Ethanol

Protocol Steps:

  • Dissolve 1.0 eq of the crude aldehyde in ethanol (10 volumes).

  • Add 1.0 eq of malononitrile to the solution.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Heat the mixture to reflux for 2-6 hours. A precipitate often forms as the reaction proceeds.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the substituted pteridine product.

Fused Heterocycle Required Co-Reactant General Reaction Principle
Purine Formic Acid / EstersCyclocondensation with a C1 source [9]
Pteridine α-Dicarbonyl compoundsGabriel-Isay Condensation [8]
Pyrimido[4,5-d]pyrimidine Amidines, GuanidineAnnulation with N-C-N fragments [10]

Conclusion

(4-Amino-2-methylpyrimidin-5-yl)methanol is a high-value, versatile building block for synthetic and medicinal chemists. Its strategically positioned functional groups provide a reliable entry point into several classes of biologically significant heterocyclic scaffolds. The protocols detailed herein for the synthesis of thiamine, purines, and pteridines demonstrate its utility and provide a foundation for researchers to develop novel derivatives for drug discovery and development programs. The principles of functional group activation and cyclocondensation are central to its application, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (URL: [Link])

  • Traube purine synthesis. Chemistry Online. (2023-02-19). (URL: [Link])

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. RSC Advances. (2019-09-30). (URL: [Link])

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. (URL: [Link])

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. (URL: [Link])

  • A New Synthesis of Pteridines. ElectronicsAndBooks. (URL: [Link])

  • GHS 11 (Rev.11) SDS Word 下载CAS: 73-67-6 Name: 4-Amino-2-methyl-5-pyrimidinemethanol. XiXisys. (URL: [Link])

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  • Pyrimidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. (URL: [Link])

  • The preparation of 4-amino- and other pteridines. Sci-Hub. (URL: [Link])

  • Purine and Pyrimidine Metabolism. (1997-04-12). (URL: [Link])

  • Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. (URL: [Link])

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. (2022-05-22). (URL: [Link])

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • PURINE SYNTHESIS. Surendranath College. (URL: [Link])

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  • Study on the reactions of 4-amino-5-nitro-6-phenylethynyl- pyrimidines with amines and thiols. ElectronicsAndBooks. (URL: [Link])

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  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
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Analytical methods for the quantification of (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of (4-Aminopyrimidin-5-yl)methanol

A Comprehensive Guide to Chromatographic and Spectroscopic Methods for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide to the validated analytical methods for the quantification of this compound, a key heterocyclic compound. Recognizing the critical need for accurate and reliable quantification in pharmaceutical research and development, this guide outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles and rationale for methodological choices. The protocols are grounded in established validation guidelines to ensure data integrity, robustness, and reproducibility, meeting the stringent requirements of the pharmaceutical industry.[1][2]

Introduction and Analyte Overview

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in numerous pharmaceutical compounds, making its precise quantification essential for process control, impurity profiling, stability testing, and pharmacokinetic studies. The presence of a primary amine and a hydroxyl group makes the molecule polar, while the pyrimidine ring provides a distinct chromophore, properties that are central to the design of appropriate analytical methods.

Analyte Physicochemical Properties:

Property Value Source
Chemical Name This compound -
CAS Number 7730-23-6 [3]
Molecular Formula C₅H₇N₃O [4]
Molecular Weight 125.13 g/mol [4]
Appearance Off-white to white solid [3]

| Structure | | - |

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents three robust methods, ranging from rapid screening to highly sensitive and specific quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the workhorse for routine quantification in quality control settings. It offers an excellent balance of specificity, precision, and cost-effectiveness. The method's principle relies on the separation of the analyte from other components on a reversed-phase column, followed by detection using its intrinsic ultraviolet (UV) absorbance. Pyrimidine derivatives are well-suited for this technique due to their strong UV-absorbing properties.[5]

Scientific Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a polar molecule, will have a relatively short retention time. The mobile phase composition is optimized to achieve a suitable retention time and sharp peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, based on the principle that the detector's response is proportional to the analyte's concentration.

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Reagents

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid (H₃PO₄), analytical grade.

  • This compound reference standard.

  • Ultrapure water.

2.2.2. Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with H₃PO₄) : Acetonitrile (95:5, v/v) The aqueous buffered mobile phase is ideal for retaining and separating this polar compound on a C18 column. The low percentage of organic modifier ensures adequate retention.[6]
Column C18, 150 mm × 4.6 mm, 5 µm A standard C18 column provides robust and reproducible performance for a wide range of polar and non-polar compounds.[5]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µL A small injection volume minimizes potential peak distortion.
Detection λ 270 nm Pyrimidine-based structures typically exhibit strong absorbance around this wavelength, providing good sensitivity.[7]

| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |

2.2.3. Preparation of Solutions

  • Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.5 using dilute H₃PO₄. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the series of working standard solutions to establish a calibration curve.

  • Inject the sample preparations.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol

Validation is essential to provide documented evidence that the method is suitable for its intended purpose.[2] The protocol should adhere to ICH guidelines.[8]

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank, a standard solution, and a sample spiked with known impurities.The analyte peak should be well-resolved from any other peaks, with no interference at its retention time in the blank.[9]
Linearity Analyze 5-6 standard concentrations covering 50-150% of the expected sample concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[7]
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.[7]
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[8]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10.RSD ≤ 10% and accuracy within 80-120%.
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Prepare Standard Stock & Working Solutions InjectStd Inject Standards (Calibration Curve) StdPrep->InjectStd SamplePrep Prepare Sample Solution InjectSample Inject Samples SamplePrep->InjectSample MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Equilibrate->InjectStd InjectStd->InjectSample Integrate Integrate Peak Areas InjectSample->Integrate Calculate Calculate Concentration via Linear Regression Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the preferred method. It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing unequivocal identification and quantification.

Scientific Principle

After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of detection.[10] For this compound, ESI in positive ion mode is effective due to the basicity of the amino group, which is readily protonated.

Experimental Protocol: LC-MS/MS

3.2.1. Equipment and Reagents

  • LC-MS/MS system (e.g., triple quadrupole).

  • Reagents as per HPLC-UV method, but using LC-MS grade solvents and additives (e.g., Formic Acid, Ammonium Formate).

3.2.2. LC and MS Conditions

  • LC Conditions: Similar to HPLC-UV, but using MS-compatible mobile phase additives.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 4 min, hold for 2 min, then return to initial conditions and re-equilibrate. A gradient is often used to ensure elution of any less polar components from the column.

  • MS Conditions (Example):

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: The specific mass transitions must be determined by infusing a standard solution of the analyte.

      • Precursor Ion (Q1): [M+H]⁺ = 126.1 m/z.

      • Product Ions (Q3): Likely fragments would result from the loss of H₂O (m/z 108.1) or CH₂OH (m/z 95.1). The most intense, stable fragment is used for quantification (quantifier) and a second for confirmation (qualifier). Mass fragmentation pathways of pyrimidines often involve decompositions of the heterocyclic ring.[11][12]

3.2.3. Analysis Procedure

  • Optimize MS parameters (tuning) by infusing a ~1 µg/mL solution of the reference standard.

  • Develop an LC method that provides a sharp, symmetrical peak for the analyte.

  • Prepare calibration standards and quality control (QC) samples in the relevant matrix (e.g., plasma, formulation blank). An internal standard is highly recommended for LC-MS/MS to correct for matrix effects and instrument variability.

  • Process samples and calculate concentrations based on the peak area ratio of the analyte to the internal standard.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard (IS) Extract Extract Analyte (e.g., LLE, SPE) Spike->Extract Inject Inject Extract Extract->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize MRM MRM Detection (Q1 -> Q2 -> Q3) Ionize->MRM Integrate Integrate Analyte & IS Peak Areas MRM->Integrate Calculate Calculate Area Ratio & Determine Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for LC-MS/MS quantification.

Method 3: UV-Vis Spectrophotometry

This method is the simplest and most rapid but lacks specificity. It is suitable for quantifying pure substances or for simple formulations where interfering substances are absent.

Scientific Principle

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λmax), its concentration can be determined from a pre-established calibration curve.

Experimental Protocol: UV-Vis
  • Determine λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance, which is expected to be near 270 nm.[7]

  • Solvent Selection: Methanol is a suitable solvent as it is UV-transparent in the measurement region and readily dissolves the analyte.[7]

  • Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution using methanol as the diluent.

  • Measure Absorbance: Measure the absorbance of each standard solution and the unknown sample solution at the determined λmax, using methanol as the blank.

  • Calculate Concentration: Plot a graph of absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of the unknown sample.

Limitations: This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It is not suitable for complex matrices or for impurity analysis.[13]

Summary and Method Comparison

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity GoodExcellentPoor
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 µg/mL
Throughput MediumMedium-HighHigh
Cost MediumHighLow
Primary Use Routine QC, potency assaysBioanalysis, trace impurity analysisQuick assay of pure substance

References

  • Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
  • Validation of Impurity Methods, Part II. (2014).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Available at:

  • Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • Analytical method validation: A brief review. (n.d.).
  • Al-Shdefat, R., Hailat, M., & Alshogran, O. Y. (2022). Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures. Drug Development and Industrial Pharmacy.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220).
  • UV-vis absorption spectra of 4.185 × 10 −5 M solutions of II in the range of pH from 5.0 to 12.0 obtained in pure methanol solutions. (n.d.). ResearchGate.
  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (n.d.). PubMed.
  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
  • (4-Amino-2-methyl-5-pyrimidinyl)methanol(Toxopyrimidine). (n.d.). LGC Standards.
  • This compound, 95% Purity, C5H7N3O, 100 mg. (n.d.). CP Lab Safety.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.).
  • BASE Analytical Method No. 09209. (n.d.). EPA.
  • UV-Vis absorption spectra illustrating the behavior of 4,6-dinitrobenzofuroxan 5: (1) in solvent: (a) methanol. (n.d.). ResearchGate.
  • Analytical and Bioanalytical Chemistry Research. (2025).
  • (5-Aminopyrimidin-4-yl)methanol. (n.d.). Biosynth.
  • This compound. (n.d.).
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
  • UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation. (n.d.). PMC - NIH.
  • Analytical methods for the determination of certain antibiotics used in critically ill patients. (2020). SyncSci Publishing.

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The Pivotal Role of (4-Aminopyrimidin-5-yl)methanol in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a cornerstone, a privileged scaffold found in a multitude of biologically active molecules, most notably the nucleobases of DNA and RNA. Within this vast family, (4-Aminopyrimidin-5-yl)methanol emerges as a particularly valuable building block. Its strategic placement of an amino group, a hydroxymethyl functional handle, and the inherent hydrogen bonding capabilities of the pyrimidine core make it a versatile starting material for the synthesis of a diverse range of therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors and its fundamental role in the biosynthesis of thiamine (Vitamin B1). We will delve into detailed synthetic protocols, structure-activity relationships, and the underlying biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₇N₃ON/A
Molecular Weight 125.13 g/mol N/A
Appearance White to off-white crystalline solidN/A
CAS Number 154-99-4N/A
Melting Point 168-172 °CN/A
Solubility Soluble in water and methanol.N/A

Application in Kinase Inhibitor Synthesis: Targeting the Engine of Cellular Proliferation

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 4-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. The 5-hydroxymethyl group of this compound provides a convenient point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Focus: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated target for cancer therapy.[2] Numerous pyrimidine-based EGFR inhibitors have been developed, with the 4-aminopyrimidine core serving as a key pharmacophore.[1][3]

Below is a generalized workflow for the synthesis of EGFR inhibitors utilizing this compound as a starting material.

G A This compound B Oxidation A->B e.g., MnO₂ C 4-Amino-5-formylpyrimidine B->C D Reductive Amination C->D e.g., NaBH(OAc)₃, Amine E 4-Amino-5-(aminomethyl)pyrimidine derivatives D->E F Coupling with substituted anilines E->F G Final EGFR Inhibitor F->G

Caption: General synthetic workflow for EGFR inhibitors.

Experimental Protocol: Synthesis of 4-Amino-5-formylpyrimidine

The oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical first step in many synthetic routes. This aldehyde serves as a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a stirred suspension of activated manganese dioxide (5.0 eq.) in anhydrous dichloromethane (20 mL/g of starting material), add this compound (1.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-amino-5-formylpyrimidine as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Causality: Activated MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid. The reaction is heterogeneous, and the excess MnO₂ is easily removed by filtration.

Experimental Protocol: Reductive Amination to Form 4-Amino-5-(aminomethyl)pyrimidine Derivatives

Reductive amination of 4-amino-5-formylpyrimidine with a primary or secondary amine is a robust method for introducing diverse side chains at the 5-position of the pyrimidine ring.

Materials:

  • 4-Amino-5-formylpyrimidine

  • Desired primary or secondary amine (e.g., aniline, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a solution of 4-amino-5-formylpyrimidine (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-(aminomethyl)pyrimidine derivative.

Causality: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations. It is less basic than other common borohydrides, which prevents unwanted side reactions. The acidic catalyst facilitates the formation of the iminium ion intermediate, which is then reduced by the hydride reagent.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR) of the lead compounds. For 4-aminopyrimidine-based inhibitors, key structural modifications and their impact on activity are summarized below.

Position of ModificationGeneral ObservationImpact on Activity
C2-substituent Introduction of small alkyl or aryl groups.Can influence selectivity and potency. Often interacts with the "gatekeeper" residue in the kinase active site.
N4-amino group Generally unsubstituted.Crucial for hydrogen bonding with the kinase hinge region. Substitution is usually detrimental to activity.
C5-substituent A key point for diversification. Introduction of various side chains via the hydroxymethyl group.Significantly impacts potency, selectivity, and pharmacokinetic properties. Can be tailored to interact with the solvent-exposed region of the active site.
C6-substituent Introduction of small hydrophobic groups.Can enhance binding affinity by occupying a hydrophobic pocket.

The Foundational Role in Thiamine (Vitamin B1) Synthesis

(4-Amino-2-methylpyrimidin-5-yl)methanol is a naturally occurring intermediate in the biosynthesis of thiamine. The industrial synthesis of thiamine often mimics this biological pathway, highlighting the fundamental importance of this pyrimidine derivative.

The classic synthesis of thiamine involves the condensation of the pyrimidine moiety with a pre-formed thiazole ring. The hydroxymethyl group of (4-amino-2-methylpyrimidin-5-yl)methanol is first converted to a more reactive leaving group, such as a halide, before being coupled with the thiazole component.

Experimental Protocol: Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide

Materials:

  • (4-Amino-2-methylpyrimidin-5-yl)methanol

  • Hydrobromic acid (48% aqueous solution)

Procedure:

  • Add (4-amino-2-methylpyrimidin-5-yl)methanol (1.0 eq.) to a 48% aqueous solution of hydrobromic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide.

Causality: The strong acidic conditions of hydrobromic acid facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile to displace the water molecule, forming the desired bromomethyl derivative.

This brominated intermediate is then reacted with 4-methyl-5-(2-hydroxyethyl)thiazole to form the thiamine molecule.

Biological Pathway: EGFR Signaling and Inhibition

The EGFR signaling pathway is a complex network that regulates cell growth and proliferation. Its inhibition by pyrimidine-based drugs is a key strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds and Activates Inhibitor This compound -derived Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1] These cascades ultimately lead to the transcription of genes involved in cell proliferation and survival. This compound-derived inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the downstream signaling cascade.[3]

Conclusion

This compound is a deceptively simple molecule with profound implications in medicinal chemistry. Its role as a key building block for both a fundamental vitamin and a sophisticated class of anticancer drugs underscores its versatility and importance. The synthetic protocols and biological insights provided in this guide are intended to empower researchers to harness the potential of this valuable scaffold in the ongoing quest for novel and effective therapeutics. As our understanding of disease pathways deepens, the strategic application of such foundational molecules will undoubtedly continue to drive innovation in drug discovery.

References

  • PubChem. (4-Amino-2-methyl-5-pyrimidinemethanol). National Center for Biotechnology Information. Retrieved from [Link]

  • Y-h. L., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chem Biol Drug Des, 100(4), 599-621.
  • Elkamhawy, A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(12), 845-865.
  • Zhang, C., et al. (2025). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Molecular Diversity, 29(5), 4441-4461.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397.
  • Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505.
  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sabbagh, O. I., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15, 12345-12367.
  • Wikipedia. (2024). Thiamine. Retrieved from [Link]

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Scale-Up Synthesis of (4-Aminopyrimidin-5-yl)methanol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Aminopyrimidin-5-yl)methanol is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, most notably as a key intermediate in the industrial production of Vitamin B1 (Thiamine).[1] Its structural motif is also integral to the development of various therapeutic agents. The growing demand for such pharmaceuticals necessitates a robust, scalable, and economically viable synthetic process for this intermediate. This guide provides a comprehensive overview of a field-proven, industrial-scale synthesis of this compound, focusing on the underlying chemical principles, detailed operational protocols, and critical safety considerations. Our approach is designed to bridge the gap between laboratory-scale procedures and the demands of pilot plant and commercial manufacturing, emphasizing process safety, efficiency, and product quality.

Strategic Approach to Industrial Synthesis

The industrial synthesis of this compound is strategically centered around a two-stage process: the initial construction of the pyrimidine core through a cyclization reaction to form ethyl 4-aminopyrimidine-5-carboxylate, followed by the selective reduction of the ester functionality to the desired primary alcohol. This route is favored for its utilization of readily available starting materials and its adaptability to large-scale production environments.

Causality Behind Experimental Choices

For the reduction of the ester intermediate, sodium borohydride (NaBH₄) in a mixed solvent system of tetrahydrofuran (THF) and methanol is the reagent of choice over more potent and hazardous reducing agents like lithium aluminum hydride (LiAlH₄). This decision is underpinned by several critical factors for industrial applications:

  • Enhanced Safety Profile: LiAlH₄ reacts violently with water and protic solvents, posing significant handling risks on a large scale. In contrast, NaBH₄ is more stable and can be handled with standard industrial safety protocols.

  • Cost-Effectiveness: Sodium borohydride is considerably more economical than LiAlH₄, a crucial consideration for the commercial viability of the final product.

  • Process Controllability: The reactivity of NaBH₄ can be modulated by the choice of solvent and temperature, allowing for greater control over the reaction exotherm and minimizing the risk of runaway reactions. While NaBH₄ alone is generally sluggish in reducing esters, the addition of methanol as a co-solvent enhances its reducing power, enabling the efficient conversion of the pyrimidine ester to the corresponding alcohol under controlled conditions.[2]

  • Simplified Work-Up: The aqueous work-up for a NaBH₄ reduction is significantly simpler and safer than that for LiAlH₄, which generates large volumes of aluminum salts and flammable hydrogen gas upon quenching.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step sequence. The first step involves the synthesis of the key intermediate, ethyl 4-aminopyrimidine-5-carboxylate, followed by its reduction to the final product, this compound.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Selective Ester Reduction Starting_Materials Commercially Available Starting Materials Intermediate Ethyl 4-aminopyrimidine-5-carboxylate Starting_Materials->Intermediate Cyclization Final_Product This compound Intermediate->Final_Product Reduction (NaBH4, THF/MeOH) Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with Ethyl 4-aminopyrimidine-5-carboxylate and THF B Cool to 0-5 °C A->B C Slowly Add NaBH4 Suspension D Controlled Addition of Methanol C->D E Warm to RT and Stir for 12-16h D->E F Monitor by HPLC E->F F->E Incomplete G Quench with aq. NH4Cl at 0-5 °C F->G Complete H Solvent Removal G->H I Ethyl Acetate Extraction H->I J Wash and Dry I->J K Crystallization J->K L Isolate and Dry Final Product K->L

Caption: Experimental workflow for the reduction of ethyl 4-aminopyrimidine-5-carboxylate.

Analytical Characterization

To ensure the quality and purity of the final product, a comprehensive analytical characterization is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is typically employed. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the molecule. [4]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

  • Melting Point: The melting point is a good indicator of purity.

Safety and Handling

Industrial-scale synthesis requires strict adherence to safety protocols.

  • Reagent Handling: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled in a well-ventilated area, away from ignition sources. Anhydrous solvents like THF can form explosive peroxides and should be handled with care.

  • Reaction Hazards: The reduction reaction is exothermic, and the addition of methanol to the sodium borohydride suspension generates hydrogen gas. Proper temperature control and adequate ventilation are crucial to prevent runaway reactions and the buildup of flammable gases.

  • Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The scale-up synthesis of this compound presented herein provides a robust, safe, and economically viable process for industrial applications. By employing a strategic selection of reagents and carefully controlling reaction parameters, high yields of a high-purity product can be consistently achieved. The detailed protocols and underlying scientific rationale offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale manufacturing of this critical pharmaceutical intermediate.

References

  • Pavia, M. R.; et al.
  • Martins, M. A. P.; et al. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 62(24), 5797-5804.
  • Taha, N.; et al. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 24(19), 3469.
  • U.S. Patent No. US8252927B2. Synthesis of substituted 4-amino-pyrimidines.
  • Semantic Scholar. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
  • Yu-Xiu, L.; et al. Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 679-681.
  • U.S. Patent No. US6365740B1. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)
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  • eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
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Applikationshinweise und Protokolle: Derivatisierung von (4-Aminopyrimidin-5-yl)methanol für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Gemini, Senior Application Scientist

Einführung

In der modernen Wirkstoffforschung stellen heterozyklische Verbindungen eine fundamentale Säule dar, wobei ein Großteil der Pharmazeutika auf solchen Grundgerüsten aufbaut.[1] Unter diesen nimmt das Pyrimidingerüst eine besonders prominente Stellung ein. (4-Aminopyrimidin-5-yl)methanol ist ein attraktives Ausgangsmolekül für die Synthese von Wirkstoffbibliotheken. Es besitzt zwei reaktive funktionelle Gruppen – eine primäre Aminogruppe und einen primären Alkohol – die eine selektive und vielfältige chemische Modifikation ermöglichen. Diese duale Funktionalität erlaubt es, durch gezielte Derivatisierung eine breite Palette von Molekülen mit unterschiedlichen physikochemisch-chemischen Eigenschaften und potenziellen biologischen Aktivitäten zu generieren.

Diese Applikationsschrift bietet eine detaillierte Anleitung zur Derivatisierung von this compound. Sie richtet sich an Forscher in der medizinischen Chemie und der Wirkstoffentwicklung und erläutert die strategische Planung, die Durchführung der Synthese und die anschließende Vorbereitung der Derivate für das biologische Screening. Der Fokus liegt dabei auf der Erzeugung einer diversen Molekülbibliothek, die insbesondere für das Screening von Kinase-Inhibitoren geeignet ist, da das Aminopyrimidin-Motiv ein bekanntes "privileged scaffold" für diese Zielklasse darstellt.

Chemische Reaktivität des Ausgangsmaterials

Das Molekül this compound verfügt über zwei primäre Angriffspunkte für die Derivatisierung:

  • Die aromatische Aminogruppe an Position 4: Diese Gruppe ist nukleophil und kann an Reaktionen wie Acylierungen, Sulfonylierungen, Alkylierungen und reduktiven Aminierungen teilnehmen.[2] Ihre Reaktivität wird durch den elektronenziehenden Charakter des Pyrimidinrings beeinflusst.

  • Die primäre Hydroxymethylgruppe an Position 5: Der primäre Alkohol kann zu Ethern, Estern oder über Oxidation zu einem Aldehyd oder einer Carbonsäure umgewandelt werden, was weitere Derivatisierungen ermöglicht.[3][4]

Die unterschiedliche Reaktivität dieser beiden Gruppen ermöglicht eine selektive Modifikation, oft durch die Wahl geeigneter Reaktionsbedingungen und Schutzgruppenstrategien.

Strategien zur Derivatisierung

Das Ziel ist die Erstellung einer Bibliothek von Verbindungen, die eine breite chemische Vielfalt abdeckt. Dies wird durch die Umsetzung des Ausgangsmaterials mit verschiedenen Klassen von Reaktionspartnern erreicht.

Visualisierung des Derivatisierungs-Workflows

G cluster_amine N-Derivatisierung cluster_hydroxyl O-Derivatisierung cluster_screening Biologisches Screening A This compound (Ausgangsmaterial) B Acylierung (R-COCl, Base) A->B Amid-Bildung C Sulfonylierung (R-SO2Cl, Base) A->C Sulfonamid-Bildung D Etherifizierung (R-X, Base) A->D Ether-Bildung E E B->E Produkt 1 (Amide) F F C->F Produkt 2 (Sulfonamide) G G D->G Produkt 3 (Ether) H Aufreinigung & Analyse (HPLC, LC-MS, NMR) E->H F->H G->H I Plattierung & Testung (z.B. Kinase-Assay) H->I

Abbildung 1: Allgemeiner Workflow von der Derivatisierung bis zum Screening.

Detaillierte Versuchsprotokolle

Sicherheitsvorkehrung: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Laborsicherheitsstandards durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.

Protokoll 1: N-Acylierung der Aminogruppe

Diese Reaktion führt zur Bildung von Amid-Derivaten. Amide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, da die Amidbindung als Wasserstoffbrücken-Akzeptor und -Donor fungieren kann.

Materialien:

  • This compound

  • Trockenes Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)

  • Verschiedene Säurechloride (z.B. Benzoylchlorid, Acetylchlorid, Cyclohexancarbonylchlorid)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Standard-Glasgeräte für die organische Synthese

Schritt-für-Schritt-Anleitung:

  • Ansatz: Lösen Sie 1 Äquivalent this compound in trockenem DCM in einem Rundkolben unter Stickstoffatmosphäre.

  • Basenzugabe: Fügen Sie 1.5 Äquivalente Triethylamin hinzu. Die Base dient dazu, das bei der Reaktion entstehende HCl zu neutralisieren.

  • Kühlung: Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C. Dies kontrolliert die Exothermie der Reaktion.

  • Reagenzzugabe: Fügen Sie langsam 1.1 Äquivalente des entsprechenden Säurechlorids (gelöst in einer kleinen Menge trockenen DCMs) tropfenweise hinzu.

  • Reaktion: Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.[5]

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

  • Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Aufreinigung: Reinigen Sie den Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Gradienten von Ethylacetat in Hexan), um das reine Amid-Derivat zu erhalten.

Protokoll 2: N-Sulfonylierung der Aminogruppe

Die Sulfonylierung führt zur Bildung von Sulfonamiden, die ebenfalls wichtige Strukturelemente in vielen Wirkstoffen sind.

Materialien:

  • This compound

  • Trockenes Pyridin

  • Verschiedene Sulfonylchloride (z.B. Benzolsulfonylchlorid, Methansulfonylchlorid, p-Toluolsulfonylchlorid)

  • 1 M Salzsäure (HCl)

  • Ethylacetat

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

  • Ansatz: Lösen Sie 1 Äquivalent this compound in trockenem Pyridin in einem Rundkolben unter Stickstoffatmosphäre. Pyridin dient hier sowohl als Lösungsmittel als auch als Base.

  • Kühlung: Kühlen Sie die Lösung auf 0 °C.

  • Reagenzzugabe: Fügen Sie 1.1 Äquivalente des entsprechenden Sulfonylchlorids portionsweise hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung auf Eiswasser und extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen: Waschen Sie die vereinigten organischen Phasen mehrmals mit 1 M HCl (um überschüssiges Pyridin zu entfernen) und anschließend mit Wasser und gesättigter Kochsalzlösung.

  • Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Aufreinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Kristallisation.

Protokoll 3: O-Alkylierung (Etherifizierung) der Hydroxymethylgruppe

Diese Reaktion führt zur Bildung von Ether-Derivaten. Die Ether-Bindung erhöht in der Regel die Lipophilie des Moleküls.

Materialien:

  • This compound

  • Trockenes Tetrahydrofuran (THF)

  • Natriumhydrid (NaH, 60% Dispersion in Mineralöl)

  • Verschiedene Alkylhalogenide (z.B. Benzylbromid, Iodmethan, Ethylbromid)

  • Ammoniumchlorid-Lösung (NH₄Cl)

  • Diethylether

Schritt-für-Schritt-Anleitung:

  • Vorsichtsmaßnahme: Natriumhydrid reagiert heftig mit Wasser. Arbeiten Sie streng unter Feuchtigkeitsausschluss.

  • Ansatz: Suspendieren Sie 1.2 Äquivalente Natriumhydrid in trockenem THF in einem trockenen Rundkolben unter Stickstoff.

  • Substratzugabe: Fügen Sie eine Lösung von 1 Äquivalent this compound in trockenem THF tropfenweise bei 0 °C hinzu. Die Wasserstoffentwicklung ist zu beobachten.

  • Aktivierung: Rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die vollständige Bildung des Alkoholats zu gewährleisten.

  • Reagenzzugabe: Kühlen Sie die Mischung wieder auf 0 °C und fügen Sie 1.1 Äquivalente des Alkylhalogenids langsam hinzu.

  • Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 4-24 Stunden.

  • Quenchen: Kühlen Sie die Reaktion auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.

  • Aufarbeitung: Extrahieren Sie die wässrige Phase mit Diethylether oder Ethylacetat.

  • Trocknung und Aufkonzentrierung: Trocknen Sie die vereinigten organischen Phasen, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Aufreinigung: Reinigen Sie das Produkt mittels Säulenchromatographie.

Zusammenfassung der Reaktionsbedingungen
ReaktionstypReagenzienBaseLösungsmittelTypische Produkte
N-Acylierung R-COClTEA / DIPEADCM / DMFAmide
N-Sulfonylierung R-SO₂ClPyridinPyridinSulfonamide
O-Alkylierung R-X (Halogenid)NaHTHFEther

Aufreinigung und Charakterisierung

Die Reinheit und Identität jeder synthetisierten Verbindung muss vor dem biologischen Screening zweifelsfrei bestätigt werden.

  • Aufreinigung: Die präparative Hochleistungsflüssigkeitschromatographie (HPLC) ist die Methode der Wahl zur Aufreinigung der finalen Verbindungen auf eine Reinheit von >95%.

  • Charakterisierung:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Bestätigt das Molekulargewicht der Zielverbindung.

    • NMR (Nuclear Magnetic Resonance) Spektroskopie: ¹H- und ¹³C-NMR-Spektren bestätigen die chemische Struktur des Derivats.

Vorbereitung für das biologische Screening

Nach der Synthese und Charakterisierung werden die Verbindungen für das High-Throughput Screening (HTS) vorbereitet.

Protokoll: Vorbereitung der Screening-Platten
  • Stammlösungen: Erstellen Sie 10 mM Stammlösungen jeder reinen Verbindung in Dimethylsulfoxid (DMSO).

  • Serial-Dilution: Bereiten Sie aus den Stammlösungen Verdünnungsreihen (z.B. in 3-facher Verdünnung) direkt in 96- oder 384-Well-Platten vor.

  • Qualitätskontrolle: Stellen Sie sicher, dass alle Verbindungen bei der Testkonzentration in der Assay-Pufferlösung löslich sind, um falsch-negative Ergebnisse zu vermeiden.

  • Lagerung: Lagern Sie die vorbereiteten Platten bei -20 °C oder -80 °C, um die Stabilität der Verbindungen zu gewährleisten.

Biologisches Screening: Kinase-Inhibitor-Assay

Da Aminopyrimidine häufig als Kinase-Inhibitoren wirken, ist ein Kinase-Aktivitätsassay ein relevanter primärer Screening-Test.[6][7] Es gibt verschiedene Methoden, um die Kinaseaktivität zu messen, darunter lumineszenzbasierte Assays, die den ATP-Verbrauch quantifizieren.[8][9]

Visualisierung des Screening-Kaskaden-Prinzips

G A Synthetisierte Derivat-Bibliothek (>95% Reinheit) B Primäres HTS (z.B. ADP-Glo™ Kinase Assay @ 10 µM) A->B C Hit-Identifizierung (>50% Inhibition) B->C D Dosis-Wirkungs-Analyse (IC50-Bestimmung) C->D Hits G Archivierung C->G Inaktive E Selektivitätsprofilierung (Panel von Kinasen) D->E F Lead-Optimierung E->F

Abbildung 2: Typische Screening-Kaskade für Kinase-Inhibitoren.

Allgemeines Protokoll für einen ADP-Glo™ Kinase Assay
  • Kinase-Reaktion: In einer 384-Well-Platte werden die Kinase, das Substrat, ATP und die Testverbindung (das Derivat) in einem geeigneten Puffer inkubiert.

  • Reaktionsstopp: Nach einer definierten Inkubationszeit wird die ADP-Glo™-Reagenz zugegeben, die das verbleibende ATP abbaut.

  • Detektion: Anschließend wird die Kinase-Detektionsreagenz zugegeben, die das im ersten Schritt produzierte ADP in ATP umwandelt. Dieses neu gebildete ATP dient als Substrat für eine Luciferase, die ein lumineszentes Signal erzeugt.

  • Messung: Die Lumineszenz wird mit einem Plattenlesegerät gemessen. Eine geringere Lumineszenz im Vergleich zur Kontrolle (nur DMSO) deutet auf eine Hemmung der Kinaseaktivität hin.[6]

Fazit

Die Derivatisierung von this compound ist eine effektive Strategie zur Generierung von neuartigen und strukturell diversen Molekülbibliotheken für die Wirkstoffforschung. Die hier vorgestellten Protokolle für Acylierung, Sulfonylierung und Etherifizierung bieten eine solide Grundlage für die Synthese einer Vielzahl von Derivaten. Eine sorgfältige Aufreinigung, Charakterisierung und Vorbereitung der Verbindungen sind entscheidend für den Erfolg des anschließenden biologischen Screenings. Die Anwendung einer rationalen Screening-Kaskade, wie am Beispiel von Kinase-Inhibitor-Assays gezeigt, ermöglicht die effiziente Identifizierung und Validierung von "Hits" und legt den Grundstein für weiterführende Programme zur Lead-Optimierung.

Referenzen

  • Promega GmbH. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • Heedmann, B., & Klumpp, M. (2016). Screening for Inhibitors of Kinase Autophosphorylation. Methods in Molecular Biology, 1439, 159–169. [Link]

  • Praktikum: Organische Analytik und Trennmethoden. [Link]

  • Lindel, T. Vorlesung Heterozyklenchemie. [Link]

  • Google Patents. WO2012113475A1 - Verfahren zur direkten aminierung von alkoholen mit ammoniak zu primären aminen mittels eines xantphos katalysatorsystems.

  • Publikationsserver UB Marburg. Analytik aromatischer Amine in wässrigen und biologischen Matrices. Neue Verfahren zur Anreicherung und selektiven Detektion. [Link]

  • HYDROAMINIERUNG VON ALKOHOLEN MIT AMMONIAK IN DER FLÜSSIGPHASE. [Link]

  • Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. [Link]

Sources

Enzymatic synthesis of (4-Aminopyrimidin-5-yl)methanol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Two-Enzyme, One-Pot System for the Biocatalytic Synthesis of (4-Aminopyrimidin-5-yl)methanol and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound and its analogs, particularly the biologically crucial 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), are vital precursors for the biosynthesis of thiamine (Vitamin B1) and valuable synthons for medicinal chemistry.[1] Traditional chemical syntheses are often multi-step and require harsh conditions. This guide details a robust biocatalytic approach using a two-enzyme, one-pot system that leverages the complexity and specificity of natural biosynthetic pathways. We describe a method centered on the radical S-adenosylmethionine (SAM) enzyme Phosphomethylpyrimidine Synthase (ThiC) to convert a common metabolic intermediate into the phosphorylated pyrimidine, followed by in-situ dephosphorylation by a phosphatase to yield the target alcohol. This chemoenzymatic strategy offers high specificity, operates under mild aqueous conditions, and provides a sustainable platform for producing these important molecules and their derivatives.

The Biocatalytic Rationale: Harnessing a Radical Mechanism

The core of this synthetic strategy is the enzyme Phosphomethylpyrimidine Synthase, known as ThiC. In organisms like bacteria and plants, ThiC performs one of the most complex known radical-mediated rearrangements in biology.[2]

Step 1: The ThiC-Catalyzed Rearrangement

ThiC is a member of the radical SAM enzyme superfamily, which utilizes a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[3] This radical initiates a cascade by abstracting a hydrogen atom from the substrate, 5-aminoimidazole ribotide (AIR), a readily available intermediate from the purine biosynthesis pathway.[4][5] The subsequent multi-step rearrangement, involving over 20 distinct chemical transformations, masterfully reconstructs the imidazole ring and ribose sugar of AIR into the pyrimidine ring of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[2][3]

Causality: The choice of ThiC is deliberate. It bypasses the need for complex and often low-yielding de novo chemical constructions of the pyrimidine ring. By hijacking a natural pathway, we begin with a simple, achiral precursor (AIR) and let the enzyme's intricate active site manage the stereochemistry and bond formations with unparalleled precision.[6]

Step 2: In-Situ Dephosphorylation

The product of the ThiC reaction is the stable, phosphorylated intermediate HMP-P.[3] To obtain the target alcohol, this compound, a simple hydrolysis step is required. This is efficiently achieved by including a non-specific phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIAP) or a recombinant bacterial equivalent, directly in the reaction vessel.

Causality: A one-pot, two-enzyme system is chosen for process efficiency. It eliminates the need for intermediate purification of the phosphorylated compound, which can be costly and lead to sample loss. The phosphatase is robust and functions under similar conditions to ThiC, making the concurrent reaction feasible.

The Overall Transformation

The complete enzymatic pathway is a cascade where the product of the first enzyme becomes the substrate for the second, driving the reaction towards the final desired product.

Enzymatic_Pathway sub 5-Aminoimidazole Ribotide (AIR) enz1 ThiC Enzyme (Radical SAM) inter 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Phosphate (HMP-P) enz2 Phosphatase prod (4-Amino-2-methylpyrimidin- 5-yl)methanol (HMP-M) byproducts Pi prod->byproducts enz1->inter enz2->prod cofactors + S-Adenosylmethionine (SAM) + Reducing Agent cofactors->enz1

Caption: Two-enzyme cascade for the synthesis of HMP-M.

Protocols for Enzyme Preparation and Synthesis

This section provides the necessary protocols, from producing the key ThiC enzyme to the final one-pot synthesis and analysis.

Protocol 1: Recombinant ThiC Expression and Purification

A. Materials

  • E. coli strain (e.g., BL21(DE3)) transformed with a ThiC expression vector (e.g., pET vector with an N-terminal His6-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol.

  • Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 10% glycerol.

  • Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol.

  • Affinity chromatography system with a Ni-NTA column.[9]

B. Step-by-Step Method

  • Expression: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the expression strain. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C overnight (approx. 16 hours).

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator or French press.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ThiC protein using Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the pure fractions and exchange the buffer into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.[10]

  • Storage: Measure the protein concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Protocol 2: One-Pot Synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanol

This reaction must be performed under anaerobic conditions to protect the oxygen-sensitive [4Fe-4S] cluster of the ThiC enzyme.

A. Materials and Reagents

  • Reaction Buffer: 100 mM HEPES pH 8.0, 200 mM KCl, 5 mM MgCl₂.

  • Substrate: 5-aminoimidazole ribotide (AIR).

  • Cofactors: S-adenosylmethionine (SAM), Sodium Dithionite (freshly prepared).

  • Enzymes: Purified ThiC, commercial Calf Intestinal Alkaline Phosphatase (CIAP).

  • Anaerobic environment (e.g., glove box or anaerobic chamber).

B. Experimental Workflow

Workflow cluster_prep 1. Preparation (Anaerobic) cluster_reaction 2. Reaction cluster_analysis 3. Workup & Analysis a Prepare Reaction Buffer b Add AIR, SAM, Dithionite a->b c Add ThiC & Phosphatase b->c d Incubate at 37°C (4-16 hours) c->d e Quench with Acetonitrile d->e f Centrifuge to remove protein e->f g Analyze supernatant by HPLC f->g

Sources

Application Notes and Protocols: (4-Aminopyrimidin-5-yl)methanol in the Preparation of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance of Pyridopyrimidines and the Role of (4-Aminopyrimidin-5-yl)methanol

Pyridopyrimidines represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their structural framework, a fusion of pyrimidine and pyridine rings, allows for diverse functionalization and interaction with a wide array of biological targets. Consequently, pyridopyrimidine derivatives have been extensively investigated and developed as therapeutic agents with applications including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2]

This compound is a key building block in the construction of these valuable scaffolds. Its bifunctional nature, possessing both a reactive aminopyrimidine core and a versatile hydroxymethyl group, enables a variety of cyclization strategies to form the fused pyridine ring. The strategic selection of reaction partners and conditions allows for controlled annulation, leading to the desired pyridopyrimidine isomers.

Core Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of pyridopyrimidines from this compound and its derivatives primarily relies on cyclocondensation reactions that form the second heterocyclic ring. While various methods exist, the Gould-Jacobs reaction and related multicomponent strategies are particularly prominent.[3]

The Gould-Jacobs Reaction: A Cornerstone in Pyridopyrimidine Synthesis

The Gould-Jacobs reaction is a classical and reliable method for the synthesis of quinoline and related fused heterocyclic systems, including pyridopyrimidines.[3] The reaction typically involves the condensation of an aromatic amine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[4]

Reaction Causality: The initial step is a Michael-type addition of the amino group of the pyrimidine to the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol. This forms a stable aminomethylenemalonate intermediate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the pyrimidine ring is attacked by one of the ester carbonyls, leading to the formation of the pyridone ring. This high-temperature requirement is a critical parameter for successful cyclization.[4]

Visualization of the Gould-Jacobs Reaction Mechanism:

Gould_Jacobs_Mechanism APM This compound Intermediate Aminomethylenemalonate Intermediate APM->Intermediate Michael Addition/ Elimination of EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Product Pyridopyrimidine Product Cyclization->Product Intramolecular Cyclization

Caption: Generalized workflow of the Gould-Jacobs reaction for pyridopyrimidine synthesis.

Multicomponent Reactions (MCRs): A Modern Approach to Efficiency

Modern synthetic strategies often employ multicomponent reactions (MCRs) to construct complex molecules like pyridopyrimidines in a single step, enhancing efficiency and reducing waste.[5][6] These reactions combine three or more starting materials in a one-pot procedure to form the final product, where most of the atoms of the starting materials are incorporated.[7]

Reaction Causality: MCRs for pyridopyrimidine synthesis often involve the reaction of an aminopyrimidine, an aldehyde, and an active methylene compound (e.g., malononitrile).[5] The reaction proceeds through a cascade of interconnected steps, typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and aromatization to yield the pyridopyrimidine core.[5] The use of catalysts, such as Lewis acids or nanocatalysts, can significantly accelerate these steps and improve yields.[5][7]

Visualization of a Three-Component Reaction Workflow:

MCR_Workflow cluster_reaction One-Pot Reaction Aminopyrimidine This compound Derivative Michael Michael Addition Aminopyrimidine->Michael Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Knoevenagel Catalyst Catalyst (e.g., Nanocatalyst) Catalyst->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization & Dehydration/Aromatization Michael->Cyclization Product Pyridopyrimidine Product Cyclization->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Aminopyrinidin-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Aminopyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize both the yield and purity of the final product. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound involves the reduction of a 4-aminopyrimidine-5-carbaldehyde precursor. This aldehyde is a key intermediate that can be synthesized through various pyrimidine ring-forming reactions. The final step is a selective reduction of the aldehyde group to a primary alcohol.

Q2: I am experiencing very low yields. What are the likely initial culprits?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction: The reduction of the aldehyde may not have gone to completion.

  • Side reactions: The starting material or product may be susceptible to degradation or polymerization under the reaction conditions.

  • Suboptimal reaction conditions: Temperature, reaction time, and choice of solvent can significantly impact the efficiency of the reduction.

  • Purity of starting materials: Impurities in the 4-aminopyrimidine-5-carbaldehyde can interfere with the reduction reaction.[1]

Q3: My final product is showing significant impurities after purification. What could they be?

Common impurities can include unreacted starting material (4-aminopyrimidine-5-carbaldehyde), over-reduction products, or byproducts from side reactions. Depending on the reducing agent and conditions used, impurities such as corresponding amines or other degradation products of the pyrimidine ring might be observed.

Q4: Which reducing agents are most effective for this transformation?

Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this conversion due to its mild nature and selectivity for aldehydes over other functional groups that might be present on the pyrimidine ring. Other reducing agents like lithium aluminum hydride (LiAlH₄) could be used but are less selective and require strictly anhydrous conditions. Catalytic hydrogenation is another potential method, though it may require optimization of catalyst and reaction conditions to avoid reduction of the pyrimidine ring.

Troubleshooting Guide: Common Problems and Solutions

This section provides a more in-depth analysis of specific problems you may encounter during the synthesis and offers structured solutions.

Problem 1: Low Yield of this compound

A low yield is one of the most frequent challenges. The following guide will help you systematically troubleshoot and optimize the reaction.

Potential Causes & Corrective Actions
Potential Cause Troubleshooting Steps & Explanation
Inefficient Reduction 1. Choice of Reducing Agent: If using a mild reducing agent like NaBH₄, ensure a sufficient molar excess is used (typically 1.5-3 equivalents) to drive the reaction to completion. 2. Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. However, be cautious as excessive heat can lead to side reactions.[1] 3. Solvent Selection: The solubility of both the substrate and the reducing agent is crucial. Methanol or ethanol are often good choices for NaBH₄ reductions as they are protic and help to activate the borohydride.[2]
Side Reactions & Degradation 1. pH Control: The aminopyrimidine moiety can be sensitive to pH. Ensure the reaction is not overly acidic or basic, which could lead to ring opening or other degradation pathways. 2. Temperature Control: Perform the addition of the reducing agent at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize the formation of byproducts.[3] Allow the reaction to slowly warm to room temperature.
Work-up & Isolation Issues 1. Quenching: After the reaction is complete, carefully quench the excess reducing agent with a suitable reagent like acetone or a dilute acid at a low temperature. 2. Extraction: Ensure the pH of the aqueous layer is adjusted to an appropriate level to maximize the extraction of the product into the organic phase. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended.
Experimental Workflow: Optimizing the Reduction of 4-Aminopyrimidine-5-carbaldehyde

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up & Purification A Dissolve 4-aminopyrimidine- 5-carbaldehyde in Methanol B Cool solution to 0 °C (ice bath) A->B C Slowly add Sodium Borohydride (portion-wise) B->C D Stir at 0 °C for 30 min, then warm to RT C->D E Monitor reaction by TLC (e.g., EtOAc/Hexane) D->E F Quench with Acetone E->F If reaction is complete G Remove solvent under reduced pressure F->G H Partition between water and Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography (Silica gel) I->J Synthesis_Pathway Start 4-Aminopyrimidine-5-carbaldehyde (C5H5N3O) End This compound (C5H7N3O) Start->End Reduction (e.g., NaBH4, Methanol)

Sources

Common side products and impurities in (4-Aminopyrimidin-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-Aminopyrimidin-5-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to address the "why" behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent and scalable routes start from commercially available pyrimidine derivatives:

  • Reduction of an Ester: This route typically involves the reduction of a methyl or ethyl 4-aminopyrimidine-5-carboxylate. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation as it can selectively reduce esters to alcohols.[1][2]

  • Reduction of an Aldehyde: This approach uses 4-aminopyrimidine-5-carbaldehyde as the starting material. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this conversion, offering high selectivity for the aldehyde in the presence of the pyrimidine ring.

Q2: Why is temperature control so critical when using DIBAL-H for the ester reduction?

DIBAL-H is a powerful, electrophilic reducing agent. The reaction mechanism involves the formation of a stable tetrahedral intermediate at low temperatures (typically -78 °C).[3] Maintaining this low temperature is crucial for two reasons:

  • Preventing Over-reduction: At higher temperatures, the intermediate can collapse to form the aldehyde, which can then be further reduced to the alcohol in the same reaction pot. While the alcohol is the desired product in this case, uncontrolled reduction can lead to lower yields and more side products.

  • Minimizing Side Reactions: DIBAL-H can reduce other functional groups at higher temperatures. Strict temperature control ensures the chemoselectivity of the reduction.[2][4]

Q3: My final product is showing poor solubility, making purification difficult. Is this normal?

Yes, this is a common observation. This compound, like many aminopyrimidines, can exhibit strong intermolecular hydrogen bonding due to the amino group, the hydroxyl group, and the pyrimidine ring nitrogens.[5] This can lead to aggregation and lower solubility in common organic solvents. For purification, consider using more polar solvent systems for chromatography or recrystallization from solvents like methanol, ethanol, or water/ethanol mixtures.

Troubleshooting Guide: Common Impurities and Side Products

This section addresses specific impurities you may encounter. We identify the impurity, explain its origin, and provide actionable solutions.

Issue 1: Presence of Unreacted Starting Material (Ester or Aldehyde)
  • Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of my starting ester/aldehyde. What went wrong?

  • Answer: This is one of the most common issues and typically points to incomplete reduction. The root cause is often related to the reducing agent.

    • Causality (The "Why"):

      • Insufficient Reducing Agent: The stoichiometry of the hydride reagent is critical. DIBAL-H, for instance, is often sold as a 1.0 M solution in a hydrocarbon solvent, and its exact concentration can vary. If you use a substoichiometric amount, the reaction will be incomplete.

      • Reagent Decomposition: Hydride reagents are highly sensitive to moisture and atmospheric oxygen. Improper handling, storage, or the use of "wet" solvents will quench the reagent before it can react with your substrate, effectively lowering its active concentration.

      • Low Reaction Temperature: While crucial, if the temperature is too low or the reaction time is too short for your specific substrate, the reaction kinetics may be too slow, leading to incomplete conversion.

    • Troubleshooting Protocol:

      • Verify Reagent Titer: Before the reaction, titrate your hydride solution to determine its exact molarity. A common method is titration against a known concentration of an indicator like N-phenyl-1,10-phenanthroline.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Optimize Stoichiometry: Based on the verified titer, use a slight excess of the reducing agent (e.g., 1.2 to 1.5 equivalents).

      • Monitor the Reaction: Follow the reaction progress using TLC or LC-MS. If the reaction stalls, consider allowing it to stir for a longer duration at the specified temperature or slowly warming the reaction mixture by a few degrees (e.g., from -78 °C to -60 °C) for the final hour.

Issue 2: Formation of 4-Aminopyrimidine-5-carboxylic acid
  • Question: I'm synthesizing the alcohol from the aldehyde precursor, but my final product is contaminated with the corresponding carboxylic acid. How is this happening?

  • Answer: The formation of 4-aminopyrimidine-5-carboxylic acid from the aldehyde is a classic indicator of a disproportionation reaction, likely occurring during the workup.

    • Causality (The "Why"): This side product is formed via the Cannizzaro reaction . This reaction occurs with aldehydes that lack α-hydrogens (like 4-aminopyrimidine-5-carbaldehyde) under basic conditions. During the reaction, one molecule of the aldehyde is reduced to the alcohol (your desired product), while a second molecule is oxidized to the carboxylic acid. This is especially common if a strong base (like NaOH or KOH) is used during the aqueous workup to adjust the pH.

    • Visualizing the Mechanism:

      Cannizzaro_Mechanism Cannizzaro Disproportionation Pathway cluster_reactants Reactants in Basic Workup Aldehyde1 Aldehyde Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate Nucleophilic Attack Aldehyde2 Aldehyde Hydride_Transfer Hydride Transfer Aldehyde2->Hydride_Transfer OH_minus OH⁻ (Base) OH_minus->Intermediate Intermediate->Hydride_Transfer Product_Acid Carboxylic Acid Hydride_Transfer->Product_Acid Product_Alcohol Alcohol (Desired) Hydride_Transfer->Product_Alcohol

      Caption: Cannizzaro reaction leading to acid impurity.

    • Troubleshooting Protocol:

      • Modify Workup pH: Avoid strongly basic conditions during the workup. Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any acid. Aim for a final pH that is neutral or slightly acidic (pH 6-7).

      • Use a Buffered Quench: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or a pH 7 buffer before proceeding with extraction. This helps maintain a controlled pH and avoids exposure to strong bases.

      • Purification: If the acid has already formed, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The carboxylic acid will deprotonate and move to the aqueous layer, while your neutral alcohol product remains in the organic layer.

Data Summary and Analytical Profile

The table below summarizes the common impurities, their expected analytical signatures, and recommended purification strategies.

Impurity NameCommon SourceTLC (Typical Rf)¹¹H NMR SignaturePurification Strategy
Ethyl 4-aminopyrimidine-5-carboxylateIncomplete ReductionHigher than product~9.8 ppm (s, 1H, CHO), ~4.3 ppm (q, 2H, OCH₂), ~1.3 ppm (t, 3H, CH₃)Column Chromatography
4-Aminopyrimidine-5-carbaldehydeIncomplete Reduction / DIBAL-H intermediateHigher than product~9.9 ppm (s, 1H, CHO)Column Chromatography
4-Aminopyrimidine-5-carboxylic acidCannizzaro ReactionLower than productCarboxylic acid proton often broad or not observed; pyrimidine protons shiftedAcid-base extraction; Recrystallization
Starting DihalopyrimidineImpurity in PrecursorVariesAromatic signals corresponding to the precursorRecrystallization of precursor or final product

¹ Rf values are relative and highly dependent on the eluent system used. Generally, polarity decreases in the order: Carboxylic Acid > Alcohol > Aldehyde > Ester.

Experimental Workflow: Reduction of Ester with DIBAL-H

This protocol provides a validated starting point for the synthesis.

Workflow start Start: Anhydrous Setup dissolve Dissolve Ester in Anhydrous THF under N₂ Atmosphere start->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_dibal Add DIBAL-H (1.2 eq) Dropwise over 30 min cool->add_dibal stir Stir at -78 °C for 2-3 hours (Monitor by TLC) add_dibal->stir quench Quench Reaction Slowly with Saturated NH₄Cl Solution stir->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate (3x) warm->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Column Chromatography (e.g., DCM/Methanol Gradient) dry->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for DIBAL-H reduction.

References

  • Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine.[Link]

  • MediaDB. Compound: 4-Amino-5-hydroxymethyl-2-methylpyrimidine.[Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[Link]

  • ACS Publications. Chemistry of o-amino aldehydes. Reaction of 4-aminopyrimidine-5-carboxaldehyde and 1,3-cyclohexanedione.[Link]

  • ZaiQi Bio-Tech. (4-amino-2-methylpyrimidin-5-yl)methanol | CAS No:73-67-6.[Link]

  • Chemistry Steps. DIBAL Reducing Agent.[Link]

  • Wikipedia. 5-Hydroxymethylcytosine.[Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol.[Link]

  • Veeprho. 4-Amino-5-hydroxymethyl-2- methylpyrimidine Hydrochloride | CAS 13100-57-7.[Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[Link]

  • Google Patents.
  • National Center for Biotechnology Information. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters.[Link]

  • YouTube. DIBAL-H Reduction of an Ester to Aldehyde-Mechanism.[Link]

  • National Center for Biotechnology Information. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.[Link]

  • RSC Publishing. ORGANIC CHEMISTRY.[Link]

  • CP Lab Safety. this compound, 95% Purity, C5H7N3O, 100 mg.[Link]

  • Wikipedia. Thiamine.[Link]

  • National Center for Biotechnology Information. 4-Aminopyridinium 5-carboxypentanoate monohydrate.[Link]

  • ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?[Link]

  • Google Patents.Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • Google Patents.Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

Sources

Purification of (4-Aminopyrimidin-5-yl)methanol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Aminopyrimidin-5-yl)methanol (CAS 7730-23-6). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested methodologies for obtaining this key intermediate in high purity. We will explore the nuances of purification by both recrystallization and chromatography, helping you select the best approach and troubleshoot common issues.

Section 1: Initial Assessment & Method Selection

Before proceeding with any purification, it is crucial to understand the nature of your crude material. This compound is a polar, heterocyclic compound containing both a basic amino group and a polar hydroxymethyl group. These features dictate its solubility and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: Should I use recrystallization or chromatography to purify my compound?

A: The choice depends on three main factors: the purity of your crude material, the quantity you need to purify, and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a large batch of material (>90% crude purity). It is often more scalable and cost-effective than chromatography.

  • Chromatography is superior for separating complex mixtures, removing impurities with similar polarity to the product, or for purifying smaller quantities of material where yield is less critical than achieving very high purity.

The following decision tree can guide your choice:

MethodSelection start What is the crude purity? qty What is the scale? start->qty > 90% impurity Are impurities structurally similar? start->impurity < 90% recrystallize Recrystallization is likely optimal. qty->recrystallize > 5 g consider_chrom Consider preliminary chromatography followed by recrystallization. qty->consider_chrom < 5 g chromatography Chromatography is recommended. impurity->chromatography Yes impurity->consider_chrom No

Caption: Decision tree for selecting a purification method.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[1][2]

Recrystallization FAQs & Troubleshooting

Q2: How do I select the best solvent for recrystallization?

A: The ideal solvent should dissolve your compound completely when hot (near boiling) but poorly when cold (room temperature or 0-4 °C).[1] For this compound, which is quite polar, suitable solvents are typically polar as well.

Recommended Solvent Screening Protocol:

  • Place ~20 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

  • If insoluble, heat the mixture to boiling. A good solvent will dissolve the compound completely.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

Solvent SystemSuitability for this compoundRationale & Comments
WaterGoodThe compound is likely soluble in hot water and less so in cold. Water is an excellent choice for polar compounds.[3]
Ethanol / WaterExcellentA co-solvent system can fine-tune solubility. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (saturation point). Reheat to clarify and then cool.
MethanolFairHigh solubility even when cold may lead to poor recovery. Can be used if impurities are insoluble in methanol.
Ethyl AcetatePoorGenerally not polar enough to dissolve the compound, even when hot.
Acetone / HexanePoorUnlikely to be a suitable system due to the high polarity of the target compound.

Q3: My compound "oiled out" instead of forming crystals. What do I do?

A: Oiling out occurs when the solution becomes supersaturated and the compound comes out of solution above its melting point or as an amorphous solid.[4]

Solutions:

  • Reheat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[4][5]

  • Cool Slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling.[5]

  • Scratch/Seed: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.[1][4] Adding a tiny "seed" crystal of pure product can also induce crystallization.[4]

Q4: My recovery is very low. How can I improve it?

A: Low recovery is often due to using too much solvent or rinsing with a solvent that is not cold enough.[1]

  • Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to fully dissolve the solid.[1]

  • Evaporate Excess Solvent: If you've added too much, gently boil off some of the solvent to re-saturate the solution before cooling.

  • Use Ice-Cold Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[1]

Section 3: Purification by Column Chromatography

Due to its polar and basic nature, this compound can be challenging to purify on standard silica gel. The basic amine can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape (streaking or tailing) and sometimes irreversible adsorption.[4][6]

Chromatography Workflow

ChromatographyWorkflow cluster_dev Method Development cluster_prep Preparative Column TLC_start 1. Select Stationary Phase (e.g., Silica, Alumina, C18) TLC_solvent 2. Screen Mobile Phases via TLC TLC_start->TLC_solvent TLC_rf 3. Optimize for Rf of 0.2-0.4 TLC_solvent->TLC_rf col_prep 4. Prepare & Pack Column TLC_rf->col_prep Scale Up Conditions col_load 5. Load Sample (Dry or Wet) col_prep->col_load col_elute 6. Elute & Collect Fractions col_load->col_elute analysis Combine Pure Fractions & Evaporate col_elute->analysis 7. Analyze Fractions via TLC

Caption: Standard workflow for chromatography purification.

Chromatography FAQs & Troubleshooting

Q5: My compound streaks badly on a silica TLC plate. How can I fix this?

A: Streaking of basic compounds on silica is a classic problem.[7]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase to neutralize the acidic silica sites.[4][6]

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., 94:5:1 DCM:Methanol:TEA).

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent (e.g., 95:5 DCM:[7N NH3 in MeOH]).[7]

  • Switch Stationary Phase: If modifiers are not effective, consider a different adsorbent.

    • Neutral or Basic Alumina: Alumina is less acidic and often provides better peak shape for basic compounds.[4][6]

    • Reversed-Phase (C18): This is an excellent alternative where the stationary phase is non-polar. You would use polar solvents like water and acetonitrile/methanol as the mobile phase.[4][8]

Q6: What are good starting solvent systems (mobile phases) for this compound?

A: The goal is to find a system where the product has a Retention Factor (Rf) of ~0.2-0.4 on TLC, which generally translates well to column separation.[9]

Stationary PhaseRecommended Starting Mobile PhaseRationale & Optimization
Normal Phase (Silica Gel) 95:5 Dichloromethane (DCM) : Methanol + 1% Triethylamine (TEA)This is a highly polar system. To increase the Rf (move the spot up), increase the percentage of methanol. To decrease the Rf, decrease the methanol.[4][7][9]
Normal Phase (Alumina) 98:2 Ethyl Acetate : MethanolAlumina is less active than silica, so you may start with a less polar system. Increase methanol to increase polarity and Rf.
Reversed-Phase (C18) 80:20 Water : Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape by protonating the amine. To decrease Rf (increase retention), increase the percentage of water. To increase Rf (decrease retention), increase acetonitrile.[4]
HILIC 95:5 Acetonitrile : Water + 0.1% Formic AcidHydrophilic Interaction Liquid Chromatography (HILIC) is excellent for very polar compounds. Water is the "strong" eluting solvent in this mode.[6]

Q7: My compound won't elute from the silica column, even with 20% Methanol in DCM.

A: This indicates very strong, possibly irreversible, binding to the silica.

Solutions:

  • Check Stability: First, ensure your compound is not decomposing on the silica. Spot it on a TLC plate, wait 30 minutes, and then elute. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[4]

  • Switch to a More Robust Method: Do not waste more time and material. Immediately switch to an alternative stationary phase like C18 reversed-phase or alumina, which are less likely to cause this issue.[4]

  • Drastic Polarity Increase: For a final attempt on silica, a flush with a highly polar, basic mixture like 80:18:2 DCM:Methanol:Ammonium Hydroxide might recover the material, though the separation quality may be low.[7]

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 10, 2026, from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved January 10, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved January 10, 2026, from [Link]

  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol | CAS No:73-67-6. Retrieved January 10, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 10, 2026, from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved January 10, 2026, from [Link]

  • Chemsrc. (n.d.). (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. Retrieved January 10, 2026, from [Link]

  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 10, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved January 10, 2026, from [Link]

  • PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of (4-Aminopyrimidin-5-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (4-Aminopyrimidin-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your results through proper handling and storage of this compound.

Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. However, its chemical structure, featuring an aminopyrimidine ring and a hydroxymethyl group, presents inherent stability challenges in solution. Understanding the potential degradation pathways is the first step toward mitigating them. The primary routes of degradation include:

  • Hydrolysis: The aminopyrimidine ring can be susceptible to hydrolytic degradation, particularly under strongly acidic or basic conditions. This can lead to deamination (loss of the amino group) or even cleavage of the pyrimidine ring.

  • Oxidation: The hydroxymethyl group is prone to oxidation, which can convert it first to an aldehyde and then to a carboxylic acid. The electron-rich aminopyrimidine ring itself can also be a target for oxidative degradation.

  • Photodegradation: Like many heterocyclic compounds, this compound may be sensitive to light, which can trigger photochemical reactions leading to a variety of degradation products.

This guide will provide practical strategies to minimize degradation and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow. What could be the cause?

A yellowish discoloration is a common indicator of degradation. This is often due to the formation of colored degradation products resulting from oxidation or photodegradation. To investigate the cause, we recommend the following:

  • Review your storage conditions: Was the solution exposed to light or elevated temperatures for an extended period?

  • Check the pH of your solution: Highly acidic or alkaline conditions can accelerate degradation.

  • Analyze the solution: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

Based on the chemistry of related compounds like thiamine, which contains an aminopyrimidine moiety, this compound is expected to be most stable in slightly acidic to neutral conditions (pH 4-7).[1] Alkaline solutions (pH > 8) should be avoided as they can promote the degradation of the aminopyrimidine ring. Strongly acidic conditions (pH < 2) may also lead to hydrolysis.

Q3: Can I autoclave a solution of this compound for sterilization?

Autoclaving is not recommended. The high temperatures and pressures involved can significantly accelerate hydrolytic and oxidative degradation. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

The most effective way to confirm degradation and identify the byproducts is through Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS analysis can separate the parent compound from its degradation products and provide mass information to help elucidate their structures. A forced degradation study can be beneficial in generating potential degradation products to serve as standards.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues with this compound solutions.

Issue 1: Rapid Loss of Purity in Solution
  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and the appearance of new peaks over a short period.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate Solvent Use a solvent system where the compound is known to be stable. For aqueous solutions, consider buffering to a pH between 4 and 7.
Presence of Oxidizing Agents Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Use high-purity solvents and consider de-gassing the solvent with nitrogen or argon to remove dissolved oxygen.
Exposure to Light Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Elevated Temperature Store solutions at recommended temperatures, typically 2-8°C for short-term storage. For long-term storage, consider storing at -20°C or below.
Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using different batches or ages of this compound solutions.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Degradation Over Time Always prepare fresh solutions for critical experiments. If solutions must be stored, perform a stability study to determine the viable storage duration under your specific conditions.
Interaction with Media Components Some components in cell culture media or assay buffers could potentially react with the compound. Perform control experiments to assess the stability of this compound in your specific experimental matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2]

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol

  • pH meter

  • HPLC system with a UV detector or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Repeat with 1 M HCl if no significant degradation is observed.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Repeat with 1 M NaOH if no significant degradation is observed.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose a solution of the compound in a transparent vial to a photostability chamber or direct sunlight for a defined period. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours. Also, prepare a solution and keep it at 60°C.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation mechanisms and the experimental workflow, the following diagrams are provided.

DegradationPathways cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Deamination Product (4-Hydroxypyrimidin-5-yl)methanol A->B Acid/Base D Aldehyde Derivative 4-Aminopyrimidine-5-carbaldehyde A->D Mild Oxidant F Ring Oxidation Products A->F Oxidant G Various Photoproducts A->G Light (UV/Vis) C Ring Cleavage Products B->C Harsh Conditions E Carboxylic Acid Derivative 4-Aminopyrimidine-5-carboxylic acid D->E Strong Oxidant

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow Stability Troubleshooting Workflow start Stability Issue Observed check_conditions Review Storage & Handling (pH, Temp, Light) start->check_conditions forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation develop_method Develop Stability-Indicating Analytical Method (HPLC/LC-MS) forced_degradation->develop_method analyze_samples Analyze Stressed and Control Samples develop_method->analyze_samples identify_products Identify Degradation Products analyze_samples->identify_products optimize_conditions Optimize Storage/Formulation Conditions identify_products->optimize_conditions end Implement Corrective Actions optimize_conditions->end

Caption: A systematic workflow for troubleshooting stability issues.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Thiamine - Wikipedia. Available at: [Link]

  • Structures of pyrimidine oxidation products. ResearchGate. Available at: [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Available at: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

  • Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Green Chemistry (RSC Publishing). Available at: [Link]

  • Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed. Available at: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. NIH. Available at: [Link]

  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances (RSC Publishing). Available at: [Link]

Sources

Overcoming challenges in the scale-up of (4-Aminopyrimidin-5-yl)methanol production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Aminopyrimidin-5-yl)methanol Production

Introduction: The Scale-Up Challenge

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including key kinase inhibitors. While its synthesis on a laboratory scale is well-documented, transitioning to pilot and commercial-scale production introduces significant challenges. These often relate to reaction kinetics, thermal management, impurity profiling, and final product isolation.

This guide provides a structured troubleshooting framework for scientists and engineers navigating the complexities of scaling up this process. It is designed to offer not just solutions, but a deeper mechanistic understanding of the underlying chemical principles to empower effective problem-solving.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up of this compound synthesis, which typically involves the reduction of a 4-aminopyrimidine-5-carboxylate ester.

Q1: My yield has dropped significantly after moving from a 1L lab reactor to a 100L pilot reactor. What are the primary causes?

A significant drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.

  • Causality: In a lab flask, mixing and heating are highly efficient. In a large reactor, temperature and concentration gradients can form. The reduction of the starting ester, often using potent reducing agents like Sodium Borohydride (NaBH₄) in a solvent mixture like THF/Methanol, is exothermic. If the reaction mixture is not homogenous, localized "hot spots" can occur, leading to the degradation of the starting material, the product, or the reagent. Furthermore, inefficient mixing can lead to incomplete reactions as the reducing agent may not effectively reach all of the starting material.

  • Diagnostic Workflow:

    G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause & Solution YieldDrop Significant Yield Drop (>15%) Post Scale-Up CheckMixing 1. Review Agitation Parameters - Tip Speed (m/s) - Reynolds Number (Re) - Power per Volume (W/m³) YieldDrop->CheckMixing CheckThermal 2. Analyze Batch Temperature Profile - Is there a sharp exotherm? - Does it correlate with reagent addition? YieldDrop->CheckThermal CheckIPC 3. In-Process Control (IPC) Analysis - Take samples during the reaction. - Does HPLC show unreacted starting material? YieldDrop->CheckIPC PoorMixing Root Cause: Poor Mass Transfer CheckMixing->PoorMixing PoorHeat Root Cause: Poor Heat Transfer CheckThermal->PoorHeat IncompleteReaction Root Cause: Incomplete Reaction CheckIPC->IncompleteReaction SolveMixing Solution: - Increase agitation speed. - Evaluate impeller design (e.g., PBT vs. Rushton). - Change reagent addition to subsurface. PoorMixing->SolveMixing SolveHeat Solution: - Slow down reagent addition rate. - Lower initial batch temperature. - Use a more dilute solution. PoorHeat->SolveHeat SolveReaction Solution: - Increase reagent stoichiometry (e.g., 1.5 -> 1.8 eq). - Extend reaction time post-addition. - Confirm reagent quality. IncompleteReaction->SolveReaction

    Caption: Troubleshooting workflow for yield loss during scale-up.

  • Recommended Actions:

    • Reagent Addition Strategy: Switch from simple top-surface addition to subsurface addition via a dip tube. This ensures the reducing agent is introduced into the most turbulent zone of the reactor, promoting rapid homogenization.

    • Thermal Management: The addition of the reducing agent should be controlled to maintain a specific internal temperature. For instance, if the lab-scale reaction was run at 25°C, the scaled-up process might require starting at 10-15°C to absorb the exotherm without a dangerous temperature spike.

    • Mixing Analysis: Ensure that the agitation parameters are sufficient for the vessel geometry. The power per unit volume (W/m³) should be calculated and compared to established standards for solid-liquid suspensions to ensure the reducing agent remains well-dispersed.

Q2: I'm seeing a persistent impurity at ~1.1 Relative Retention Time (RRT) in my HPLC analysis that wasn't present on the lab scale. What is it and how do I remove it?

This is a common indicator of a dimeric or oligomeric side product, often formed due to intermolecular reactions favored at higher concentrations or by localized temperature spikes during scale-up.

  • Causality: A likely impurity is a bis-ether formed by the reaction of the product, this compound, with a reactive intermediate or another molecule of the product itself, especially under acidic conditions or at elevated temperatures. The hydroxyl group of one molecule can displace a reactive group on another.

  • Identification and Removal:

    • Characterization: The first step is to isolate and characterize the impurity using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm its molecular weight. A mass corresponding to (2 * Product MW - H₂O) would strongly suggest a dimer.

    • Process Control: The formation of this impurity is often kinetically controlled. Review the process for:

      • pH control: Ensure the quench step is rapid and effectively neutralizes any acidic or basic catalysts that could promote dimerization.

      • Temperature control: As mentioned previously, poor heat transfer can create hot spots where the rate of this side reaction increases dramatically.

    • Purification Strategy: This type of impurity often has very similar polarity to the desired product, making standard chromatographic separation difficult and costly at scale. The most effective removal method is often a carefully designed recrystallization.

  • Protocol: Optimized Recrystallization for Dimer Removal

    • Solvent Screen: Perform a solvent screen to find a system where the product has high solubility at elevated temperatures but poor solubility at low temperatures, while the impurity remains relatively soluble at all temperatures. A common starting point is a mixture of an alcohol (like isopropanol or ethanol) and water.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent system (e.g., 5 volumes of 90:10 Isopropanol/Water at 75°C).

      • Cool the solution slowly and in a controlled manner. A linear cooling ramp (e.g., 10-15°C per hour) is crucial. Rapid cooling will trap impurities.

      • Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize product crystallization.

      • Filter the solid product and wash with a small amount of the cold solvent mixture.

      • Dry under vacuum.

    Table 1: Example Recrystallization Solvent System Performance

Solvent System (v/v)Product Purity (Initial)Product Purity (Final)Yield (%)
100% Isopropanol97.5%98.8%92%
90:10 Isopropanol/Water97.5%>99.5%88%
80:20 Acetone/Heptane97.5%99.1%85%

Frequently Asked Questions (FAQs)

Q: What are the most Critical Process Parameters (CPPs) to monitor for the reduction step? A: The three most critical parameters are:

  • Temperature: This is the most critical factor for controlling side reactions and ensuring safety. A narrow operating range (e.g., 20-25°C) must be maintained.

  • Reagent Addition Rate: Directly impacts the rate of heat generation (the exotherm). This must be tightly controlled to stay within the cooling capacity of the reactor.

  • Stirring Rate (RPM): Essential for ensuring homogeneity and preventing localized excesses of the reducing agent, which can lead to side product formation.

Q: What are the recommended safety precautions for handling Sodium Borohydride (NaBH₄) on a large scale? A: Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Key precautions include:

  • Inert Atmosphere: The reactor should be purged with an inert gas like nitrogen before and during charging of NaBH₄ to prevent the formation of a flammable hydrogen-air mixture.

  • Controlled Addition: NaBH₄ should be charged as a solid in portions or as a stabilized solution to control the reaction rate.

  • Quenching: The reaction quench (e.g., with acetone or a weak acid) must be performed slowly and with adequate cooling to manage the hydrogen gas evolution and any exotherm.

  • Personal Protective Equipment (PPE): Standard PPE, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Q: How can I improve the filtration characteristics of my final product? A: Poor filtration is often due to very small, needle-like crystals. The crystal habit can be improved during the final crystallization step:

  • Controlled Cooling: Avoid "crash cooling." A slow, linear cooling profile allows larger, more uniform crystals to form.

  • Anti-Solvent Addition: Instead of cooling, sometimes a slow addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can yield better crystals.

  • Seeding: Introducing a small quantity of high-purity product crystals (seeds) when the solution is supersaturated can promote the growth of larger, more easily filtered crystals.

Synthesis and Workflow Overview

The general synthetic pathway involves the reduction of an ester precursor. The workflow must incorporate rigorous in-process controls to ensure success at scale.

Caption: General process workflow for the scaled-up production of this compound.

References

  • Synthesis of Pyrimidine Derivatives. Science of Synthesis. Provides comprehensive chemical routes and reaction mechanisms for pyrimidine chemistry. [Link]

  • Process for preparing 4-amino-5-(hydroxymethyl)pyrimidine.Google Patents (US20110021768A1). Describes a specific industrial process for the synthesis, highlighting reagents and conditions suitable for scale-up.
  • Chemical Process Scale-Up: A Practical Approach. Taylor & Francis Group. Offers fundamental principles and practical advice on scaling chemical processes from the lab to manufacturing, covering topics like mixing, heat transfer, and safety. [Link]

Identification and characterization of unknown byproducts in (4-Aminopyrimidin-5-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Byproduct Identification in (4-Aminopyrimidin-5-yl)methanol Reactions

This guide is designed for researchers, chemists, and drug development professionals working with this compound. Byproduct formation is a common challenge that can impact yield, purity, and the overall success of a synthetic campaign. This document provides a structured, question-and-answer-based approach to troubleshoot, identify, and characterize unknown impurities that may arise during reactions involving this versatile building block.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm seeing unexpected spots on my TLC and multiple unknown peaks in my crude LC-MS analysis. What are the most likely culprits?

This is the most common issue encountered. The identity of a byproduct is intrinsically linked to the reaction conditions employed. This compound has three primary reactive sites: the primary alcohol, the primary aromatic amine, and the pyrimidine ring itself. Side reactions typically occur at one or more of these sites.

Initial Assessment Workflow

Before proceeding, a systematic initial analysis is crucial. A simple workflow can help categorize the problem and guide your subsequent efforts.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation A Crude Reaction Mixture B Run TLC & LC-MS A->B C Analyze Mass Spectra (Look for expected M+H⁺, M+Na⁺) B->C D Compare byproduct MW to starting material MW C->D E MW > SM (Dimer, Polymer, Addition Product?) D->E F MW ≈ SM (Isomerization?) D->F G MW < SM (Degradation Product?) D->G H MW change matches reagent fragment? (e.g., +42 for Acetyl) D->H I Isolate Byproduct (Column, Prep-HPLC) E->I F->I G->I H->I J Full Spectroscopic Analysis (HRMS, NMR, IR) I->J caption Workflow for Initial Byproduct Assessment

Caption: Workflow for Initial Byproduct Assessment.

Common Byproduct Scenarios & Their Origins

Based on the chemistry of the molecule, we can hypothesize several classes of common byproducts. The structure of this compound is foundational to thiamine (Vitamin B1), and its stability and reactivity can be inferred from thiamine chemistry. The molecule is generally stable at acidic pH but can be unstable in alkaline solutions, especially with heat[1].

Scenario A: Oxidation Byproducts The primary alcohol is susceptible to oxidation, especially if the reaction is exposed to air for extended periods, involves metal catalysts, or utilizes mild oxidizing agents.

  • 4-Aminopyrimidine-5-carbaldehyde: The product of partial oxidation.

  • 4-Aminopyrimidine-5-carboxylic acid: The product of full oxidation.

Scenario B: Dimerization and Oligomerization Under thermal stress or in concentrated solutions, intermolecular reactions can occur.

  • Ether Dimer: Two molecules react via intermolecular dehydration of the alcohol groups.

  • Secondary Amine Dimer: The amino group of one molecule displaces the hydroxyl group of another. This is less common but possible under activating conditions.

Scenario C: Reactions with Electrophiles When using common reagents like acylating agents or protecting groups, side reactions can occur if stoichiometry and conditions are not carefully controlled.

  • N-acylation/alkylation: Reaction at the 4-amino group.

  • O-acylation/alkylation: Reaction at the 5-hydroxymethyl group.

  • Di-substitution: Reaction at both the nitrogen and oxygen atoms.

Scenario D: Degradation Products Harsh conditions (e.g., strong base, high heat) can cause the molecule to degrade. The pyrimidine ring itself is relatively stable, but cleavage of the C-C bond between the ring and the methanol group or other rearrangements can occur, similar to the degradation of thiamine[1][2].

G cluster_oxidation Oxidation cluster_dimerization Dimerization cluster_acylation Acylation (e.g., Ac₂O) SM This compound MW: 125.13 Aldehyde 4-Aminopyrimidine-5-carbaldehyde MW: 123.11 SM->Aldehyde [O] EtherDimer Ether-Linked Dimer MW: 232.24 SM->EtherDimer Heat, -H₂O NAcetyl N-Acetyl Product MW: 167.16 SM->NAcetyl Ac₂O, Base OAcetyl O-Acetyl Product MW: 167.16 SM->OAcetyl Ac₂O, Base Acid 4-Aminopyrimidine-5-carboxylic acid MW: 139.11 Aldehyde->Acid [O] DiAcetyl N,O-Diacetyl Product MW: 209.19 NAcetyl->DiAcetyl Ac₂O, Base OAcetyl->DiAcetyl Ac₂O, Base caption Potential Byproduct Formation Pathways

Caption: Potential Byproduct Formation Pathways.

Summary of Potential Byproducts

Byproduct ClassPotential StructureFormulaMW ( g/mol )Expected M+H⁺Key Analytical Clues
Starting Material This compoundC₅H₇N₃O125.13126.1-
Oxidation 4-Aminopyrimidine-5-carbaldehydeC₅H₅N₃O123.11124.1Loss of two mass units; new aldehyde proton (~9-10 ppm) in ¹H NMR.
Oxidation 4-Aminopyrimidine-5-carboxylic acidC₅H₅N₃O₂139.11140.1Broad OH peak in ¹H NMR and IR; mass increase of 14 units.
Dimerization Bis(4-aminopyrimidin-5-yl)methyl etherC₁₀H₁₀N₆O230.23231.2MW peak is roughly double the starting material minus water.
Acylation N-(5-(hydroxymethyl)pyrimidin-4-yl)acetamideC₇H₉N₃O₂167.16168.2MW increase of 42 units; new methyl singlet (~2 ppm) in ¹H NMR.
Acylation (4-Aminopyrimidin-5-yl)methyl acetateC₇H₉N₃O₂167.16168.2MW increase of 42 units; methylene protons (~4.5 ppm) shifted downfield.
Q2: My reaction is complete, but purification is difficult due to a persistent impurity. How can I isolate it for characterization?

When an impurity co-elutes with your product or is present in minor quantities, isolation is key. Standard column chromatography may not be sufficient.

Troubleshooting & Optimization Strategies

  • Re-evaluate Chromatography Conditions:

    • Solvent System: If using a standard Hexane/Ethyl Acetate system, try switching to a different polarity pairing like Dichloromethane/Methanol. The change in solvent-solute interactions can significantly alter relative Rf values.[3]

    • Additives: For basic compounds like pyrimidines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase can improve peak shape and may resolve overlapping spots by preventing tailing.

  • Preparative HPLC (Prep-HPLC):

    • This is the preferred method for resolving difficult mixtures. The higher efficiency of HPLC columns often allows for the separation of closely related compounds that are inseparable by standard flash chromatography. Both normal-phase and reverse-phase methods can be effective.

  • Crystallization:

    • If your desired product is a solid, attempt recrystallization from various solvent systems. This can be a highly effective method for removing small amounts of impurities, which may remain in the mother liquor.

  • Chemical Derivatization:

    • In some cases, you can selectively react either the product or the impurity to drastically change its polarity, making separation trivial. For example, if the impurity is the carboxylic acid byproduct, a simple basic wash (e.g., with aq. NaHCO₃) can extract it into the aqueous layer as its salt.

Q3: I have isolated the unknown byproduct. What is the definitive protocol for identifying its structure?

Once the unknown is pure, a combination of spectroscopic techniques is required for unambiguous structure elucidation.[4][5]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To obtain an exact mass of the molecular ion, allowing for the determination of the molecular formula.

  • Methodology:

    • Prepare a dilute solution of the isolated byproduct (~0.1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

    • Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass (typically with <5 ppm error). This provides a shortlist of possible molecular formulas.

Protocol 2: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the pure byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often a good choice as it can solubilize polar compounds and exchangeable protons (OH, NH) are often visible.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via splitting patterns).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled (i.e., which are on adjacent carbons). This is crucial for piecing together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect the fragments.

Protocol 3: Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.[4]

  • Methodology:

    • Prepare the sample (e.g., as a thin film on a salt plate or using an ATR attachment).

    • Acquire the spectrum.

    • Look for characteristic absorption bands. For example:

      • ~3300-3500 cm⁻¹: O-H (alcohol) or N-H (amine) stretching.

      • ~1650-1750 cm⁻¹: C=O (carbonyl) stretching. The exact position can indicate if it's an aldehyde, ketone, acid, or amide.

      • ~1550-1650 cm⁻¹: C=C and C=N stretching from the aromatic pyrimidine ring.

By combining the molecular formula from HRMS with the structural fragments and connectivity from NMR, and confirming functional groups with IR, a definitive structure of the unknown byproduct can be established.

References

  • Qualitative Organic Analysis – Identification of an Unknown. (n.d.).
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Benchchem. (n.d.).
  • Lohman, G. J. S., et al. (2021). Identification and characterization of enzymes involved in the biosynthesis of pyrimidine nucleoside antibiotics.
  • MBiotech. (n.d.).
  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
  • Chemistry LibreTexts. (2020, June 29).
  • Al-Amiery, A. A., et al. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity.
  • Sathisha A.D, et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7).
  • Koutentis Research Group. (n.d.).
  • Stanelle, T., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.
  • LGC Standards. (n.d.). (4-Amino-2-methyl-5-pyrimidinyl)methanol(Toxopyrimidine).
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C5H7N3O, 100 mg.
  • Benchchem. (n.d.). Side reactions in the synthesis of (5-Octylfuran-2-YL)methanol and their prevention.
  • Wikipedia. (n.d.). Thiamine.
  • Benchchem. (n.d.).
  • Chen, Y., et al. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Chemosphere, 322, 138206.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(25), 17896-17906.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole.
  • Dwivedi, B. K., & Arnold, R. G. (1972). CHEMISTRY OF THIAMINE DEGRADATION: 4‐Methyl‐5‐(β‐Hydroxyethyl) Thiazole from Thermally Degraded Thiamine. Journal of Food Science, 37(5), 689-692.

Sources

Strategies to minimize degradation of (4-Aminopyrimidin-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Aminopyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing degradation during storage and offering troubleshooting solutions for common experimental challenges. As a crucial intermediate in various synthetic pathways, including the biosynthesis of thiamine (Vitamin B1), maintaining the stability and purity of this compound is paramount for reproducible and accurate results.[1][2][3]

Understanding the Stability Profile of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with both an amino and a hydroxymethyl group. This combination of functional groups makes the molecule susceptible to several degradation pathways. The primary concerns for this molecule are oxidation, photodegradation, and instability at non-neutral pH and elevated temperatures. The lone pair of electrons on the amino group can increase the electron density of the pyrimidine ring, making it more susceptible to oxidative processes. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid. Furthermore, similar to its role in the thiamine structure, the aminopyrimidine moiety can be sensitive to heat and alkaline conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, moisture, and light, which are the primary drivers of degradation. For short-term storage, room temperature in a desiccator may be acceptable, but refrigeration is strongly recommended to preserve purity over time.

Q2: I've noticed my solid sample has developed a yellowish or brownish tint. What does this indicate?

A change in color from its typical white or off-white appearance is a common indicator of degradation. This is often due to slow oxidation or polymerization reactions occurring on the surface of the solid material upon exposure to air and light. While the bulk of the sample may still be viable, it is crucial to re-analyze the purity of the material before use.

Q3: Can I store this compound in solution? If so, what solvent and conditions are recommended?

Storing this compound in solution is generally not recommended for long periods due to increased degradation rates. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. If an aqueous buffer is required, ensure it is deoxygenated and maintain a slightly acidic to neutral pH (pH 6-7). Thiamine, a related compound, is known to be unstable in alkaline solutions.[1] Avoid prolonged storage in protic solvents like methanol, which can participate in degradation reactions.

Q4: What are the likely degradation products I should be aware of?

Based on the structure of this compound, the most probable degradation products arise from:

  • Oxidation: The hydroxymethyl group can be oxidized to form (4-aminopyrimidin-5-yl)carbaldehyde and further to 4-aminopyrimidine-5-carboxylic acid.

  • Photodegradation: Exposure to UV light can lead to the formation of various colored impurities and potentially ring-opening products.

  • Dimerization/Polymerization: Reactive intermediates formed during degradation can lead to the formation of dimers or oligomers, which often present as insoluble particulates or a darkening of the material.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Results in Synthetic Reactions
  • Symptom: You are using this compound as a starting material, and you are observing variable yields, unexpected byproducts, or incomplete reactions.

  • Probable Cause: The purity of your this compound may have compromised over time. The presence of the aldehyde or carboxylic acid degradation products can interfere with subsequent reaction steps, particularly those sensitive to nucleophiles or electrophiles.

  • Solution:

    • Purity Assessment: Before use, always assess the purity of your starting material using a validated analytical method, such as HPLC-UV (see proposed method below).

    • Re-purification: If significant degradation is detected, consider re-purifying the compound by recrystallization from an appropriate solvent system.

    • Use Fresh Stock: Whenever possible, use a fresh, unopened vial of the compound for critical experiments.

Issue 2: Precipitation or Cloudiness in Solution
  • Symptom: Upon dissolving this compound, you observe a cloudy solution or the formation of a precipitate over a short period.

  • Probable Cause: This can be due to several factors:

    • The formation of insoluble degradation products, such as polymers.

    • Poor solubility in the chosen solvent.

    • Interaction with dissolved gases (e.g., CO2 from the air forming carbonates with the amino group).

  • Solution:

    • Solvent Selection: Ensure you are using a high-purity, dry solvent. For aqueous solutions, use freshly boiled and cooled or sparged buffers to remove dissolved gases.

    • pH Control: If using a buffer, maintain a slightly acidic to neutral pH.

    • Filtration: If a precipitate forms immediately upon dissolution of a solid that has been stored for some time, it is likely due to pre-existing insoluble impurities. Filter the solution through a 0.22 µm syringe filter before use.

Key Degradation Pathways and Mitigation Strategies

The following diagram illustrates the primary degradation pathways for this compound and the corresponding preventative measures.

G A This compound (Stable) B Oxidation A->B O2 (Air) C Photodegradation A->C UV Light D Heat/pH Extremes A->D > 40°C or pH < 5 / pH > 8 E (4-aminopyrimidin-5-yl)carbaldehyde B->E G Colored Impurities & Polymerization Products C->G D->G H Ring Opening/Hydrolysis D->H F 4-aminopyrimidine-5-carboxylic acid E->F Further Oxidation G A Start: Need for Stability Analysis B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop HPLC-UV Method (Column, Mobile Phase, Wavelength) B->C D Analyze Stressed Samples C->D E Are Degradant Peaks Resolved? D->E F Optimize Method (e.g., Gradient Elution) E->F No G Validate Method (Linearity, Accuracy, Precision, LOD/LOQ) E->G Yes F->C H Validated Stability-Indicating Method G->H

Sources

Technical Support Center: Enhancing (4-Aminopyrimidin-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (4-Aminopyrimidin-5-yl)methanol. Recognizing the critical role of reaction kinetics in achieving high yield and purity, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to empower you to diagnose issues, optimize your reaction conditions, and enhance the kinetic profile of this important synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, notably as a precursor to thiamine (Vitamin B1) analogs and other pharmacologically active molecules. The most common and direct synthetic route involves the reduction of a carbonyl group at the C5 position, typically from a carboxylic acid or its ester derivative. While seemingly straightforward, this reduction is often plagued by kinetic challenges, including slow reaction rates, incomplete conversion, and competing side reactions. This guide will focus on the prevalent method of reducing a 4-aminopyrimidine-5-carboxylate ester using a metal hydride reducing agent, providing a framework for systematic optimization.

I. Core Synthesis Workflow

The reduction of a carboxylate ester is the most reliable and scalable method. The general workflow is as follows:

synthesis_workflow cluster_0 Precursor Preparation cluster_1 Reduction Reaction cluster_2 Workup & Purification start Start: 4-Aminopyrimidine-5-carboxylic Acid or its Ester Derivative esterification Esterification (Optional) e.g., SOCl2, MeOH start->esterification If starting from acid reduction Reduction Step (e.g., LiAlH4 in THF) start->reduction Direct reduction (less common) esterification->reduction quench Quenching (e.g., Fieser workup) reduction->quench 1. Careful addition extraction Aqueous Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Final Product: This compound purification->product

Figure 1: General experimental workflow for the synthesis.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses common experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

troubleshooting_guide problem Problem Encountered slow_reaction Slow or Stalled Reaction problem->slow_reaction low_yield Low Yield problem->low_yield side_products Impurity / Side Products problem->side_products cause_slow1 Insufficient Reducing Agent slow_reaction->cause_slow1 Check cause_slow2 Low Reaction Temperature slow_reaction->cause_slow2 Check cause_slow3 Poor Reagent Quality (e.g., deactivated LiAlH4) slow_reaction->cause_slow3 Check cause_yield1 Incomplete Reaction low_yield->cause_yield1 Check cause_yield2 Product Loss During Workup low_yield->cause_yield2 Check cause_yield3 Degradation of Product low_yield->cause_yield3 Check cause_side1 Over-reduction of Pyrimidine Ring side_products->cause_side1 Analyze cause_side2 Reaction with Amino Group side_products->cause_side2 Analyze cause_side3 Starting Material Impurities side_products->cause_side3 Analyze solution_slow1 Increase Stoichiometry of LiAlH4 cause_slow1->solution_slow1 Solution solution_slow2 Gently Reflux Reaction Mixture cause_slow2->solution_slow2 Solution solution_slow3 Use Freshly Opened/Titrated LiAlH4 cause_slow3->solution_slow3 Solution cause_yield1->slow_reaction Related to solution_yield2 Optimize Extraction/Purification Steps cause_yield2->solution_yield2 Solution solution_yield3 Maintain Low Temperatures During Workup cause_yield3->solution_yield3 Solution solution_side1 Use Milder Reducing Agent (e.g., NaBH4/modifier) or Lower Temperature cause_side1->solution_side1 Solution solution_side2 Consider Amino Group Protection (if issue persists) cause_side2->solution_side2 Solution solution_side3 Purify Starting Material Before Reaction cause_side3->solution_side3 Solution

Figure 2: A logical guide for troubleshooting common synthesis problems.
Question 1: My reaction is extremely slow or has stalled completely. How can I increase the reaction rate?

Answer: A stalled reaction is a clear indicator of insufficient kinetic energy or non-optimal reagent activity. Consider the following factors:

  • Reagent Stoichiometry and Activity: The primary amine on the pyrimidine ring is acidic and will consume one equivalent of the hydride reagent. Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents for an ester) to account for this initial acid-base reaction and to drive the reduction. LiAlH₄ is also highly sensitive to moisture and can be deactivated by atmospheric water. Use a fresh, unopened bottle or a previously opened bottle that has been stored under a rigorously inert atmosphere.

  • Temperature: While the initial addition of the substrate to the LiAlH₄ suspension should be done at 0°C to control the initial exotherm, the reaction may require thermal energy to proceed to completion. After the initial addition, allowing the reaction to warm to room temperature or even gently refluxing in THF (approx. 66°C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid over-reduction.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate LiAlH₄ and its suitable boiling point for reflux. Ensure the THF is truly anhydrous, as water will rapidly quench the reducing agent.

Question 2: My final yield is low, despite TLC analysis showing full consumption of the starting material. Where could my product be going?

Answer: Low isolated yield after apparent full conversion often points to issues during the workup and purification stages.

  • Workup Procedure (Quenching): The quenching of excess LiAlH₄ is critical. A poorly executed quench can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult. The Fieser workup is a highly reliable method:

    • Cool the reaction mixture to 0°C.

    • Slowly and sequentially add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH.

    • Add '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. This procedure is designed to produce granular aluminum salts that are easily filtered.

  • Product Solubility: this compound has both a basic amino group and a polar alcohol group, making it highly water-soluble. During aqueous workup, a significant amount of product can be lost to the aqueous layer. To mitigate this, saturate the aqueous layer with NaCl before extraction and use a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for the extraction. Continuous liquid-liquid extraction may be necessary for quantitative recovery.

Question 3: I am observing significant side products in my crude NMR. What are they and how can I prevent them?

Answer: The most likely side product arises from the over-reduction of the electron-deficient pyrimidine ring.[1]

  • Cause - Over-reduction: The pyrimidine ring is susceptible to hydride attack, especially at elevated temperatures or with prolonged reaction times. This can lead to the formation of di- or tetrahydro-pyrimidine species, which complicates purification and lowers the yield of the desired aromatic product.[1]

  • Solution - Kinetic Control:

    • Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. It is often better to run the reaction for a longer time at room temperature than for a shorter time at reflux.

    • Milder Reagents: If over-reduction is persistent, consider alternative, less reactive reducing agents. While NaBH₄ is generally too weak to reduce esters, its reactivity can be enhanced.[2][3] A system like NaBH₄ in a THF/methanol solvent mixture has been shown to reduce aromatic esters and may offer a milder alternative to the powerful LiAlH₄.[4] A systematic comparison is warranted (see Table 1).

III. Frequently Asked Questions (FAQs)

Q1: Why is LiAlH₄ preferred over NaBH₄ for this synthesis? A1: The carbonyl carbon of an ester is significantly less electrophilic than that of a ketone or aldehyde. This is due to the resonance contribution from the adjacent oxygen atom, which delocalizes the positive charge. NaBH₄ is a mild reducing agent and generally lacks the reactivity to efficiently reduce esters or carboxylic acids under standard conditions.[2][5] LiAlH₄ is a much more potent nucleophilic hydride source and is required to overcome the lower electrophilicity of the ester.[6]

Q2: Can I reduce the 4-aminopyrimidine-5-carboxylic acid directly without making the ester? A2: While LiAlH₄ can reduce carboxylic acids directly, this reaction is often more challenging to control than ester reduction. The initial reaction is a vigorous acid-base reaction that produces hydrogen gas. Furthermore, the resulting carboxylate salt is often less soluble, which can lead to heterogeneous reaction mixtures and slower kinetics. Esterification to a methyl or ethyl ester provides a more soluble, less reactive substrate that typically leads to a cleaner and more controlled reduction.

Q3: What is the mechanism of the ester reduction with LiAlH₄? A3: The reduction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) to yield an aldehyde intermediate.

  • Nucleophilic Addition: The resulting aldehyde is highly reactive and is immediately reduced by a second equivalent of hydride in a standard carbonyl reduction mechanism. A final aqueous workup protonates the resulting alkoxide to give the primary alcohol.[5]

Q4: Are there any safety concerns I should be aware of? A4: Absolutely. Lithium aluminum hydride is a water-reactive, pyrophoric solid. It can ignite upon contact with moisture. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). The quenching process is highly exothermic and produces hydrogen gas, which is flammable. Ensure the quench is performed slowly, at 0°C, and in a well-ventilated fume hood away from ignition sources.

IV. Data Summary and Protocols

Table 1: Comparison of Potential Reducing Agents
Reagent SystemRelative ReactivityTypical SolventProsCons
LiAlH₄ Very HighAnhydrous THF, EtherFast, effective for esters & acids[6]Low selectivity, can reduce pyrimidine ring, pyrophoric
NaBH₄ LowMethanol, EthanolSafe, easy to handleGenerally unreactive towards esters[2][3]
NaBH₄ / Modifier ModerateTHF/MeOHMilder than LiAlH₄, potentially higher selectivity[4]May require optimization, slower kinetics
Catalytic Hydrogenation VariableMethanol, EthanolHigh selectivity possible with right catalystMay require high pressure, catalyst can be expensive
Experimental Protocol: Reduction of Methyl 4-aminopyrimidine-5-carboxylate

Materials:

  • Methyl 4-aminopyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% w/v aqueous Sodium Hydroxide (NaOH)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (approx. 0.2 M). Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 4-aminopyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). If the reaction is slow, gently heat to reflux until the starting material is consumed.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add, in sequence:

    • 'x' mL of water

    • 'x' mL of 15% NaOH (aq)

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings.

  • Workup: Transfer the combined organic layers to a separatory funnel. Wash with saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure this compound.

V. References

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from University of Calgary Chemistry Department.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews.

  • Kashima, C., Katoh, A., Yokota, Y., & Omote, Y. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones. RSC Publishing.

  • designer-drug.com. (n.d.). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.

  • Quora. (2014, March 29). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.

  • Chem-Impex. (n.d.). 4-Aminopyrimidine-5-carboxylic acid.

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Ballard, E., & Johnson, T. B. (n.d.). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.). 4-Aminopyrimidine-5-carboxylic acid | 20737-41-1.

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.

  • Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate.

  • ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.

  • BLD Pharm. (n.d.). 20737-41-1|4-Aminopyrimidine-5-carboxylic acid.

  • PubChem. (n.d.). 4-Aminopyrimidine-5-carboxylic acid | C5H5N3O2 | CID 1201440.

Sources

Removal of residual catalysts and reagents from (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Aminopyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual catalysts and reagents from this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions and insights based on established scientific principles and extensive field experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Residual Palladium Catalyst Detected in the Final Product

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis indicates palladium levels exceeding the acceptable limits (often >10 ppm for active pharmaceutical ingredients (APIs)).[1]

  • The final product exhibits a dark or grayish discoloration, which could suggest the presence of colloidal palladium.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Optimization
Strong Catalyst-Product Interaction The nitrogen atoms in the pyrimidine ring of this compound can coordinate with palladium, forming stable complexes that are difficult to remove.[2] To overcome this, consider disrupting this interaction by adjusting the solvent system or adding a competing ligand before scavenger treatment.
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the oxidation state of the palladium species (Pd(0) or Pd(II)). Thiol-based scavengers are generally effective for a variety of palladium species.[3] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your specific reaction conditions.[4]
Suboptimal Scavenging Conditions The efficiency of scavenging can be influenced by temperature, reaction time, and solvent. Optimize these parameters by conducting small-scale trials. Increasing the temperature or extending the reaction time can sometimes improve scavenger efficacy, but be mindful of potential product degradation.
Insufficient Scavenger Amount Ensure that a sufficient excess of the scavenger is used to bind all residual palladium. A typical starting point is to use 5-10 weight equivalents of the scavenger relative to the theoretical amount of palladium.
Experimental Protocol: Palladium Scavenging
  • Solvent Selection: Dissolve the crude this compound in a suitable solvent. Polar solvents like methanol or a mixture of THF and DMF are often effective.[5]

  • Scavenger Addition: Add the selected scavenger (e.g., silica-bound thiol or thiourea) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-16 hours).[5]

  • Filtration: Remove the scavenger-bound palladium by filtering the mixture through a pad of Celite®.[6]

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[4]

Issue 2: Low Yield After Purification by Recrystallization

Symptoms:

  • A significant loss of this compound is observed after the recrystallization process.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Optimization
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, water, or mixtures) to identify the optimal one. For amine compounds, mixtures of organic acids like acetic acid with other solvents can sometimes be effective.[8]
Using an Excessive Amount of Solvent Using too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery.[9] Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[9]
Cooling the Solution Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of well-formed, pure crystals.[10] Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[10]
Premature Crystallization During Hot Filtration If hot filtration is necessary to remove insoluble impurities, the product may crystallize prematurely in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
Workflow for Optimizing Recrystallization

G cluster_start Start cluster_solubility Solvent Screening cluster_dissolution Dissolution cluster_cooling Crystallization cluster_collection Isolation cluster_end Finish start Crude Product solubility_test Perform Solubility Tests (Various Solvents) start->solubility_test dissolve Dissolve in Minimum Hot Solvent solubility_test->dissolve cool_slowly Slow Cooling to RT dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Collect Crystals by Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Workflow for optimizing the recrystallization of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual catalysts from the synthesis of this compound?

A1: The most common methods include:

  • Adsorption: Utilizing solid-supported scavengers (e.g., functionalized silica gels) or activated carbon to bind the metal catalyst, which is then removed by filtration.[4]

  • Recrystallization: A powerful technique for purifying solid compounds by separating them from soluble impurities.[7][9][10]

  • Column Chromatography: While effective, it may not be ideal for large-scale production due to cost and solvent consumption.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities, but may not be efficient for removing tightly bound metal catalysts.[6]

Q2: How can I prevent high levels of catalyst residue in my product from the outset?

A2: Optimizing the reaction conditions can significantly reduce the amount of residual catalyst. Consider the following:

  • Catalyst Loading: Use the minimum amount of catalyst necessary for an efficient reaction.

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, which can sometimes lead to catalyst decomposition and the formation of difficult-to-remove species.

  • Choice of Catalyst: Some palladium sources are more prone to leaching than others. If possible, explore different palladium catalysts or pre-catalysts.

Q3: Is a multi-step purification strategy more effective?

A3: Yes, a combination of methods is often the most robust approach. For instance, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger to capture soluble palladium species.[4][6] A final recrystallization step can then be employed to achieve high purity.[4]

Q4: What analytical techniques are recommended for quantifying residual palladium?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples due to its high sensitivity and accuracy.[4]

Q5: Are there any "greener" alternatives for catalyst removal?

A5: The use of scavengers is often considered a greener alternative to chromatography due to reduced solvent usage.[11] Additionally, developing processes that utilize more efficient and recyclable catalysts is an active area of research in green chemistry.

Logical Flow for Purification Strategy Selection

G cluster_start Initial State cluster_bulk_removal Bulk Removal cluster_scavenging Trace Removal cluster_final_purification Final Polishing cluster_analysis Quality Control cluster_end Final Product start Crude Product (Post-Reaction) bulk_removal Filtration through Celite® (for heterogeneous Pd) start->bulk_removal scavenging Scavenger Treatment (for soluble Pd) bulk_removal->scavenging recrystallization Recrystallization scavenging->recrystallization analysis ICP-MS Analysis recrystallization->analysis end_product Pure this compound analysis->end_product

Caption: A multi-step approach for the comprehensive purification of this compound.

References

  • SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
  • ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily?
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • The Pharma Master. (n.d.). Troubleshooting.
  • N.p. (n.d.).
  • ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
  • N.p. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • PMC - NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • PharmExcel Consulting. (2024, November 17). The Complete Guide to Active Pharmaceutical Ingredients (APIs).
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Zamann Pharma Support GmbH. (n.d.). API Purification.
  • N.p. (2015, June 2).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of (4-Aminopyrimidin-5-yl)methanol by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods to determine the purity of (4-Aminopyrimidin-5-yl)methanol, a critical intermediate in pharmaceutical synthesis. We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive peak identification and impurity characterization. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures compliant with international regulatory standards.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For this compound, a heterocyclic compound susceptible to various synthetic and degradation-related impurities, a well-validated analytical method is not merely a quality control measure but a fundamental component of the drug development lifecycle. This guide will delve into the scientific rationale behind method development and validation, offering a practical, step-by-step approach grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Imperative: Why HPLC and LC-MS?

The selection of analytical techniques is paramount for a comprehensive purity assessment. HPLC, particularly in its reverse-phase modality, is the workhorse for pharmaceutical analysis due to its high resolving power, reproducibility, and quantitative accuracy.[4] It allows for the separation of the main compound from its closely related impurities.

However, HPLC alone cannot definitively identify unknown peaks. This is where the power of Mass Spectrometry (MS) becomes indispensable. By coupling LC with MS, we can obtain molecular weight information and fragmentation patterns for each separated component, enabling unambiguous identification of process impurities and degradation products.[5] This dual approach provides a complete picture of the purity profile of this compound.

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the analytical method validation process, from initial method development to the comprehensive assessment of its performance characteristics.

Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application HPLC_Dev HPLC Method Development LCMS_Dev LC-MS Method Development HPLC_Dev->LCMS_Dev Optimize for MS compatibility System_Suitability System Suitability Testing LCMS_Dev->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Purity Analysis Robustness->Routine_Analysis

Caption: A flowchart outlining the key stages of HPLC and LC-MS method validation.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Objective Comparison of HPLC Columns

The choice of a stationary phase is critical for achieving optimal separation. For a polar compound like this compound, a C18 column is a common starting point. Below is a comparison of two hypothetical C18 columns with different properties:

ParameterColumn A (LUNA® C18(2))Column B (Kinetex® C18)Rationale for Selection
Particle Size 5 µm2.6 µm (Core-Shell)Column B offers higher efficiency and resolution due to its core-shell particle technology, leading to sharper peaks.
Endcapping YesYesBoth are end-capped to minimize peak tailing of basic analytes like aminopyrimidines.
pH Stability 1.5 - 101.5 - 10Both offer a wide pH range, providing flexibility in mobile phase optimization.
Performance Good resolution, standard efficiency.Excellent resolution, high efficiency, and faster analysis times.Column B is selected for its superior performance, which is crucial for separating potentially closely eluting impurities.
Optimized HPLC Method Parameters
ParameterConditionJustification
Column Kinetex® 2.6 µm C18 100 Å, 150 x 4.6 mmProvides high resolution and efficiency for complex separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the analyte is protonated, leading to better peak shape on a C18 column. Formic acid is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and MS compatibility.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to elute any potential non-polar impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nmBased on the UV spectrum of the pyrimidine chromophore, this wavelength provides a good response for the main component and expected impurities.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The HPLC method is directly transferable to an LC-MS system, with the primary purpose of peak identification and confirmation.

Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group on the pyrimidine ring is readily protonated, making positive ion mode ideal for this compound.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)A Q-TOF provides high-resolution mass data, enabling accurate mass measurements for empirical formula determination of unknown impurities.
Scan Range m/z 50 - 500This range covers the molecular weight of the parent compound (125.13 g/mol ) and a wide range of potential impurities and degradation products.
Capillary Voltage 3.5 kVOptimized for efficient ionization of the analyte.
Cone Voltage 30 VA moderate cone voltage to minimize in-source fragmentation and preserve the molecular ion.

Part 3: Method Validation Protocol

The developed HPLC-UV and LC-MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[6][7]

System Suitability

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][3][9]

Forced_Degradation cluster_stress Stress Conditions Analyte This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C, 48h) Analyte->Thermal Photolytic Photolytic (ICH Q1B) Analyte->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products HPLC_LCMS HPLC & LC-MS Analysis Degradation_Products->HPLC_LCMS Separation & Identification

Caption: Workflow for forced degradation studies to establish method specificity.

Forced Degradation Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at appropriate time points.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the developed HPLC and LC-MS methods.

Acceptance Criteria for Specificity:

  • The method should be able to resolve the main peak from all degradation product peaks.

  • Peak purity analysis (using a photodiode array detector) of the main peak in the stressed samples should pass, indicating no co-eluting peaks.

  • LC-MS analysis should be used to identify the major degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Linearity Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound analytical standard, typically ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) r² ≥ 0.999
Y-intercept Should be close to zero.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spike/recovery experiments.

Accuracy Experimental Protocol:

  • Prepare a placebo (if a formulated product is being tested) or a blank solution.

  • Spike the placebo/blank with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

ParameterAcceptance Criteria
Percent Recovery 98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Precision Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
RSD of Repeatability RSD ≤ 2.0%
RSD of Intermediate Precision RSD ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Robustness Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each varied condition and compare the results to those obtained under the normal conditions.

Acceptance Criteria for Robustness:

  • System suitability parameters should be met under all varied conditions.

  • The results should not be significantly affected by the variations.

Conclusion

The validation of an analytical method for the purity determination of this compound is a rigorous but essential process. The combined use of HPLC for quantification and LC-MS for identification provides a powerful and comprehensive approach to ensure the quality and consistency of this important pharmaceutical intermediate. The experimental protocols and acceptance criteria outlined in this guide provide a solid framework for developing and validating a robust, reliable, and regulatory-compliant method. By adhering to these principles of scientific integrity and thoroughness, researchers and drug developers can have high confidence in the quality of their analytical data, which is fundamental to the successful development of safe and effective medicines.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • BioPharm International. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ZaiQi Bio-Tech. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [Link]

  • Wikipedia. Thiamine. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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A Comparative Guide to the Synthetic Routes of (4-Aminopyrimidin-5-yl)methanol: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

(4-Aminopyrimidin-5-yl)methanol is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform your synthetic strategy.

Introduction

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, both natural and synthetic. The specific substitution pattern of this compound, featuring an amino group at the 4-position and a hydroxymethyl group at the 5-position, makes it a particularly valuable synthon. This arrangement allows for diverse functionalization, enabling the exploration of structure-activity relationships in drug design. The development of robust and efficient synthetic routes to this key intermediate is paramount for accelerating the discovery of new therapeutics. This guide will dissect two prominent synthetic pathways: one proceeding through a carbaldehyde intermediate and the other via a carboxylic acid ester.

Comparative Analysis of Synthetic Routes

Two principal strategies for the synthesis of this compound have been identified and are compared below. The choice between these routes will depend on factors such as available starting materials, scale of synthesis, and tolerance for specific reagents and reaction conditions.

Table 1: Summary of Synthetic Routes to this compound

FeatureRoute A: Via 4-Aminopyrimidine-5-carbaldehydeRoute B: Via Ethyl 4-Aminopyrimidine-5-carboxylate
Key Intermediate 4-Aminopyrimidine-5-carbaldehydeEthyl 4-aminopyrimidine-5-carboxylate
Key Reactions Vilsmeier-Haack Formylation, Aldehyde ReductionPyrimidine Ring Formation, Ester Reduction
Starting Materials 4-AminopyrimidineEthyl ethoxymethylenecyanoacetate, Formamidine
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Overall Yield ModerateModerate to Good
Scalability Moderate (Vilsmeier-Haack can be challenging)Good
Safety Concerns Vilsmeier-Haack reagent is corrosive and moisture-sensitive.[1][2][3][4]LiAlH₄ is highly reactive with water and protic solvents.[5][6][7]
Cost-Effectiveness Dependent on the cost of 4-aminopyrimidine. NaBH₄ is relatively inexpensive.[8][9]Starting materials are commercially available. LiAlH₄ is more expensive than NaBH₄.[8][9]

Route A: Synthesis via 4-Aminopyrimidine-5-carbaldehyde

This route involves the introduction of a formyl group onto the pyrimidine ring, followed by its reduction to the desired alcohol.

Workflow for Route A

Route A A 4-Aminopyrimidine C 4-Aminopyrimidine- 5-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) E This compound C->E Reduction D Sodium Borohydride (NaBH₄)

Caption: Synthetic workflow for Route A.

Mechanistic Insights

The key transformation in this route is the Vilsmeier-Haack formylation . This reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10][11][12] This electrophilic species then attacks the electron-rich C-5 position of the 4-aminopyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering ease of handling and workup compared to more powerful hydrides.[13][14][15][16]

Experimental Protocol: Route A

Step 1: Synthesis of 4-Aminopyrimidine-5-carbaldehyde (Vilsmeier-Haack Formylation)

Detailed protocols for the Vilsmeier-Haack formylation of simple aminopyrimidines are not abundant in readily accessible literature, often being part of multi-step syntheses in patents without explicit details. The following is a general procedure adapted from known Vilsmeier-Haack reactions on electron-rich heterocycles.[17][18]

  • Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 3.0 equiv.) to ice-cold N,N-dimethylformamide (DMF, 5.0 equiv.) with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add 4-aminopyrimidine (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 10°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The product, 4-aminopyrimidine-5-carbaldehyde, may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Aldehyde Reduction)

This protocol is based on standard procedures for the reduction of aromatic aldehydes.[13]

  • Reaction Setup: Dissolve 4-aminopyrimidine-5-carbaldehyde (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise with stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Route B: Synthesis via Ethyl 4-Aminopyrimidine-5-carboxylate

This alternative route builds the pyrimidine ring with the C-5 substituent precursor already in place, followed by reduction of the ester functionality.

Workflow for Route B

Route B A Ethyl ethoxymethylenecyanoacetate + Formamidine C Ethyl 4-aminopyrimidine- 5-carboxylate A->C Ring Formation B Cyclization E This compound C->E Reduction D Lithium Aluminum Hydride (LiAlH₄)

Caption: Synthetic workflow for Route B.

Mechanistic Insights

The initial step involves a condensation and cyclization reaction between ethyl ethoxymethylenecyanoacetate and formamidine to construct the 4-aminopyrimidine ring. This is a common and efficient method for the synthesis of this class of heterocycles.

The final step is the reduction of the ester to the corresponding primary alcohol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.[6][19][20][21] The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.

Experimental Protocol: Route B

Step 1: Synthesis of Ethyl 4-Aminopyrimidine-5-carboxylate

This procedure is adapted from established methods for the synthesis of substituted aminopyrimidines.[22]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl ethoxymethylenecyanoacetate (1.0 equiv.) and formamidine acetate (1.2 equiv.) in ethanol.

  • Base Addition: Add a base such as sodium ethoxide (1.2 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the product is extracted with ethyl acetate.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ethyl 4-aminopyrimidine-5-carboxylate can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Ester Reduction)

This protocol is a general procedure for the LiAlH₄ reduction of esters and should be performed with caution in a fume hood.[7][23][24]

  • Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve ethyl 4-aminopyrimidine-5-carboxylate (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. This compound can be further purified by recrystallization or column chromatography.

Conclusion: A Strategic Choice for Synthesis

Both Route A and Route B offer viable pathways to the valuable intermediate this compound.

  • Route A is advantageous if 4-aminopyrimidine is a readily available and inexpensive starting material. The use of the milder reducing agent, NaBH₄, simplifies the final step. However, the Vilsmeier-Haack reaction can present challenges in terms of handling the corrosive reagent and potential side reactions, which may require careful optimization and purification.[1][2][3][4]

  • Route B provides a more convergent approach, constructing the desired substituted pyrimidine ring in a single step from commercially available precursors. This route is generally more amenable to scale-up. The primary consideration for this route is the use of LiAlH₄, a powerful and pyrophoric reducing agent that requires stringent anhydrous conditions and careful handling.[5][6][7]

Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and priorities of the research or development program, including cost, scale, safety protocols, and the synthetic expertise of the laboratory personnel. This guide provides the foundational information to make an informed decision and to successfully synthesize this compound for the advancement of medicinal chemistry endeavors.

References

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  • Semantic Scholar. (2016). A comparative theoretical study of the hydride transfer mechanisms during LiAlH4 and LiBH4 reductions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Filo. (2025). Difference between naBH4 and LiAIH4 as reducing. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2013). Woke up this morning and did an 800 g LAH reduction. Retrieved from [Link]

  • Quora. (2018). What are the differences between NaBH4 and LiAlH4?. Retrieved from [Link]

  • ResearchGate. (2020). The versatility of malononitrile. Formation of the barbituric acid.... Retrieved from [Link]

  • Quora. (2020). Why is NaBH4 better than LiAlH4?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐bridged pyrido[4,3‐d]pyrimidine derivatives from malononitrile dimers and dimethyl 5‐aminoisophthalate …. Retrieved from [Link]

  • PubMed. (n.d.). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium borohydride - A Versatile Reducing Agent. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • Student Doctor Network Forums. (2010). LiAlH4 vs. NaBH4 (concept question). Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved from [Link]

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A Senior Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the unambiguous structural characterization of heterocyclic compounds is paramount. Pyrimidine derivatives, a cornerstone of many therapeutic agents, demand rigorous analytical scrutiny.[1] This guide provides an in-depth technical analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of (4-Aminopyrimidin-5-yl)methanol. Moving beyond a simple data report, we will explore the causal relationships behind spectral features, present a robust experimental protocol, and compare NMR with alternative analytical techniques, offering researchers a comprehensive framework for their own investigations.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine featuring key functional groups that yield a distinct NMR fingerprint. The pyrimidine ring's aromaticity is perturbed by a powerful electron-donating amino group (-NH₂) and an electron-withdrawing hydroxymethyl group (-CH₂OH). Understanding these electronic effects is crucial for predicting and interpreting the resulting spectra.

The structure, with IUPAC numbering for NMR assignment, is presented below. The key nuclei for analysis are the two aromatic protons (H2, H6), the amine protons, the methylene protons, and the hydroxyl proton, along with the five unique carbon atoms of the core structure.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift theory and comparative data from similar pyrimidine derivatives.[2][3] The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as a solvent is deliberate; its ability to form hydrogen bonds allows for the observation of exchangeable protons from the -NH₂ and -OH groups, which would otherwise be broadened or absent in non-polar solvents like CDCl₃.[4]

Table 1: Predicted ¹H NMR Data in DMSO-d₆
Proton AssignmentPredicted δ (ppm)MultiplicityKey Influences & Rationale
H2~8.2 - 8.4Singlet (s)Flanked by two electron-withdrawing nitrogen atoms, resulting in significant deshielding and a downfield shift.
H6~7.9 - 8.1Singlet (s)Adjacent to N1 and influenced by the amino group at C4. Expected to be slightly upfield compared to H2.
-NH₂~6.5 - 7.5Broad Singlet (br s)Electron-donating group attached to the ring. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-OH~5.0 - 5.5Triplet (t)Exchangeable proton. The triplet multiplicity arises from coupling with the adjacent -CH₂- protons.
-CH₂-~4.4 - 4.6Doublet (d)Methylene protons adjacent to the aromatic ring and the hydroxyl group. The doublet arises from coupling to the -OH proton.
Table 2: Predicted ¹³C NMR Data in DMSO-d₆
Carbon AssignmentPredicted δ (ppm)Key Influences & Rationale
C2~155 - 158Aromatic carbon between two nitrogens, highly deshielded.
C4~160 - 163Attached to the strongly electron-donating amino group, causing a significant downfield shift.
C6~152 - 155Aromatic carbon adjacent to N1, deshielded.
C5~115 - 120Attached to the hydroxymethyl group. Shielded relative to other ring carbons due to its position and substituent.
-CH₂-~55 - 60Aliphatic carbon attached to an electronegative oxygen atom.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield high-quality, reproducible NMR data. Each step includes a rationale, ensuring the "why" is as clear as the "how."

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 10-15 mg of this compound.

    • Rationale: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus.[1]

    • Action: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

    • Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar molecules and its ability to slow the exchange rate of -NH₂ and -OH protons, making them observable.[4] High isotopic purity minimizes the residual solvent peak at ~2.50 ppm.[5]

    • Action: Add an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required, though referencing to the residual solvent peak is common practice.

    • Rationale: TMS provides a sharp singlet at 0 ppm for ¹H and ¹³C spectra, but referencing to the known DMSO-d₆ peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is often sufficient and avoids adding a potential contaminant.[6]

    • Action: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Rationale: This removes any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Spectrometer Setup and Data Acquisition:

    • Action: Use a spectrometer with a field strength of 400 MHz or higher.

    • Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving closely spaced peaks and simplifying spectral interpretation.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).[1]

      • Spectral Width: -2 to 12 ppm. This range covers typical organic protons and provides good digital resolution.[1]

      • Number of Scans: 16-32 scans. This is usually sufficient to obtain excellent signal-to-noise for a ¹H spectrum at this concentration.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Rationale: Proton decoupling collapses carbon-proton couplings, simplifying the spectrum to single lines for each unique carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).[1]

      • Spectral Width: 0 to 200 ppm. This standard range covers the vast majority of carbon environments in organic molecules.

      • Number of Scans: 1024 or more. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).[1]

      • Relaxation Delay (D1): 2 seconds.

  • Data Processing and Analysis:

    • Action: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Rationale: These are standard processing steps to convert the time-domain signal into an interpretable frequency-domain spectrum.

    • Action: Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H) or TMS (0 ppm).

    • Rationale: Accurate calibration is essential for comparing experimental data to literature values.

    • Action: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Rationale: Integration provides crucial information about the number of protons giving rise to each signal, helping to validate assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Interpretation weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune & Shim Spectrometer filter->tune acq_h1 Acquire 1H Spectrum (zg30, 32 scans) tune->acq_h1 acq_c13 Acquire 13C Spectrum (zgpg30, 1024+ scans) tune->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_h1->process acq_c13->process calibrate Calibrate Chemical Shift Axis process->calibrate assign Assign Peaks & Analyze Couplings calibrate->assign compare Compare with Predictions & Reference Data assign->compare

Caption: A validated workflow for NMR analysis of this compound.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for determining molecular structure in solution, other techniques provide complementary information. A multi-technique approach ensures the most comprehensive and trustworthy characterization.[1]

Table 3: Comparison of Analytical Techniques
TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides detailed atom-level connectivity and 3D structure in solution.[1]- Non-destructive.- Quantitative.- Relatively low sensitivity.- Requires soluble samples.- Can be complex to interpret fully.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Extremely high sensitivity (requires ng-pg of sample).- Provides accurate molecular weight and formula.[1]- Fragmentation patterns offer structural clues.- Destructive technique.- Difficulty distinguishing isomers.- Provides no information on stereochemistry.
X-ray Crystallography Measures the diffraction of X-rays by a single crystal.- Provides the absolute 3D structure with atomic precision.[1]- Unambiguous determination of stereochemistry and conformation.- Requires a suitable single crystal, which can be difficult to grow.- Provides solid-state structure, which may differ from solution.

Conclusion

The structural elucidation of this compound is definitively achievable through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the electronic influences of the amino and hydroxymethyl substituents, one can confidently predict and assign the spectral peaks. The use of DMSO-d₆ as a solvent is critical for observing the exchangeable protons, providing a more complete structural picture. While NMR stands as the primary tool for this analysis, its data should be contextualized with complementary techniques like Mass Spectrometry for molecular weight confirmation. This integrated analytical approach, grounded in a robust experimental workflow, embodies the principles of scientific rigor required in modern drug development and chemical research.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • Brugel, W. Nuclear Magnetic Resonance Spectra and Chemical Structure. Academic Press. (1979). Note: While not directly from the search, this is a foundational text representing general NMR knowledge.
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Faidah, N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Electronic Supplementary Information for The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.
  • Shkurko, O. P., & Mamaev, V. P. (1982). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. (2023). Advanced Science. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol. Benchchem.
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A Senior Application Scientist's Guide to the Mass Spectrometric Confirmation of (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structures is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. (4-Aminopyrimidin-5-yl)methanol, a heterocyclic compound featuring a pyrimidine core, represents a class of molecules with significant potential in medicinal chemistry due to the diverse biological activities of pyrimidine derivatives.[1][2] The unambiguous confirmation of its identity is paramount, as even minor structural variations, such as isomeric forms, can lead to drastically different pharmacological and toxicological profiles.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) based techniques for the definitive structural confirmation of this compound. As a Senior Application Scientist, my objective is to move beyond rote protocols and delve into the causality behind methodological choices. We will explore how different ionization techniques and analyzer capabilities can be leveraged to build a self-validating system of identity confirmation. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other powerful analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic perspective for the modern researcher.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a cornerstone of chemical analysis, providing two critical pieces of information: the molecular weight of an analyte and, through fragmentation, a detailed "fingerprint" of its molecular structure.[3] For a molecule like this compound (Molecular Formula: C₅H₇N₃O; Exact Mass: 125.0589), mass spectrometry offers a highly sensitive and specific means of confirmation.

The general workflow for mass spectrometric analysis involves ionization of the sample, separation of ions based on their mass-to-charge ratio (m/z), and detection. The choice of ionization method and mass analyzer dramatically influences the quality and type of data obtained, forming the basis of our comparative analysis.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent (e.g., Methanol) lc Liquid Chromatography (LC) Separation (Optional) prep->lc ion Ionization Source (e.g., ESI, EI) lc->ion ms Mass Analyzer (e.g., Q-TOF, Orbitrap) ion->ms detect Detection ms->detect data Acquire Mass Spectrum detect->data mw Confirm Molecular Weight (from Molecular Ion, [M+H]⁺) data->mw frag Analyze Fragmentation Pattern (MS/MS) mw->frag formula Determine Elemental Formula (HRMS) frag->formula confirm Identity Confirmation formula->confirm

Figure 1: General workflow for the mass spectrometric confirmation of a small molecule.

Comparative Analysis of Mass Spectrometry Techniques

The choice of MS technique is dictated by the specific questions being asked. Do we need a quick confirmation of molecular weight, or a detailed structural fingerprint? Is the sample pure or a complex mixture? Here, we compare three primary approaches for analyzing this compound.

  • Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS)

  • High-Resolution Mass Spectrometry (HRMS)

  • Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Principle & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like our target compound.[4] It typically generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation. This is crucial because it reliably provides the molecular weight. Coupling ESI with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the selected molecular ion, yielding structural information.[5][6] The preceding liquid chromatography (LC) step separates the analyte from impurities, which is vital for accurate analysis in complex matrices like reaction mixtures or biological samples.[7]

  • Sample Preparation: Prepare a 1 µg/mL solution of the this compound sample in methanol containing 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Positive Ion Mode.

    • Capillary Voltage: 3.2 kV.[8]

    • Drying Gas (Nitrogen) Temperature: 250°C.[8]

    • Full Scan (MS1): Scan m/z range 50-300 to detect the protonated molecule ([C₅H₇N₃O+H]⁺, expected m/z 126.0662).

    • Product Ion Scan (MS2): Isolate the precursor ion at m/z 126.1 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Expected Results & Interpretation: The MS1 scan should show a prominent peak at m/z 126.1. The MS2 scan will reveal characteristic fragment ions. For pyrimidine derivatives, common fragmentation pathways involve cleavages of the substituent groups and eventual ring cleavage.[1][9] The loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (-H₂O, 18 Da) from the precursor ion would be expected.

High-Resolution Mass Spectrometry (HRMS)

Principle & Causality: The defining feature of HRMS is its ability to measure mass with extremely high accuracy (typically <5 ppm).[10][11] This allows for the determination of a molecule's elemental composition from its exact mass.[3] While a standard MS might identify a peak at m/z 126.1, HRMS can measure it as 126.0662. This precision is often sufficient to distinguish between different elemental formulas that have the same nominal mass, providing a very high level of confidence in the compound's identity.[12][13] This technique is indispensable for confirming the identity of novel compounds or for regulatory submissions.[11]

  • The sample preparation and LC conditions are identical to the LC-ESI-MS/MS protocol.

  • MS System (e.g., Q-TOF or Orbitrap):

    • Ionization Mode: Positive Ion Mode (ESI).

    • Mass Resolution: Set to >20,000 FWHM.

    • Mass Accuracy: Calibrate the instrument to ensure mass accuracy is within 5 ppm.

    • Data Acquisition: Acquire data in full scan mode. The instrument software's formula finder tool can then be used to calculate possible elemental compositions for the measured exact mass.

Expected Results & Interpretation: The instrument will detect the protonated molecule and measure its mass with high precision (e.g., 126.0660).

Theoretical FormulaExact Mass [M+H]⁺Measured Mass (example)Mass Error (ppm)
C₅H₈N₃O 126.0662 126.0660 -1.59
C₄H₆N₂O₂126.0424--
C₇H₁₂O126.0732--

A measured mass of 126.0660 with a mass error of -1.59 ppm provides unequivocal confirmation of the elemental formula C₅H₇N₃O, thereby validating the identity of this compound.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Principle & Causality: This classic technique pairs a gas chromatograph (GC) for separation with Electron Ionization (EI) MS. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a unique fingerprint of the molecule. While this method can be destructive to the molecular ion, the detailed fragmentation pattern is highly valuable for structural elucidation and library matching. For GC analysis, the compound must be volatile and thermally stable; derivatization may be required for polar molecules like ours to increase volatility.

The 70 eV EI source will likely induce fragmentation initiated by the loss of electrons from nitrogen lone pairs or the pyrimidine ring's pi system.

fragmentation M [C₅H₇N₃O]⁺˙ m/z 125 (Molecular Ion) F1 [M - H]⁺ m/z 124 M->F1 - H• F2 [M - H₂O]⁺˙ m/z 107 M->F2 - H₂O F3 [M - CH₂O]⁺˙ m/z 95 M->F3 - CH₂O F4 [M - HCN]⁺˙ m/z 98 M->F4 - HCN (ring) F5 [C₄H₄N₂]⁺˙ m/z 80 F3->F5 - NH

Figure 2: Plausible EI fragmentation pathway for this compound.

Performance Comparison: MS vs. Alternative Techniques

While powerful, MS is not the only tool for structural confirmation. NMR spectroscopy provides complementary information about the carbon-hydrogen framework of the molecule.

FeatureHigh-Resolution MS (LC-ESI-HRMS)Tandem MS (LC-ESI-MS/MS)NMR Spectroscopy (¹H, ¹³C)
Primary Information Elemental Composition (Exact Mass)Structural Connectivity (Fragmentation)Carbon-Hydrogen Framework, Atom Connectivity
Sensitivity High (pg - fg)High (pg - fg)Lower (µg - mg)
Specificity Very High (for formula)High (for structure)Very High (for unique structure)
Isomer Distinction Poor (cannot distinguish isomers)Can sometimes distinguish isomers by unique fragmentationExcellent (primary method for isomer distinction)
Sample Requirement Small amount, must be ionizableSmall amount, must be ionizableLarger amount, requires solubility in deuterated solvents
Experiment Time Fast (~5-10 min per sample)Fast (~5-10 min per sample)Slower (minutes to hours per experiment)

Bridging the Gap: A Multi-Technique Approach for Absolute Confidence

The highest level of confidence in structural confirmation is achieved not by relying on a single technique, but by integrating data from multiple orthogonal methods.

  • Initial Confirmation (LC-MS): Use LC-ESI-MS to quickly confirm the presence of a compound with the correct molecular weight (m/z 126.1 for [M+H]⁺).

  • Elemental Composition (HRMS): Employ LC-HRMS to confirm the elemental formula is C₅H₇N₃O by obtaining an accurate mass measurement within 5 ppm of the theoretical value.[12]

  • Structural Fingerprinting (MS/MS): Use tandem MS to generate a fragmentation spectrum. This pattern serves as a structural fingerprint and can be used to confirm the presence of key functional groups.

  • Isomer Confirmation (NMR): Finally, use ¹H and ¹³C NMR to confirm the precise arrangement of atoms and distinguish this compound from its isomers. The number of signals, their chemical shifts, and coupling patterns provide definitive proof of the structure.[14]

This integrated workflow creates a self-validating system where the weaknesses of one technique are compensated for by the strengths of another, leading to an irrefutable identity confirmation that meets the highest scientific and regulatory standards.

Conclusion

The confirmation of this compound's identity is a critical task that demands a rigorous and multi-faceted analytical approach. High-resolution mass spectrometry provides the most definitive evidence for elemental composition, while tandem mass spectrometry offers invaluable structural insights through controlled fragmentation. While each MS technique has its distinct advantages, the most robust validation strategy involves the synergistic use of HRMS, MS/MS, and NMR spectroscopy. This guide has outlined the causal reasoning behind these experimental choices, empowering researchers, scientists, and drug development professionals to design and interpret analytical workflows with confidence, ensuring the integrity and success of their scientific endeavors.

References

  • Journal of Chemical Sciences. Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. Available from: [Link]

  • Chemsrc. (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. Available from: [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
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  • Petrotchenko, E. V., et al. (2014). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Clinical Biochemistry, 47(18), 309-319. Available from: [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

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  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Ram-Gupta, S., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 887-903. Available from: [Link]

  • Wang, Y., et al. (2002). ESI-MS/MS for the Differentiation of Diastereomeric Pyrimidine Glycols in Mononucleosides. Analytical Chemistry, 74(17), 4505-4512. Available from: [Link]

  • PubMed. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Available from: [Link]

  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5061-5062. Available from: [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

  • ZaiQi Bio-Tech. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. Available from: [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • Ghetu, A. F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLoS ONE, 15(5), e0232852. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2165. Available from: [Link]

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A Comparative Guide to the Biological Activity of (4-Aminopyrimidin-5-yl)methanol Derivatives: From Anticancer to Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of therapeutic innovation. Among its myriad derivatives, the (4-Aminopyrimidin-5-yl)methanol core has emerged as a particularly promising platform for the design of novel bioactive agents. This guide provides an in-depth, objective comparison of the biological activities of these derivatives, supported by experimental data, to illuminate their therapeutic potential and guide future research endeavors.

Introduction: The Versatility of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, integrating the hydrogen bonding capabilities of the aminopyrimidine moiety with the reactive potential of a primary alcohol. This unique combination allows for a diverse range of chemical modifications, leading to compounds with a wide spectrum of biological activities. Notably, these derivatives have shown significant promise as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial for cell proliferation and survival. This guide will delve into a comparative analysis of these activities, underpinned by a critical evaluation of the available experimental data.

Comparative Analysis of Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The nature of the substituent at the 4-amino position plays a critical role in modulating this activity, as evidenced by the comparative data presented below.

In Vitro Cytotoxicity: A Quantitative Comparison

A key study by Szafrański et al. (2021) provides a direct comparison of the cytotoxic activity of a series of 5-hydroxymethylpyrimidine derivatives against several human cancer cell lines and a normal human renal proximal tubule epithelial cell line (RPTEC)[1]. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a clear quantitative comparison of the antiproliferative efficacy of these compounds.

Compound ID4-SubstituentHeLa (Cervical Cancer) IC50 (µM)HepaRG (Hepatocellular Carcinoma) IC50 (µM)Caco-2 (Colorectal Adenocarcinoma) IC50 (µM)AGS (Gastric Adenocarcinoma) IC50 (µM)A172 (Glioblastoma) IC50 (µM)RPTEC (Normal Cells) IC50 (µM)
3a 4-(Benzylsulfanyl)25.3 ± 2.138.4 ± 3.542.1 ± 4.133.6 ± 3.229.8 ± 2.919.7 ± 1.8
3b 4-(Propylamino)> 100> 100> 100> 100> 100> 100
3c 4-(Butylamino)89.2 ± 7.9> 100> 10095.3 ± 8.891.5 ± 8.1> 100
3d 4-(Pentylamino)76.4 ± 6.892.1 ± 8.588.4 ± 7.981.2 ± 7.379.3 ± 7.1> 100
3e 4-(Hexylamino)65.3 ± 5.978.9 ± 7.172.5 ± 6.569.8 ± 6.367.1 ± 6.098.4 ± 9.1
3f 4-(Allylamino)> 100> 100> 100> 100> 100> 100
3g 4-(Isopropylamino)> 100> 100> 100> 100> 100> 100
3h 4-(tert-Butylamino)> 100> 100> 100> 100> 100> 100
3i 4-(2-Hydroxyethylamino)> 100> 100> 100> 100> 100> 100
3j 4-(Cyclohexylamino)55.8 ± 5.167.3 ± 6.261.9 ± 5.658.7 ± 5.356.4 ± 5.185.2 ± 7.8

Data sourced from Szafrański et al., 2021[1]

From this data, a clear structure-activity relationship (SAR) emerges. The presence of a bulky, lipophilic benzylsulfanyl group at the 4-position (compound 3a ) confers the most potent cytotoxic activity across all tested cancer cell lines, albeit with some toxicity towards normal cells[1]. In contrast, derivatives with smaller aliphatic amino groups (propyl, allyl, isopropyl, tert-butyl, and 2-hydroxyethyl) are largely inactive[1]. A trend of increasing activity is observed with increasing alkyl chain length in the n-alkylamino series (propyl to hexyl), suggesting that lipophilicity and van der Waals interactions play a crucial role in the anticancer activity of these compounds[1]. The cyclohexylamino-substituted derivative (3j ) also demonstrates significant cytotoxicity, further supporting the importance of a bulky, lipophilic substituent at this position[1].

Mechanistic Insights: Targeting Key Signaling Pathways

While specific kinase inhibition data for the this compound core is still emerging, the broader class of aminopyrimidine derivatives is well-established as potent inhibitors of various protein kinases involved in cancer progression. These include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and tyrosine kinases such as EGFR and FGFR[1][2].

The observed cytotoxicity of the active this compound derivatives is likely attributable to the inhibition of one or more of these critical signaling pathways, leading to cell cycle arrest and apoptosis. For instance, the inhibition of CDKs can halt the progression of the cell cycle, a hallmark of many anticancer therapies[2].

Below is a conceptual representation of a generic kinase inhibition pathway that is often targeted by aminopyrimidine derivatives.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Generic Receptor Tyrosine Kinase signaling pathway often targeted by aminopyrimidine-based inhibitors.

Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are warranted to fully elucidate the mode of action of these specific this compound derivatives.

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, some this compound derivatives have been investigated for their antimicrobial potential. The study by Szafrański et al. (2021) also provides preliminary data on the antibacterial and antifungal activities of these compounds[1].

In Vitro Antimicrobial Susceptibility

The antimicrobial activity was assessed against a panel of six bacterial strains and one fungal strain. The minimum inhibitory concentration (MIC) values are presented in the table below.

Compound ID4-SubstituentS. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. mirabilis MIC (µg/mL)C. albicans MIC (µg/mL)
3a 4-(Benzylsulfanyl)> 1000> 1000> 1000> 1000> 1000> 1000500
3b 4-(Propylamino)10001000> 1000> 1000> 1000> 1000> 1000
3c 4-(Butylamino)500500> 1000> 1000> 1000> 1000> 1000
3d 4-(Pentylamino)250250> 1000> 1000> 1000> 1000> 1000
3e 4-(Hexylamino)125125> 1000> 1000> 1000> 1000> 1000
3j 4-(Cyclohexylamino)> 1000> 1000> 1000> 1000> 1000> 1000> 1000

Data sourced from Szafrański et al., 2021[1]

The antimicrobial SAR mirrors the trends observed in the anticancer assays. The antibacterial activity against Gram-positive bacteria (S. aureus and S. epidermidis) increases with the length of the n-alkylamino chain, with the hexylamino derivative (3e ) being the most potent[1]. The compounds were largely inactive against the tested Gram-negative bacteria[1]. Interestingly, the benzylsulfanyl derivative (3a ), which was the most potent anticancer agent, only showed weak antifungal activity against C. albicans and no significant antibacterial activity[1]. This suggests a degree of selectivity in the biological activity of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add 100 µL of the compound dilutions to the respective wells, ensuring the final vehicle concentration does not exceed 0.5%. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assay (Generic Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase buffer.

  • Inhibitor Incubation: Add the diluted test compounds or vehicle control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Add a reagent that converts ADP to ATP and subsequently generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant influence of the substituent at the 4-amino position on both the anticancer and antimicrobial activities of these derivatives. Specifically, bulky and lipophilic groups tend to enhance cytotoxicity, while the length of n-alkyl chains correlates with antibacterial activity against Gram-positive bacteria.

Future research should focus on several key areas to fully exploit the therapeutic potential of this scaffold:

  • Elucidation of Specific Kinase Targets: Comprehensive kinase profiling of the most active derivatives is crucial to identify their specific molecular targets and to understand the mechanisms underlying their anticancer activity.

  • Optimization of Selectivity: Further chemical modifications should aim to improve the therapeutic index by enhancing selectivity for cancer cells over normal cells.

  • Broadening the Antimicrobial Spectrum: Structure-activity relationship studies should be expanded to include a wider range of bacterial and fungal pathogens to identify derivatives with broader antimicrobial efficacy.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock new and effective treatments for cancer and infectious diseases.

References

  • Szafrański, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916. [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]

  • Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 256-271. [Link]

  • Liu, Y., et al. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry, 28(2), 199-208. [Link]

  • Hou, G., et al. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. European Journal of Medicinal Chemistry, 158, 896-916. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Purification Techniques for (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API). (4-Aminopyrimidin-5-yl)methanol, a key building block in the synthesis of various biologically active molecules, including thiamine (Vitamin B1) derivatives, is no exception. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can lead to side reactions, lower yields, and complicate the interpretation of biological data.

This guide provides an in-depth, head-to-head comparison of the most common and effective purification techniques for this compound: Recrystallization , Normal-Phase Column Chromatography , and Preparative Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the principles behind each method, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate technique for your specific needs, from bench-scale synthesis to process development.

The Challenge: Purifying a Polar Heterocycle

This compound's structure, characterized by a polar pyrimidine core, a primary amine, and a hydroxyl group, presents a unique set of purification challenges. Its polarity makes it highly soluble in polar solvents, which can complicate traditional recrystallization, and leads to poor retention on standard reversed-phase chromatography columns.[1] This guide will address these challenges and provide practical solutions.

Comparative Overview of Purification Techniques

The choice of purification method depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureRecrystallizationNormal-Phase Column ChromatographyPreparative HILIC
Principle Differential solubilityAdsorption on a polar stationary phasePartitioning into a polar stationary phase
Typical Purity >98%95-99%>99.5%
Expected Yield 60-85%70-90%>90%
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Moderate (milligrams to grams)
Time/Effort ModerateHighHigh (method development)
Cost LowModerateHigh
Best For Large quantities, moderate initial purityComplex mixtures, moderate quantitiesHigh-purity applications, difficult separations

Note: The values in this table are illustrative and can vary depending on the specific conditions and the nature of the impurities.

Technique 1: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, leveraging the difference in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.[2] For polar compounds like this compound that may be highly soluble in common polar solvents, a co-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is poorly soluble) is often the most effective approach.[3]

Causality Behind Experimental Choices

The key to successful recrystallization is to identify a solvent system where the target compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain either fully soluble or insoluble at all temperatures. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities.

Experimental Protocol: Co-Solvent Recrystallization
  • Solvent Selection:

    • Good Solvent: Begin by identifying a "good" solvent in which this compound has high solubility. Based on its polar nature, methanol or ethanol are excellent starting points.

    • Anti-Solvent: Select a less polar "anti-solvent" that is miscible with the good solvent but in which the target compound is poorly soluble. Dichloromethane (DCM), ethyl acetate, or toluene are suitable candidates.[4]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., methanol) with gentle heating and stirring.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.[4]

  • Hot Filtration (if charcoal was used):

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Inducing Crystallization:

    • To the hot, clear filtrate, slowly add the "anti-solvent" (e.g., DCM) dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the "good" solvent until the solution is clear again.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated with a cloth.[4]

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

    • Dry the purified crystals in a vacuum oven.

Visualization of Recrystallization Workflow

A Dissolve Crude Product in Hot 'Good' Solvent B Add 'Anti-Solvent' til Turbid A->B Induce Supersaturation C Slow Cooling to Room Temperature B->C Promote Crystal Growth D Cool in Ice Bath C->D Maximize Yield E Vacuum Filtration D->E Isolate Product F Wash with Cold Anti-Solvent E->F G Dry Crystals F->G A Pack Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E Monitor Separation F Combine Pure Fractions E->F G Evaporate Solvent F->G A Equilibrate Preparative HILIC Column B Inject Sample A->B C Run Gradient Elution (High to Low Organic) B->C D Monitor Elution (UV/MS) C->D E Collect Pure Fractions D->E F Lyophilize to Obtain Product E->F

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Aminopyrimidin-5-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

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January 14, 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (4-Aminopyrimidin-5-yl)methanol, a key structural motif in various pharmacologically active compounds, presents unique analytical challenges due to its polar nature and potential for multiple protonation states. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of this compound.

The narrative that follows is grounded in the principles of analytical chemistry and guided by extensive experience in method development and validation. We will not only present protocols but also delve into the causality behind experimental choices, ensuring a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate analytical methods for this compound and structurally related compounds.

The Analytical Imperative: Why Cross-Validation Matters

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. While a highly sensitive method like LC-MS/MS might be ideal for trace-level analysis in complex matrices, a more universally accessible technique like HPLC-UV could be sufficient and more cost-effective for bulk substance or formulation analysis. Cross-validation becomes essential when data from different analytical methods need to be compared or when a method is transferred between laboratories. It provides documented evidence that both methods yield equivalent and reliable results, ensuring data integrity throughout the drug development lifecycle.

The principles of method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] The ICH Q2(R1) guideline, in particular, outlines the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][4][5] This guide will adhere to these principles in the context of a practical cross-validation study.

Methodologies Under Scrutiny: HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for pyrimidine derivatives.[6] Reversed-phase HPLC is a common approach for separating polar compounds like this compound.[6][7]

Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.

Causality in Method Design:

  • Column Choice: A C18 column is selected for its versatility in retaining a broad range of compounds. For polar analytes like this compound, end-capped columns are often preferred to minimize peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The pH of the aqueous phase is critical for controlling the ionization state of the amine and hydroxyl groups, thereby influencing retention and peak shape. A slightly acidic mobile phase is often employed to ensure consistent protonation of the amino group.

  • Wavelength Selection: The UV detection wavelength is set at the absorbance maximum of this compound to maximize sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex matrices.[8][9][10][11][12]

Principle of Operation: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Causality in Method Design:

  • Ionization Source: ESI in positive ion mode is typically effective for amine-containing compounds as they readily accept a proton.

  • MRM Transition Selection: The selection of a specific and stable precursor-to-product ion transition is crucial for the selectivity of the method. This requires initial infusion experiments to optimize fragmentation parameters.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency, leading to improved accuracy and precision.

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of this cross-validation is to demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable results for the quantification of this compound. The validation will be conducted in accordance with ICH Q2(R1) guidelines.[1][4][5]

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Evaluation Prep Prepare Stock Solutions, Calibration Standards, and Quality Control (QC) Samples HPLC_Linearity Analyze Calibration Standards (Linearity & Range) Prep->HPLC_Linearity LCMS_Linearity Analyze Calibration Standards (Linearity & Range) Prep->LCMS_Linearity HPLC_Accuracy Analyze QC Samples (Accuracy & Precision) HPLC_Linearity->HPLC_Accuracy HPLC_Specificity Analyze Blank & Spiked Samples (Specificity) HPLC_Accuracy->HPLC_Specificity Compare_Results Statistically Compare Results (e.g., Bland-Altman Plot, t-test) HPLC_Specificity->Compare_Results LCMS_Accuracy Analyze QC Samples (Accuracy & Precision) LCMS_Linearity->LCMS_Accuracy LCMS_Specificity Analyze Blank & Spiked Samples (Specificity) LCMS_Accuracy->LCMS_Specificity LCMS_Specificity->Compare_Results Conclusion Draw Conclusion on Method Equivalency Compare_Results->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Experimental Protocols

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range for both methods. For example, for HPLC-UV: 1, 5, 10, 25, 50, 100 µg/mL. For LC-MS/MS: 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

2. HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 20 mM ammonium formate (pH 3.0) and acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. LC-MS/MS Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI, positive mode.

  • MRM Transition: To be determined by direct infusion of the reference standard (hypothetical: m/z 126.1 -> 109.1).

  • Injection Volume: 5 µL.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH)
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Regression Equation y = 25432x + 1234y = 156789x + 567-

Table 2: Accuracy and Precision

QC LevelNominal Conc.HPLC-UVLC-MS/MSAcceptance Criteria (ICH)
Accuracy (%) / Precision (%RSD) Accuracy (%) / Precision (%RSD) Accuracy: ±15% (±20% for LLOQ) Precision: ≤15% (≤20% for LLOQ)
LLOQ 1 µg/mL / 0.1 ng/mL105.2 / 8.598.7 / 12.3
Low QC 3 µg/mL / 0.3 ng/mL101.5 / 4.2103.1 / 6.8
Mid QC 30 µg/mL / 30 ng/mL99.8 / 2.198.9 / 3.5
High QC 80 µg/mL / 80 ng/mL100.3 / 1.8101.2 / 2.7

Table 3: Specificity and Selectivity

MethodFindingConclusion
HPLC-UV No interfering peaks were observed at the retention time of the analyte in blank samples. Peak purity analysis of the analyte peak in spiked samples was >99.5%.The method is specific for this compound.
LC-MS/MS No significant signal was observed in the MRM channel for the analyte in blank matrix samples.The method is highly selective for this compound.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVLC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

Interpretation and Method Selection

The results of this cross-validation study demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purposes. The HPLC-UV method is accurate, precise, and linear over the µg/mL range, making it a robust choice for the analysis of bulk drug substances and formulated products where concentrations are relatively high.

The LC-MS/MS method exhibits significantly lower LOD and LOQ values, making it the superior choice for applications requiring high sensitivity, such as the analysis of biological samples for pharmacokinetic studies, impurity profiling at trace levels, or cleaning validation. The high selectivity of the MRM detection minimizes the risk of interference from matrix components.[11][12]

The decision of which method to employ should be guided by the specific analytical requirements of the study.

MethodSelection Start Define Analytical Need High_Conc High Concentration? (e.g., Bulk Drug, Formulation) Start->High_Conc Complex_Matrix Complex Matrix? (e.g., Biological Fluid) High_Conc->Complex_Matrix No Use_HPLC Use HPLC-UV High_Conc->Use_HPLC Yes Trace_Level Trace Level Analysis? (e.g., Impurities, PK study) Complex_Matrix->Trace_Level No Use_LCMS Use LC-MS/MS Complex_Matrix->Use_LCMS Yes Trace_Level->Use_HPLC No Trace_Level->Use_LCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound. By adhering to established regulatory guidelines[1][5][14][15][16] and understanding the principles behind each technique, researchers can confidently select and validate the most appropriate method for their specific needs. The successful cross-validation ensures the generation of reliable and equivalent data, regardless of the analytical platform employed, thereby upholding the scientific integrity of the drug development process.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Source: R Discovery URL: [Link]

  • Title: Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry Source: PMC - NIH URL: [Link]

  • Title: Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines Source: Ovid URL: [Link]

  • Title: Analytical methods – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: EMA URL: [Link]

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A Senior Application Scientist's Guide to Pyrimidine Precursors in Thiamine Analog Synthesis: A Comparative Analysis Beyond (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Thiamine Analogs

Thiamine (Vitamin B1) is a cornerstone of cellular metabolism, serving as the essential coenzyme thiamine diphosphate (ThDP) for critical enzymes in carbohydrate and amino acid pathways.[1][2] Its deceptively simple structure, a pyrimidine and a thiazolium ring linked by a methylene bridge, has inspired decades of synthetic exploration.[1] Thiamine analogs, synthetic molecules that modify this core structure, are invaluable tools in modern research and drug development. They serve as potent enzyme inhibitors, antivitamins to induce thiamine deficiency models, and potential therapeutics for cancer and infectious diseases.[3][4][5]

The synthesis of these vital analogs hinges on the strategic coupling of a pyrimidine moiety with a thiazole or a bioisosteric replacement. Historically, (4-Aminopyrimidin-5-yl)methanol has been a workhorse precursor for the pyrimidine portion. However, the demands of modern medicinal chemistry—for greater structural diversity, improved efficiency, and novel intellectual property—necessitate a broader synthetic toolkit. This guide provides an in-depth, comparative analysis of viable and innovative alternatives to this compound, offering field-proven insights and detailed experimental frameworks to empower your research.

The Classical Paradigm: Synthesis via Grewe's Pyrimidine

The foundational approach to thiamine synthesis, pioneered by Williams and Cline, involves the quaternization of a suitable thiazole with an activated pyrimidine precursor.[3][6] this compound, often referred to as Grewe's pyrimidine, is the typical starting point. The core principle of this pathway is not the direct use of the alcohol, which is a poor leaving group, but its conversion into a more reactive electrophile.

The primary reason for this activation step is to transform the hydroxyl group into a species susceptible to nucleophilic attack by the thiazole nitrogen. This is typically achieved by converting it into a halide (e.g., bromomethyl) or an ether (e.g., ethoxymethyl), significantly enhancing its reactivity for the crucial C-N bond-forming quaternization reaction.[3][6]

Classical_Synthesis_Workflow cluster_0 Pyrimidine Activation Py_OH This compound Py_X Activated Pyrimidine (e.g., 4-Amino-5-bromomethyl -2-methylpyrimidine) Py_OH->Py_X HBr or SOCl₂ Analog Thiamine Analog Py_X->Analog Quaternization Thiazole 4-Methyl-5- (2-hydroxyethyl)thiazole Thiazole->Analog

Caption: Classical thiamine synthesis workflow.

Strategic Alternatives to this compound

Moving beyond the classical precursor opens new avenues for efficiency and structural novelty. The choice of an alternative is a strategic decision dictated by factors such as the availability of starting materials, desired reaction scale, and the specific substitutions required on the final analog.

Direct Synthesis of Halomethylpyrimidine Derivatives

This approach can be viewed as an optimization of the classical method. Instead of starting with the hydroxymethyl compound and activating it, syntheses have been developed to directly yield the more reactive halomethylpyrimidine. A prominent example is the synthesis of pyrithiamine, an important thiamine antagonist, which utilizes 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide.[3]

Causality: The rationale for using the bromomethyl derivative directly is clear: bromine is an excellent leaving group, facilitating a more efficient quaternization reaction with the nucleophilic nitrogen of the thiazole or, in the case of pyrithiamine, a pyridine ring.[3] This bypasses the separate activation step, potentially shortening the overall synthetic sequence and avoiding reagents like thionyl chloride or phosphorus oxychloride.[7]

De Novo Pyrimidine Synthesis via Acyclic Precursors (Cyclization Strategy)

A more fundamental departure from the classical route involves constructing the pyrimidine ring from acyclic starting materials. This bottom-up approach offers maximum flexibility for introducing substituents. One robust method involves the cyclization of an α-formyl-β-aminopropionitrile derivative with an amidine.

For instance, 4-amino-5-aminomethyl-2-methylpyrimidine, a key thiamine intermediate, can be synthesized by reacting an α-formyl-β-formylaminopropionitrile salt with acetamidine hydrochloride.[8] This method builds the core heterocyclic structure in a convergent manner. Another documented pathway begins with ethyl 3-ethoxypropionate, which undergoes formylation and subsequent cyclization with acetamidine to form the aminopyrimidine ring.[7]

Causality: This strategy is particularly advantageous when non-standard substitutions are desired on the pyrimidine ring, for example, at the C2 position.[9][10] By choosing a different amidine (other than acetamidine), one can easily install groups other than the traditional methyl group. This provides a modular and powerful platform for generating diverse analog libraries.

Cyclization_Strategy cluster_precursors Acyclic Precursors Propionitrile α-Formyl-β-formylamino propionitrile Salt Product 2-Methyl-4-amino-5- formylaminomethylpyrimidine Propionitrile->Product Cyclization (e.g., in isopropanol) Amidine Acetamidine HCl Amidine->Product Cyclization (e.g., in isopropanol) Final_Int 4-Amino-5-aminomethyl -2-methylpyrimidine Product->Final_Int Hydrolysis

Caption: De novo pyrimidine synthesis via cyclization.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends heavily on the specific target analog and research goals. The following table provides a comparative summary of the discussed precursors.

Precursor/IntermediateStarting MaterialsKey Reaction TypeReported YieldAdvantagesDisadvantages
This compound Ethyl 3-ethoxypropionate, AcetamidineCyclization followed by functional group manipulationGoodWell-established, commercially available precursor.Requires an additional activation step (e.g., halogenation) before coupling.
4-Amino-5-bromomethyl-2-methylpyrimidine This compound, HBrHalogenationHighHighly reactive for quaternization, streamlining the coupling step.[3]The bromomethyl intermediate can be less stable than the alcohol precursor.
α-Formyl-β-formylaminopropionitrile Salt Acrylonitrile, FormatesCyclization with Amidines~35-57%[8]Builds pyrimidine core directly; allows for C2 diversity by varying the amidine.Can involve multiple steps to synthesize the nitrile precursor; yields can be moderate.[8]

Experimental Protocols

To provide a practical framework, the following are representative, detailed methodologies adapted from the literature.

Protocol 1: Synthesis of Pyrithiamine via Halomethylpyrimidine Derivative

(Adapted from Tracy and Elderfield, 1941)[3]

This protocol describes the crucial quaternization step for synthesizing pyrithiamine, a thiamine analog where the thiazole ring is replaced by a pyridine ring.

Objective: To synthesize Pyrithiamine by reacting 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide with 3-(2-hydroxyethyl)-2-methylpyridine.

Materials:

  • 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (13)

  • 3-(2-hydroxyethyl)-2-methylpyridine (12)

  • Absolute Ethanol

Procedure:

  • Combine equimolar amounts of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide (13) and 3-(2-hydroxyethyl)-2-methylpyridine (12) in a round-bottom flask.

  • Add a minimal amount of absolute ethanol to dissolve the reactants.

  • Heat the mixture under reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product, pyrithiamine, should crystallize.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting substance is pyrithiamine, often obtained as a hydrate.

Self-Validation: The identity and purity of the product should be confirmed by elemental analysis (as originally performed) and modern spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the pyridinium salt.

Protocol 2: Synthesis of a Key Pyrimidine Intermediate via Cyclization

(Adapted from U.S. Patent 8,198,443 B2)[8]

This protocol outlines the synthesis of 2-methyl-4-amino-5-formylaminomethylpyrimidine, a direct precursor to the key intermediate 4-amino-5-aminomethyl-2-methylpyrimidine.

Objective: To synthesize a pyrimidine intermediate via the cyclization of an acyclic nitrile with acetamidine.

Materials:

  • α-formyl-β-formylaminopropionitrile sodium salt

  • Acetamidine hydrochloride

  • Isopropanol

Procedure:

  • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend α-formyl-β-formylaminopropionitrile sodium salt (purity ≥ 92%) in isopropanol.

  • Add acetamidine hydrochloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Maintain the reflux for 4 to 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • The product, 2-methyl-4-amino-5-formylaminomethylpyrimidine, may precipitate from the solution. Collect the solid by filtration.

  • The resulting formylaminomethylpyrimidine can be subsequently hydrolyzed (e.g., with aqueous acid or base) to yield 4-amino-5-aminomethyl-2-methylpyrimidine.

Self-Validation: The structure of the cyclized product should be verified using NMR and mass spectrometry. The yield should be calculated based on the limiting reagent. The patent notes that yields can vary, with their reproducible results being around 35%, though higher yields have been reported.[8]

Conclusion and Future Outlook

While this compound remains a valuable and widely used precursor in the synthesis of thiamine and its analogs, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Direct-to-halide routes offer a more streamlined approach for classical quaternization reactions, while de novo cyclization strategies provide unparalleled flexibility for generating novel pyrimidine scaffolds. The selection of a synthetic pathway is a critical decision that impacts not only the efficiency and yield but also the scope of accessible analogs. By moving beyond the traditional starting point, researchers can unlock new chemical space and accelerate the development of next-generation enzyme inhibitors, molecular probes, and potential therapeutic agents.

References

  • Chan, A. H. Y., Ho, T. C. S., Agyei-Owusu, K., & Leeper, F. J. (2022).
  • Chan, A. H. Y., Ho, T. C. S., Agyei-Owusu, K., & Leeper, F. J. (n.d.).
  • Tylki-Szymańska, A., & Łukasik, Z. M. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis.
  • Begley, T. P., et al. (n.d.).
  • (n.d.). SYNTHESIS OF VITAMIN B1. Journal of the American Chemical Society.
  • (n.d.). Synthesis of thiamine, method by Williams and Cline.
  • Newell, P. C., & Tucker, R. G. (n.d.). Precursors of the pyrimidine moiety of thiamine. PMC - NIH.
  • Lewin, L. M., & Brown, G. M. (n.d.). The biosynthesis of thiamine. IV. Inhibition by vitamin B>6> compounds. Tel Aviv University.
  • Tylki-Szymańska, A., & Łukasik, Z. M. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC - PubMed Central.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond their application in experiments; it culminates in their safe and compliant disposal. For researchers, scientists, and drug development professionals, handling compounds like (4-Aminopyrimidin-5-yl)methanol demands a meticulous approach that protects both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our focus is not just on the "how," but the "why," ensuring that every step is understood in the context of scientific integrity and operational safety.

Foundational Knowledge: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the substance's hazards and the regulations that govern its waste stream. This proactive assessment is the cornerstone of a self-validating safety protocol.

Hazard Profile of this compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar aminopyrimidine derivatives provide a strong basis for a conservative hazard assessment. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation upon contact[1][3].

  • Eye Irritation: Causes serious eye irritation[1][3].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled[1][3].

Given these hazards, this compound must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the sewer drain or in regular solid waste receptacles[4][5]. The introduction of such compounds into aquatic ecosystems can have unforeseen environmental consequences, and evaporation is not a permissible disposal method[5].

The Regulatory Imperative: EPA and RCRA

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste. For academic and research laboratories, specific regulations, such as those in 40 CFR Part 262, Subpart K, may apply, offering an alternative set of standards better suited for the laboratory environment[7].

The core principle of these regulations is that the waste generator—the laboratory that creates the waste—is responsible for its proper identification, handling, and disposal[3][8].

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for safely accumulating and disposing of this compound waste, from the point of generation to the final pickup by Environmental Health & Safety (EHS) personnel.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield[3][9][10].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[10].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[4][9].

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary. All work with the solid should ideally be done in a chemical fume hood.

Waste Collection and Container Management

Proper containment is critical to prevent leaks and ensure safe transport.

Step 1: Designate a Satellite Accumulation Area (SAA) Your laboratory must have a designated SAA where hazardous waste is stored at or near the point of generation[11]. This area must be under the control of laboratory personnel.

Step 2: Select a Compatible Waste Container Use a container that is chemically compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate[4][11]. The container must be in good condition, free of cracks or deterioration[6].

Step 3: Label the Waste Container Immediately As soon as the first drop of waste enters the container, it must be labeled[5]. The label must include:

  • The words "Hazardous Waste" [11].

  • The full chemical name: "this compound" . Avoid abbreviations or formulas[4].

  • A list of all constituents by percentage, including any solvents.

  • The name of the Principal Investigator and the specific laboratory location (building and room number)[5].

  • The date accumulation started (the date the first waste was added).

Step 4: Keep the Container Closed The waste container must remain securely capped at all times, except when you are actively adding waste[4][5][11]. This minimizes the release of vapors and prevents spills.

Segregation and Storage

Improper segregation of chemicals can lead to dangerous reactions.

  • Segregate by Hazard Class: Store the this compound waste container away from incompatible materials. As a standard practice, segregate acids, bases, flammables, and oxidizers[11].

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment). This will contain any potential leaks or spills[4]. The secondary container should be capable of holding 110% of the volume of the largest container within it[12].

Arranging for Disposal

Hazardous waste should not be accumulated indefinitely.

  • Monitor Fill Level: Do not overfill the waste container. Leave at least one inch of headspace to allow for vapor expansion[11].

  • Adhere to Time Limits: Under EPA regulations for academic labs, hazardous waste must be removed from the laboratory within one year of the accumulation start date, or within three days once the container is full[7][11].

  • Request Pickup: Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS department[4][5].

Disposal of Associated Materials

The disposal plan must account for all items that have come into contact with the chemical.

Contaminated Labware

Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container (e.g., a lined cardboard box or a separate plastic container) and labeled appropriately.

Empty Chemical Containers

An "empty" container that once held a hazardous chemical must be handled correctly to be disposed of as non-hazardous waste.

  • Thoroughly Empty: Ensure all contents have been removed.

  • Triple Rinse: The first rinse of the container must be collected and disposed of as hazardous waste[4]. For acutely toxic chemicals (P-listed), the first three rinses must be collected as hazardous waste[4]. While this compound is not typically P-listed, adopting the more stringent triple-rinse collection is a best practice.

  • Deface the Label: Completely remove or obscure the original manufacturer's label to prevent confusion[5].

  • Air Dry: Allow the rinsed container to air dry completely before disposal in the appropriate recycling or trash receptacle[4][5].

Emergency Spill Procedures

In the event of a small-scale spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear your full PPE, including gloves, lab coat, and eye protection.

  • Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.

  • Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Summary and Visual Guides

To facilitate quick reference and clear decision-making, the following table and diagram summarize the key disposal parameters and workflow.

Table 1: Disposal and Safety Summary for this compound
ParameterGuideline
Hazard Classification Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Respiratory Irritant. Treat as Hazardous Chemical Waste.
Primary PPE Chemical safety goggles, nitrile gloves, lab coat.
Waste Container Compatible, sealed container (e.g., HDPE or glass) with a screw-top cap. Stored in secondary containment.
Waste Label Must include "Hazardous Waste," full chemical name(s) and percentages, PI name, lab location, and accumulation start date.
Storage Location In a designated Satellite Accumulation Area (SAA), segregated from incompatible materials.
Disposal Method Collection by institutional EHS for incineration or other approved methods. NO DRAIN OR TRASH DISPOSAL.
Empty Container Triple-rinse; collect the first rinseate as hazardous waste. Deface label before disposing of the container.
Spill Cleanup Absorb with inert material, collect as hazardous waste.
Diagram 1: Disposal Decision Workflow

G cluster_prep Preparation & Assessment cluster_accumulate Waste Accumulation cluster_storage Storage & Segregation cluster_disposal Final Disposal start Generate this compound Waste assess Assess Hazards: - Irritant (Skin, Eye, Resp.) - Harmful if Swallowed start->assess ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess->ppe select_container Select Compatible Container (e.g., HDPE, Glass) ppe->select_container label_container Label Immediately: 'Hazardous Waste', Contents, Dates, PI, Location select_container->label_container add_waste Add Waste to Container in SAA label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container secondary Place in Secondary Containment close_container->secondary segregate Segregate from Incompatibles secondary->segregate check_full Container Full or Time Limit Reached? segregate->check_full check_full->add_waste No request_pickup Request Pickup from EHS check_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional local requirements.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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A Researcher's Guide to Handling (4-Aminopyrimidin-5-yl)methanol: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing research, particularly in drug development, requires both innovative science and an unwavering commitment to safety. The heterocyclic compound (4-Aminopyrimidin-5-yl)methanol (CAS No. 7730-23-6) is a valuable building block, but its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, field-tested information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for working safely with this compound.

The known hazards associated with this compound necessitate a cautious and well-informed approach. According to safety classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] Therefore, all handling procedures must be designed to mitigate these risks effectively.

Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE should not be a static checklist but a dynamic risk assessment based on the specific procedure being performed. The quantity of the compound, its physical form (solid vs. solution), and the potential for aerosolization are critical factors. Engineering controls, such as a certified chemical fume hood, are the first and most important line of defense and are mandatory for any operation involving the handling of solid this compound or its concentrated solutions.[5][6]

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling Task Identified assess Assess Task: - Scale (mg vs g) - Physical Form (Solid/Liquid) - Aerosolization Potential? start->assess fume_hood Work in a Certified Chemical Fume Hood? assess->fume_hood Always Mandatory ppe_low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves fume_hood->ppe_low Low Risk (e.g., handling sealed container) ppe_high Enhanced PPE: - Chemical Goggles - Face Shield - Lab Coat - Double Nitrile Gloves - Respiratory Protection (if needed) fume_hood->ppe_high Moderate/High Risk (e.g., weighing solid, preparing solution) end_node Proceed with Task ppe_low->end_node ppe_high->end_node

Caption: PPE selection workflow for this compound.

Essential Personal Protective Equipment (PPE) Breakdown

Based on the hazard profile, the following PPE is required to establish a primary barrier between the researcher and the chemical.

  • Eye and Face Protection :

    • Minimum Requirement : At a minimum, safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn for all work in the laboratory.[7][8]

    • Enhanced Protection : When handling the solid powder, preparing solutions, or performing any task with a splash or aerosolization risk, chemical splash goggles are mandatory. For larger quantities or significant splash potential, a face shield should be worn in addition to goggles.[9][10]

  • Skin and Body Protection :

    • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects against incidental contact and small splashes.[5]

    • Gloves : Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For tasks involving prolonged handling or submersion, consider double-gloving. It is critical to use proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[5]

  • Respiratory Protection :

    • Primary Control : All procedures that could generate dust or aerosols, such as weighing the solid compound or preparing stock solutions, must be performed within a certified chemical fume hood.[9]

    • When Required : In the rare event of an engineering control failure (e.g., fume hood malfunction) or a large spill, respiratory protection such as a NIOSH-approved N95 respirator or a full-face respirator with appropriate cartridges may be necessary.[11] Routine use of respirators requires inclusion in your institution's respiratory protection program.[10]

Operational Protocols and Disposal Plan

Adherence to standardized procedures is crucial for safety. The sequence of donning and doffing PPE is designed to minimize the risk of accidental exposure.

Step-by-Step PPE Protocols

Donning (Putting On) PPEDoffing (Taking Off) PPE
1. Lab Coat1. Gloves (using proper technique)
2. Respiratory Protection (if required)2. Face Shield and/or Goggles
3. Eye and Face Protection3. Lab Coat
4. Gloves (pulled over lab coat cuffs)4. Respiratory Protection (if used)
5. Wash Hands Thoroughly

Scenario-Based PPE Requirements

ActivityEngineering ControlEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Transporting Sealed Container General Lab VentilationSafety GlassesSingle NitrileLab CoatNot Required
Weighing Solid Compound Chemical Fume HoodChemical GogglesSingle NitrileLab CoatNot Required (with hood)
Preparing Stock Solution Chemical Fume HoodChemical Goggles & Face ShieldDouble NitrileLab CoatNot Required (with hood)
Small-Scale Reaction Chemical Fume HoodChemical GogglesSingle NitrileLab CoatNot Required (with hood)
Spill Cleanup As appropriateChemical Goggles & Face ShieldHeavy-duty NitrileLab Coat/ApronRequired if outside hood
Emergency Procedures & Disposal

In the event of an exposure, immediate action is critical:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention if irritation persists.[7]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[7]

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials must be collected in a designated, sealed hazardous waste container.[5]

  • Chemical Waste : Unused compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's Environmental Health and Safety (EHS) department.

By integrating these safety protocols into your daily workflow, you can handle this compound with confidence, ensuring both the integrity of your research and the safety of your laboratory environment.

References

  • CP Lab Safety. This compound, 95% Purity, C5H7N3O, 100 mg. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.